2-Amino-4-(3,4-difluorophenyl)thiazole
Description
Properties
IUPAC Name |
4-(3,4-difluorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCSJUJQMRFHEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351663 | |
| Record name | 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-32-7 | |
| Record name | 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-(3,4-difluorophenyl)thiazole: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 2-Amino-4-(3,4-difluorophenyl)thiazole (CAS Number: 175135-32-7), a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, a detailed and validated synthesis protocol, its physicochemical properties, and explores its emerging role as a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2][3] This five-membered ring system containing nitrogen and sulfur atoms is a key component in various approved drugs and clinical candidates. The versatility of the 2-aminothiazole core allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[3][4] The introduction of fluorine atoms, as seen in this compound, can further enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 175135-32-7 | [5] |
| Molecular Formula | C₉H₆F₂N₂S | [5] |
| Molecular Weight | 212.22 g/mol | [5] |
| Appearance | White to pale brown solid | |
| Melting Point | 121-125 °C | |
| Purity | Typically ≥97% | |
| SMILES | Nc1nc(cs1)-c2ccc(F)c(F)c2 | |
| InChI Key | NDCSJUJQMRFHEX-UHFFFAOYSA-N |
Synthesis of this compound
The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[6][7][8] This reaction involves the condensation of an α-haloketone with a thioamide. In the case of this compound, the key starting materials are 2-bromo-1-(3,4-difluorophenyl)ethanone and thiourea.
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis process, starting from the commercially available 1-(3,4-difluorophenyl)ethanone.
References
- 1. 175135-32-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-4-(3,4-difluorophenyl)thiazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-4-(3,4-difluorophenyl)thiazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The guide details its chemical structure, physicochemical properties, and a robust, step-by-step synthesis protocol based on the Hantzsch thiazole synthesis. Furthermore, it delves into the analytical characterization of the molecule, offering predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) based on established principles and data from analogous structures. The guide also explores the promising biological activities of this compound, particularly its potential as an antimicrobial, antifungal, and anti-inflammatory agent, with a focus on its mechanism of action. Safety considerations and a comprehensive list of references are included to provide a complete resource for researchers in the field.
Introduction
The 2-aminothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous clinically approved drugs.[1][2] Its versatile biological activity, which includes antimicrobial, anti-inflammatory, anticancer, and antiviral properties, has made it a focal point for medicinal chemists.[3][4] The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity. The 3,4-difluorophenyl moiety, in particular, is a common substituent in modern pharmaceuticals, valued for its ability to modulate electronic properties and improve pharmacokinetic profiles.
This compound combines these two key pharmacophores, making it a highly attractive building block for the development of novel therapeutic agents. This guide aims to provide a detailed technical resource for researchers working with or considering this compound for their drug discovery programs.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a central thiazole ring, with an amino group at the 2-position and a 3,4-difluorophenyl group at the 4-position.
Diagram: Chemical Structure of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. 175135-32-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 2-Amino-4-(3,4-difluorophenyl)thiazole
Abstract: This whitepaper provides an in-depth technical guide for the synthesis of 2-Amino-4-(3,4-difluorophenyl)thiazole, a key heterocyclic scaffold in modern medicinal chemistry. The 2-aminothiazole core is a recognized pharmacophore present in numerous approved drugs, and its derivatives are widely explored for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] This guide focuses on the venerable yet highly efficient Hantzsch thiazole synthesis, detailing the reaction mechanism, providing validated step-by-step experimental protocols, and offering insights into process optimization and characterization. The intended audience includes researchers, chemists, and professionals involved in pharmaceutical research and drug development.
Introduction: The Significance of 2-Aminothiazoles
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[5] When substituted with an amino group at the C-2 position, it forms the 2-aminothiazole (2-AT) scaffold, a structure of profound importance in medicinal chemistry.[1][2] The unique electronic properties and hydrogen bonding capabilities of the 2-AT moiety allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[3] Marketed drugs such as the antibiotic Cefdinir and the anti-inflammatory Meloxicam feature this core structure, highlighting its clinical relevance.[2][6]
The target molecule, this compound, incorporates a difluorinated phenyl ring. The inclusion of fluorine atoms is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. This makes the target compound a valuable building block for creating new chemical entities with potentially enhanced pharmacological profiles.
Retrosynthetic Analysis and Synthesis Strategy
The most direct and widely adopted method for constructing the 2-amino-4-arylthiazole core is the Hantzsch Thiazole Synthesis .[5][7][8] This classical reaction, first described in 1887, involves the cyclocondensation of an α-haloketone with a thioamide.[7] For the synthesis of the title compound, this translates to a two-step process:
-
α-Bromination: An appropriate acetophenone is halogenated at the α-carbon to generate the key α-haloketone intermediate.
-
Cyclocondensation: The resulting α-haloketone is reacted with thiourea to form the final 2-aminothiazole ring.
This approach is favored for its reliability, use of readily available starting materials, and generally high yields.[8][9]
Experimental Section: A Two-Step Synthesis Pathway
This section provides a detailed, field-proven protocol for the synthesis of this compound.
Step 1: Synthesis of 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one (α-Haloketone Intermediate)
The initial step involves the selective bromination of 3',4'-difluoroacetophenone at the α-position. Copper(II) bromide is an effective and often preferred brominating agent for this transformation as it is less hazardous than elemental bromine and provides good yields.[10]
Reaction Scheme: 3',4'-Difluoroacetophenone reacts with Copper(II) Bromide to yield 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3',4'-difluoroacetophenone (1.0 eq) and ethyl acetate to create a solution.
-
Add Copper(II) bromide (CuBr₂) (2.1 eq) to the solution.
-
Heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[11]
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper(I) bromide byproduct and any unreacted CuBr₂.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one as a solid.
Causality and Insights:
-
Solvent Choice: Ethyl acetate is a common solvent for this reaction. Chloroform can also be used.[11]
-
Reagent Stoichiometry: A slight excess of CuBr₂ is used to ensure complete conversion of the starting ketone.
-
Workup: The aqueous wash is crucial for removing inorganic salts and byproducts, simplifying purification.
Step 2: Synthesis of this compound (Hantzsch Cyclocondensation)
This final step is the hallmark Hantzsch synthesis, where the α-bromoketone intermediate undergoes a cyclocondensation reaction with thiourea.[12]
Reaction Scheme: 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one reacts with Thiourea to form this compound hydrobromide, which is then neutralized to give the final product.
Experimental Protocol:
-
In a round-bottom flask fitted with a reflux condenser, dissolve the 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one (1.0 eq) from Step 1 in ethanol.
-
Add thiourea (1.2-1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-3 hours.[11] Monitor the reaction by TLC until the starting bromoketone is consumed.
-
Upon completion, cool the mixture to room temperature. The product, this compound hydrobromide, may precipitate from the solution.
-
Pour the reaction mixture into a beaker containing cold water or an ice-water mixture.
-
Neutralize the mixture by slowly adding a base, such as a 5-10% aqueous solution of sodium carbonate or ammonium hydroxide, until the pH is approximately 8-9.[9]
-
Stir the mixture until precipitation of the free base is complete.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with water to remove any inorganic salts.
-
Dry the collected solid in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Causality and Insights:
-
Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and is easy to remove. Methanol is also a suitable alternative.[9]
-
Neutralization: The initial product of the cyclization is the hydrobromide salt of the aminothiazole. Neutralization with a base is essential to deprotonate the amine and isolate the final, neutral product, which is typically less soluble in water and precipitates out.[9]
Reaction Mechanism and Visualization
The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack, intramolecular cyclization, and dehydration.
-
Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the bromoketone in an Sₙ2 reaction, displacing the bromide ion.
-
Intramolecular Cyclization: One of the nitrogen atoms of the intermediate then performs a nucleophilic attack on the electrophilic carbonyl carbon, forming a five-membered ring.
-
Dehydration: The resulting cyclic intermediate, a thiazoline derivative, readily undergoes dehydration (loss of a water molecule) under the acidic reaction conditions to form the stable, aromatic thiazole ring.
Synthesis Workflow Diagram
References
- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. scispace.com [scispace.com]
- 7. synarchive.com [synarchive.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Trajectory of 2-Amino-4-(3,4-difluorophenyl)thiazole: A Technical Guide to Mechanistic Elucidation
Abstract
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive technical framework for investigating the mechanism of action of a specific, yet under-characterized, member of this family: 2-Amino-4-(3,4-difluorophenyl)thiazole. Drawing upon the established pharmacology of the 2-aminothiazole scaffold, we will explore the most probable molecular targets and outline a rigorous, multi-faceted experimental strategy to elucidate its precise biological function. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.
The 2-Aminothiazole Scaffold: A Privileged Pharmacophore
The 2-aminothiazole core is a recurring motif in a diverse array of therapeutic agents, demonstrating a remarkable capacity to interact with a wide range of biological targets.[3][4] This has led to its successful incorporation into drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5][6][7] Notably, several clinically approved and investigational drugs feature this scaffold. For instance, Dasatinib, a potent anticancer agent, is a multi-targeted kinase inhibitor built around a 2-aminothiazole core.[5][6] Similarly, Alpelisib, a PI3K inhibitor, and various cyclin-dependent kinase (CDK) inhibitors also incorporate this versatile heterocycle.[5][6][8] The established success of this scaffold strongly suggests that novel derivatives, such as this compound, are likely to exhibit significant biological activity, with a high probability of targeting protein kinases.
Primary Hypothesis: Kinase Inhibition
Given the extensive precedent in the literature, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases.[5][6][8] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The following sections detail a systematic approach to investigate this primary hypothesis.
Initial Assessment: Broad Kinase Panel Screening
The initial step is to ascertain whether the compound exhibits kinase inhibitory activity and to identify potential targets. A broad-spectrum kinase panel assay is the most efficient method for this purpose.
Experimental Protocol: In Vitro Kinase Panel Screening
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, typically DMSO.[9]
-
Assay Format Selection: A variety of assay formats are available, including radiometric assays (e.g., [³³P]-ATP incorporation), fluorescence-based assays (e.g., mobility shift assays), and luminescence-based assays.[10][11] The choice of format will depend on the specific kinases being tested and the available instrumentation.
-
Kinase Panel: Screen the compound against a large, diverse panel of recombinant human kinases at a fixed concentration (e.g., 1 or 10 µM).
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to a vehicle control.
-
Hit Identification: Identify "hits" as kinases that are inhibited by a significant threshold (e.g., >50% inhibition).
Data Presentation: Kinase Inhibition Profile
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |
| Kinase A | 85% | 98% |
| Kinase B | 12% | 25% |
| Kinase C | 92% | 99% |
| ... | ... | ... |
Logical Workflow: Kinase Inhibitor Identification
Caption: Workflow for identifying and validating a kinase inhibitor.
Potency and Selectivity Determination
Following the identification of initial hits, the next step is to quantify the compound's potency (IC50) and selectivity.
Experimental Protocol: IC50 Determination
-
Dose-Response: Prepare serial dilutions of the compound.
-
Kinase Assay: Perform the kinase assay for each identified "hit" kinase with the range of compound concentrations.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Cellular Target Engagement and Pathway Analysis
Biochemical activity must be validated in a cellular context to confirm that the compound can enter cells and engage its target.
Experimental Protocol: Western Blotting for Phospho-Substrate Levels
-
Cell Line Selection: Choose a cell line where the target kinase is known to be active.
-
Compound Treatment: Treat the cells with varying concentrations of the compound for a defined period.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting: Perform a Western blot using antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. A total protein antibody for the substrate should be used as a loading control.[9]
-
Data Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation.
Logical Workflow: Cellular Target Validation
Caption: Cellular validation of kinase inhibitor activity.
Secondary Hypotheses: Exploring Broader Biological Activity
While kinase inhibition is the most probable mechanism, the diverse pharmacology of the 2-aminothiazole scaffold warrants the investigation of other potential targets.[3]
G-Protein Coupled Receptor (GPCR) Modulation
GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes.
Experimental Protocol: GPCR Screening Assays
-
Assay Selection: A variety of assays can be used to screen for GPCR activity, including:
-
Second Messenger Assays: Measure changes in intracellular cAMP or Ca²⁺ levels.[12]
-
β-Arrestin Recruitment Assays: Detect the interaction between the GPCR and β-arrestin upon activation, often using technologies like BRET or FRET.[13][14]
-
GTPγS Binding Assays: Measure the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog.[13][15]
-
-
Screening: Screen the compound against a panel of GPCRs to identify any agonist, antagonist, or allosteric modulator activity.[16]
Ion Channel Modulation
Ion channels are critical for neuronal signaling, muscle contraction, and other physiological functions.[17]
Experimental Protocol: Electrophysiology
-
Technique: Patch-clamp electrophysiology is the gold standard for studying ion channel activity.[17][18] This technique allows for the direct measurement of ionic currents through channels in real-time.[19][20]
-
Cell System: Use cell lines heterologously expressing the ion channel of interest or primary cells endogenously expressing the channel.
-
Compound Application: Apply the compound to the cells while recording ionic currents to determine if it acts as a blocker, opener, or modulator of the channel.
Logical Workflow: Ion Channel Modulation Assessment
Caption: Electrophysiological assessment of ion channel modulation.
Inhibition of Protein Aggregation
Protein aggregation is implicated in a number of neurodegenerative diseases.[21]
Experimental Protocol: Protein Aggregation Assays
-
Protein System: Select a protein known to aggregate, such as amyloid-beta or tau.
-
Aggregation Induction: Induce aggregation in vitro (e.g., by incubation at 37°C with agitation).
-
Compound Treatment: Perform the aggregation assay in the presence and absence of this compound.
-
Detection Method: Monitor aggregation using techniques such as:
-
Thioflavin T (ThT) Fluorescence: ThT binds to amyloid fibrils, resulting in a measurable increase in fluorescence.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution.[22]
-
Size Exclusion Chromatography (SEC): SEC separates proteins based on size, allowing for the quantification of monomers and aggregates.[23]
-
Conclusion and Future Directions
This guide outlines a comprehensive and logical workflow for elucidating the mechanism of action of this compound. The strong precedent for 2-aminothiazole derivatives as kinase inhibitors positions this as the primary and most promising avenue of investigation. However, the inherent promiscuity of this scaffold necessitates a broader screening approach to rule out other potential mechanisms of action. The systematic application of the described experimental protocols will provide a robust and detailed understanding of the compound's biological activity, paving the way for its potential development as a novel therapeutic agent. Subsequent studies should focus on structure-activity relationship (SAR) analysis to optimize potency and selectivity, as well as in vivo studies to assess efficacy and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Research Methods in Ion Channel Biology | Basicmedical Key [basicmedicalkey.com]
- 20. m.youtube.com [m.youtube.com]
- 21. biorxiv.org [biorxiv.org]
- 22. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of 2-Amino-4-(3,4-difluorophenyl)thiazole
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This guide provides an in-depth technical framework for the comprehensive biological activity screening of a specific derivative, 2-Amino-4-(3,4-difluorophenyl)thiazole . Drawing upon the well-established precedent of related compounds, this document outlines a strategic, multi-tiered screening cascade designed to elucidate the compound's potential as an anticancer agent, with a primary focus on protein kinase inhibition. We will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and offer insights into data interpretation, thereby creating a self-validating system for the rigorous evaluation of this promising molecule.
Introduction: The Rationale for Screening this compound
The 2-aminothiazole moiety is a privileged scaffold in drug discovery, forming the core of numerous compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] The substitution of a difluorophenyl group at the 4-position is of particular interest. The fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.
Patents and scientific literature strongly indicate that aminothiazole derivatives are potent inhibitors of protein kinases, enzymes that play a critical role in cell signaling and proliferation.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Therefore, a logical and promising starting point for the biological evaluation of "this compound" is to investigate its potential as a protein kinase inhibitor with anticancer activity.
This guide proposes a hierarchical screening strategy, beginning with broad cellular assays to assess general cytotoxicity and antiproliferative effects, followed by more specific biochemical assays to identify and characterize direct interactions with a panel of relevant protein kinases.
A Tiered Approach to Biological Activity Screening
A tiered or cascaded screening approach is an efficient and cost-effective strategy for small molecule evaluation. It allows for the rapid identification of promising compounds in broad, high-throughput assays, followed by more detailed and resource-intensive characterization of the most active "hits."
References
A Technical Guide to Unveiling the Therapeutic Targets of 2-Amino-4-(3,4-difluorophenyl)thiazole
For Research, Scientific, and Drug Development Professionals
Abstract
The 2-aminothiazole moiety is a well-established "privileged" scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, including potent kinase inhibitors.[1][2] This guide focuses on a specific derivative, 2-Amino-4-(3,4-difluorophenyl)thiazole , a compound of significant interest due to its structural features. While specific biological targets for this exact molecule are not yet extensively documented in peer-reviewed literature, its chemical architecture strongly suggests potential as a modulator of key signaling pathways implicated in oncology and inflammatory diseases. This document serves as a technical roadmap for researchers, outlining a hypothesis-driven approach to systematically identify and validate its therapeutic targets. We will delve into the rationale behind prioritizing certain target classes, provide detailed experimental protocols for target discovery and validation, and present a framework for advancing this promising compound through the early stages of drug discovery.
Introduction: The 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a heterocyclic pharmacophore renowned for its diverse biological activities.[3][4] Its prevalence in successful drugs, such as the multi-kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, highlights its utility in designing potent and selective therapeutic agents.[1][5] The key chemical features of the 2-aminothiazole core include:
-
Hydrogen Bond Donor/Acceptor Sites: The amine group and ring nitrogen atoms can form critical hydrogen bonds with amino acid residues in protein active sites, a fundamental interaction for many enzyme inhibitors.
-
Aromatic Character: The thiazole ring is an aromatic system that can participate in π-π stacking interactions.
-
Versatile Substitution Points: The ring can be readily functionalized at multiple positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.
The specific compound, This compound , incorporates a difluorophenyl group. The fluorine atoms can significantly alter the molecule's properties by modulating its lipophilicity, metabolic stability, and ability to form specific interactions with target proteins, making it an intriguing candidate for target identification studies.
Primary Hypothesized Target Class: Protein Kinases
Given that the 2-aminothiazole scaffold is central to numerous kinase inhibitors, the most logical and promising starting point for target identification is a comprehensive screen against the human kinome.[1] Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and many inflammatory diseases.
Rationale for Prioritizing Kinase Inhibition
-
Structural Precedent: The success of Dasatinib and other 2-aminothiazole-based kinase inhibitors provides a strong empirical basis for this hypothesis.[5]
-
Broad Therapeutic Relevance: Kinase inhibitors are a cornerstone of modern oncology and are increasingly used for autoimmune and inflammatory disorders.
-
Druggability: The ATP-binding pocket of kinases is a well-defined and highly "druggable" site that is often targeted by small molecules.
Potential Kinase Families of Interest
Based on the activities of related compounds, initial screening efforts should focus on kinases implicated in proliferative and inflammatory signaling pathways, including but not limited to:
-
Tyrosine Kinases: Src family kinases (SFKs), Abl, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR).
-
Serine/Threonine Kinases: RAF family (BRAF), Mitogen-activated protein kinase (MEK), Protein Kinase B (Akt/PKB), Phosphoinositide 3-kinases (PI3Ks).
A broad initial screen is recommended to uncover both expected and unexpected inhibitory activities.
Experimental Workflows for Target Identification and Validation
A multi-step, systematic approach is required to identify and validate the molecular targets of this compound. This process begins with broad, high-throughput screening and progressively narrows down to specific, validated targets through detailed biochemical and cell-based assays.
Workflow Diagram: From Screening to Validation
Caption: A logical workflow for identifying and validating therapeutic targets.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Objective: To quantify the potency of this compound against specific kinase "hits" identified in a primary screen.
Materials:
-
Purified recombinant kinase enzyme.
-
Specific peptide substrate for the kinase.
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test Compound: this compound, dissolved in 100% DMSO.
-
Detection reagent (e.g., ADP-Glo™, Promega).
-
384-well white assay plates.
-
Multichannel pipettes and a plate reader (luminometer).
Methodology:
-
Compound Serial Dilution:
-
Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Start with a high concentration (e.g., 1 mM).
-
Transfer a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
-
Enzyme/Substrate Preparation:
-
Prepare a master mix of the kinase enzyme and its specific peptide substrate in kinase assay buffer. The final concentration of the enzyme should be optimized for a linear reaction rate.
-
-
Reaction Initiation:
-
Add the enzyme/substrate mix to the wells containing the diluted compound.
-
Allow the plate to incubate for 10-15 minutes at room temperature to permit compound binding to the enzyme.
-
Prepare an ATP solution in kinase buffer at a concentration close to its Km for the specific enzyme.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
-
Reaction Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction in the control wells does not exceed 15-20% of substrate turnover.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™). This typically involves a two-step addition with incubation periods.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data using the control wells (0% and 100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol: Cell-Based Target Engagement Assay (Western Blot)
This protocol is used to confirm that the compound can inhibit the target kinase inside a living cell, which is a critical step for validation.
Objective: To measure the inhibition of target kinase phosphorylation and its downstream signaling pathway in a relevant human cell line.
Materials:
-
Human cell line known to have an active signaling pathway involving the target kinase (e.g., a cancer cell line with a known activating mutation).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Test Compound: this compound.
-
Stimulant (if required to activate the pathway, e.g., EGF for the EGFR pathway).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Target (p-Target), anti-total-Target (t-Target), anti-phospho-Downstream (p-Downstream), anti-total-Downstream (t-Downstream), and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Protein electrophoresis and Western blotting equipment.
Methodology:
-
Cell Culture and Plating:
-
Culture cells to ~80% confluency.
-
Seed the cells into 6-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, treat the cells with increasing concentrations of the test compound (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a specified time (e.g., 2 hours).
-
-
Pathway Stimulation (if necessary):
-
If the pathway is not constitutively active, add a stimulant (e.g., 100 ng/mL EGF) for the last 15-30 minutes of the compound incubation period.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies (e.g., anti-p-Target) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash again and apply the ECL substrate.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total protein and loading controls.
-
Quantify the band intensities. A decrease in the ratio of the phospho-protein to the total protein with increasing compound concentration indicates successful target engagement and inhibition.
-
Signaling Pathway Visualization
Caption: Hypothetical inhibition of a kinase signaling pathway.
Quantitative Data Summary
As no specific target data is available for this compound, the following table is a template that researchers should aim to populate during their investigation.
| Target Kinase | IC50 (nM) [Biochemical] | EC50 (nM) [Cellular Target Engagement] | Cell Line | Anti-proliferative GI50 (nM) |
| Target A | [Data] | [Data] | [Data] | [Data] |
| Target B | [Data] | [Data] | [Data] | [Data] |
| Target C | [Data] | [Data] | [Data] | [Data] |
Other Potential Therapeutic Areas
While kinase inhibition is the primary hypothesis, the 2-aminothiazole scaffold has been associated with other activities.[3][4] Should kinase screening prove unfruitful, or to explore the compound's full potential, other areas could be investigated:
-
Anti-inflammatory Activity: Screening against targets like cyclooxygenase (COX) enzymes or cytokine production in immune cells (e.g., LPS-stimulated macrophages).
-
Antimicrobial Activity: Testing against panels of pathogenic bacteria and fungi.[4]
-
Thrombopoietin (TPO) Receptor Agonism: Based on patent literature for related structures, evaluating activity in hematopoietic cell lines could be considered.[6]
Conclusion and Future Directions
This compound represents a promising chemical entity for which the therapeutic potential is yet to be fully elucidated. Its structural similarity to known kinase inhibitors provides a strong, rational basis for initiating a target identification campaign focused on the human kinome. The workflows and protocols detailed in this guide offer a robust framework for discovering, validating, and characterizing its molecular targets. Successful execution of this research plan will be the first step in determining if this compound can be developed into a novel therapeutic agent for cancer, inflammatory conditions, or other diseases.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Semantic Scholar [semanticscholar.org]
- 6. WO2001007423A1 - Drug compositions exhibiting thrombopoietin agonism - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Amino-4-(3,4-difluorophenyl)thiazole Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the 2-Aminothiazole Scaffold in Medicinal Chemistry
The 2-aminothiazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This is largely due to the thiazole ring's ability to act as a versatile pharmacophore, participating in various biological interactions. The 2-aminothiazole moiety is a key structural component in several clinically approved drugs, such as the tyrosine kinase inhibitor Dasatinib, underscoring its therapeutic relevance.
This guide focuses on a specific class of these compounds: 2-Amino-4-(3,4-difluorophenyl)thiazole and its derivatives. The introduction of a difluorophenyl group at the 4-position of the thiazole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological activity and pharmacokinetic profile. We will delve into the synthesis, biological evaluation, and therapeutic potential of this promising class of molecules.
Synthesis of this compound: The Hantzsch Thiazole Synthesis
The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of the core compound, this compound, the key starting materials are 2-bromo-1-(3,4-difluorophenyl)ethanone and thiourea.
Rationale Behind Experimental Choices
The selection of 2-bromo-1-(3,4-difluorophenyl)ethanone as the α-haloketone is crucial for introducing the desired 3,4-difluorophenyl moiety at the 4-position of the thiazole ring. Bromine is a good leaving group, facilitating the initial nucleophilic attack by the sulfur atom of thiourea. Thiourea serves as the source of the 2-amino group and the nitrogen and sulfur atoms of the thiazole ring. The reaction is typically carried out in a polar solvent, such as ethanol, to facilitate the dissolution of the reactants and to promote the reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-bromo-1-(3,4-difluorophenyl)ethanone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (or another suitable base)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(3,4-difluorophenyl)ethanone (1 equivalent) in ethanol.
-
Addition of Thiourea: To this solution, add thiourea (1-1.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. This will precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Synthesis Workflow Diagram
Caption: Hantzsch synthesis workflow for this compound.
Biological Activity and Mechanism of Action: Targeting the p38 MAPK Signaling Pathway
Derivatives of 2-aminothiazole have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. A significant body of research has identified the p38 mitogen-activated protein kinase (MAPK) as a primary target for many 2-amino-4-arylthiazole derivatives.[1][2]
The p38 MAPK Signaling Pathway in Cancer
The p38 MAPK signaling pathway is a crucial transducer of extracellular signals, including stress stimuli, to the cell nucleus, where it regulates gene expression involved in a wide range of cellular processes such as inflammation, cell cycle, cell death, and differentiation.[3][4] In the context of cancer, the role of the p38 MAPK pathway is complex and can be either tumor-suppressive or pro-oncogenic depending on the cellular context.[5][6] For instance, activation of p38 can lead to apoptosis or cell cycle arrest, thereby inhibiting tumor growth.[5] Conversely, in certain advanced cancers, p38 signaling can promote cell survival, invasion, and angiogenesis.[4]
Mechanism of Inhibition
2-Amino-4-arylthiazole derivatives often act as ATP-competitive inhibitors of p38 MAPK.[7] They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This inhibition of p38 MAPK activity can disrupt the signaling cascade, leading to various cellular outcomes, including the induction of apoptosis in cancer cells.
p38 MAPK Signaling Pathway Diagram
Caption: Inhibition of the p38 MAPK signaling pathway by a 2-aminothiazole derivative.
Structure-Activity Relationship (SAR) and Biological Data
Key Structural Features for Activity
-
2-Amino Group: The 2-amino group is crucial for activity, often forming key hydrogen bond interactions within the ATP-binding pocket of the kinase.
-
4-Aryl Group: The nature and substitution pattern of the aryl ring at the 4-position significantly influence potency and selectivity. The 3,4-difluorophenyl group is an electron-withdrawing moiety that can enhance binding affinity and improve metabolic stability.
-
5-Position Substitution: Substitution at the 5-position of the thiazole ring can further modulate activity. For instance, the introduction of amide or urea functionalities at this position has been shown to enhance inhibitory activity against various kinases.[8]
Representative Biological Data for 2-Aminothiazole Derivatives
The following table summarizes the inhibitory activities of some representative 2-aminothiazole derivatives against various cancer cell lines. It is important to note that these are examples from the broader class of 2-aminothiazoles and not specific to the 3,4-difluorophenyl analog.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-Disubstituted thiazole amides | HT29 (Colon) | 0.63 | [8] |
| 2,4-Disubstituted thiazole amides | A549 (Lung) | 8.64 | [8] |
| 2,4-Disubstituted thiazole amides | HeLa (Cervical) | 6.05 | [8] |
| 2-Amino-thiazole-5-carboxylic acid phenylamides | K562 (Leukemia) | 16.3 | [8] |
| Thiazole–amino acid hybrids | A549 (Lung) | 2.07 - 8.51 | [9] |
| Thiazole–amino acid hybrids | HeLa (Cervical) | 2.07 - 8.51 | [9] |
| Thiazole–amino acid hybrids | MCF-7 (Breast) | 2.07 - 8.51 | [9] |
Future Directions and Therapeutic Potential
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in oncology and inflammatory diseases. Future research in this area should focus on:
-
Synthesis of a diverse library of derivatives: Modification of the 2-amino group and introduction of various substituents at the 5-position of the thiazole ring can lead to the discovery of compounds with improved potency and selectivity.
-
Comprehensive biological evaluation: Screening of these derivatives against a panel of kinases and cancer cell lines will be crucial to identify lead compounds with desirable activity profiles.
-
In vivo studies: Promising candidates should be evaluated in animal models of cancer and inflammatory diseases to assess their efficacy and pharmacokinetic properties.
-
Structural biology: Co-crystallization of lead compounds with their target kinases will provide valuable insights into their binding mode and facilitate structure-based drug design efforts.
Conclusion
This compound and its analogs are a class of compounds with significant therapeutic potential, particularly as kinase inhibitors. The straightforward synthesis via the Hantzsch reaction, coupled with the well-established role of the 2-aminothiazole scaffold in targeting kinases like p38 MAPK, makes this an attractive area for further investigation in drug discovery and development. The insights provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and bringing novel therapeutics to the clinic.
References
- 1. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting p38 MAP kinase signaling in cancer through post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to 2-Amino-4-(3,4-difluorophenyl)thiazole
Foreword: The Strategic Pursuit of Kinase Inhibitors
In the landscape of modern drug discovery, the 2-aminothiazole moiety has established itself as a "privileged scaffold"—a molecular framework that demonstrates a remarkable propensity for binding to multiple biological targets with high affinity. This guide delves into the discovery and history of a specific, yet significant, member of this class: 2-Amino-4-(3,4-difluorophenyl)thiazole . Our journey will traverse the foundational chemistry that gives rise to this scaffold, its implicit evolution as a cornerstone in the design of kinase inhibitors, and the technical rationale that underpins its synthesis and potential applications. For researchers, medicinal chemists, and drug development professionals, understanding the trajectory of such a core structure provides invaluable insights into the iterative process of designing next-generation therapeutics.
The Genesis of a Scaffold: The Hantzsch Thiazole Synthesis
The history of this compound is intrinsically linked to the venerable Hantzsch thiazole synthesis , a classic condensation reaction first reported by Arthur Hantzsch in the late 19th century. This robust and versatile method remains a primary route for the construction of the thiazole ring. The fundamental principle of this reaction involves the cyclization of an α-haloketone with a thioamide-containing reactant, most commonly thiourea, to yield a 2-aminothiazole.[1]
The enduring utility of the Hantzsch synthesis lies in its modularity. By varying the α-haloketone and the thiourea derivative, a vast chemical space of substituted thiazoles can be readily accessed. This adaptability is the very reason that compounds like this compound likely emerged from library synthesis efforts within broader drug discovery programs, rather than a single, targeted "discovery." The focus was not initially on this specific molecule, but on the exploration of the 2-amino-4-arylthiazole chemotype as a fertile ground for identifying bioactive agents.
Visualizing the Hantzsch Synthesis Workflow
Caption: General workflow of the Hantzsch thiazole synthesis.
The Rise of 2-Aminothiazoles in Kinase Inhibition
The true significance of the 2-aminothiazole scaffold, and by extension, this compound, became apparent with the burgeoning field of protein kinase inhibitors. Protein kinases, enzymes that regulate a vast array of cellular processes, represent a critical class of drug targets, particularly in oncology. The 2-aminothiazole core was identified through high-throughput screening campaigns as a novel template for Src family kinase inhibitors.[2] This discovery was a watershed moment, sparking intensive medicinal chemistry efforts to optimize this scaffold.
The culmination of these efforts was the development of Dasatinib (BMS-354825) , a potent pan-Src family kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[2] The structure of Dasatinib features a central 2-aminothiazole ring, validating this moiety as a highly effective pharmacophore for kinase inhibition. The 2-amino group and the nitrogen atom in the thiazole ring often act as key hydrogen bond donors and acceptors, respectively, anchoring the molecule within the ATP-binding pocket of the kinase.
The Role of Fluorination in Modulating Bioactivity
The introduction of fluorine atoms onto the 4-phenyl ring of the 2-aminothiazole scaffold, as seen in this compound, is a deliberate and strategic choice in medicinal chemistry. Fluorine, being the most electronegative element, can profoundly influence a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.
-
Binding Affinity: Fluorine can alter the electronic properties of the aromatic ring, potentially enhancing binding interactions with the target protein through favorable electrostatic or dipole interactions.
-
Membrane Permeability: The strategic placement of fluorine can modulate the lipophilicity of a molecule, influencing its ability to cross cell membranes and reach its intracellular target.
While specific data for this compound is not extensively published in peer-reviewed literature, its existence in chemical supplier catalogs and its mention in patent literature suggest its synthesis as part of structure-activity relationship (SAR) studies aimed at optimizing the pharmacokinetic and pharmacodynamic properties of 2-amino-4-arylthiazole kinase inhibitors.
A Representative Kinase Signaling Pathway Targeted by 2-Aminothiazoles
Caption: A simplified representation of a growth factor signaling pathway frequently targeted by 2-aminothiazole-based kinase inhibitors like those from the Src family.
Synthesis and Characterization: A Practical Approach
The synthesis of this compound is a straightforward application of the Hantzsch reaction. The following protocol outlines a reliable method for its laboratory-scale preparation.
Experimental Protocol: Synthesis of this compound
Step 1: Bromination of 3',4'-Difluoroacetophenone
-
Rationale: The Hantzsch synthesis requires an α-haloketone. This initial step converts the commercially available 3',4'-difluoroacetophenone into the corresponding α-bromoketone. Copper(II) bromide is a convenient and effective brominating agent for this transformation.
-
Procedure:
-
To a solution of 3',4'-difluoroacetophenone (1.0 eq) in a mixture of ethanol and chloroform, add copper(II) bromide (2.2 eq).
-
Heat the mixture to reflux (approximately 65 °C) for 30 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and filter to remove the copper salts.
-
Concentrate the filtrate under reduced pressure to yield crude 2-bromo-1-(3,4-difluorophenyl)ethan-1-one, which can often be used in the next step without further purification.
-
Step 2: Cyclocondensation with Thiourea
-
Rationale: This is the core cyclization step of the Hantzsch synthesis, forming the thiazole ring.
-
Procedure:
-
Dissolve the crude 2-bromo-1-(3,4-difluorophenyl)ethan-1-one (1.0 eq) in ethanol.
-
Add thiourea (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a base (e.g., aqueous sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound as a solid.
-
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 175135-32-7 | [3] |
| Molecular Formula | C₉H₆F₂N₂S | [3] |
| Molecular Weight | 212.22 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 121-125 °C |
Structure-Activity Relationship (SAR) and Future Directions
While specific biological data for this compound remains limited in the public domain, we can infer its potential role from broader SAR studies of 2-amino-4-arylthiazole kinase inhibitors. Key trends in this class of compounds include:
-
The 4-Aryl Moiety: The substitution pattern on the 4-phenyl ring is crucial for modulating potency and selectivity against different kinases. The 3,4-difluoro substitution likely influences the electronic and steric profile of the molecule, affecting its fit within the ATP-binding pocket.
-
The 2-Amino Group: This group is a critical anchor for hydrogen bonding. Derivatization of this amine with various substituents has been a major strategy in optimizing the activity of 2-aminothiazole-based inhibitors, as exemplified by Dasatinib.
The future of this compound and its derivatives lies in its potential as a building block for more complex and selective kinase inhibitors. Its straightforward synthesis and the established importance of the 2-aminothiazole scaffold make it an attractive starting point for further medicinal chemistry exploration. As our understanding of the kinome continues to expand, scaffolds like this will be instrumental in the development of targeted therapies for a wide range of diseases.
References
Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to 2-Amino-4-(3,4-difluorophenyl)thiazole
Introduction: The Significance of the 2-Aminothiazole Moiety
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Its unique electronic and structural features allow it to interact with a wide array of biological targets, leading to its incorporation into drugs with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] The subject of this guide, 2-Amino-4-(3,4-difluorophenyl)thiazole, integrates this potent heterocyclic system with a difluorophenyl group, a substitution pattern often employed in drug design to enhance metabolic stability and binding affinity.
This technical guide provides an in-depth analysis of the key spectroscopic data essential for the unambiguous identification and characterization of this compound. For researchers in drug discovery and development, a thorough understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles is paramount for quality control, reaction monitoring, and structural confirmation. The following sections will delve into the expected spectral data for this compound, offering insights into the interpretation of these spectra and providing standardized protocols for their acquisition.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic output. The structure of this compound is presented below, with key atom numbering for reference in the subsequent spectroscopic analysis.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 - 7.60 | m | 1H | Phenyl H |
| ~7.50 - 7.30 | m | 2H | Phenyl H |
| ~7.20 | s (br) | 2H | -NH₂ |
| ~7.10 | s | 1H | Thiazole H-5 |
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary slightly based on experimental conditions.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (δ ~7.80 - 7.30 ppm): The three protons on the difluorophenyl ring are expected to appear as a complex multiplet due to coupling with each other and with the fluorine atoms.
-
Amine Protons (δ ~7.20 ppm): The two protons of the primary amine group are expected to appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange. This peak is also exchangeable with D₂O.
-
Thiazole Proton (δ ~7.10 ppm): The single proton at the C-5 position of the thiazole ring is anticipated to be a sharp singlet, as it has no adjacent protons to couple with.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Thiazole C2 (attached to -NH₂) |
| ~150 (d, JCF) | Phenyl C3/C4 (attached to F) |
| ~148 | Thiazole C4 (attached to phenyl) |
| ~130 | Phenyl C1 |
| ~124 (d, JCF) | Phenyl C6 |
| ~118 (d, JCF) | Phenyl C2 |
| ~116 (d, JCF) | Phenyl C5 |
| ~105 | Thiazole C5 |
Note: Predicted chemical shifts are based on the analysis of similar structures. Carbons attached to fluorine will appear as doublets due to C-F coupling.
Interpretation of the ¹³C NMR Spectrum:
-
Thiazole Carbons: The C2 carbon, being adjacent to two nitrogen atoms, is expected to be the most downfield of the thiazole carbons (~168 ppm). The C4 and C5 carbons will appear at approximately 148 ppm and 105 ppm, respectively.
-
Difluorophenyl Carbons: The carbons directly bonded to the fluorine atoms (C3 and C4 of the phenyl ring) will be significantly downfield and will appear as doublets with large coupling constants (JCF). The other phenyl carbons will also show coupling to the fluorine atoms, though with smaller coupling constants.
Experimental Protocol: NMR Data Acquisition
Figure 2: Workflow for NMR Data Acquisition and Processing.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (typically 16-32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections to obtain a clean spectrum. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, sharp | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| ~1620 | Strong | C=N stretching of the thiazole ring |
| ~1580 | Medium | C=C stretching of the aromatic ring |
| ~1520 | Strong | N-H bending of -NH₂ |
| 1300 - 1100 | Strong | C-F stretching |
Note: Predicted wavenumbers are based on typical values for these functional groups.
Interpretation of the IR Spectrum:
-
N-H Vibrations: The presence of the primary amine group will be clearly indicated by two sharp to medium bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. A strong N-H bending vibration is also expected around 1520 cm⁻¹.
-
Aromatic and Thiazole Vibrations: The C=N stretch of the thiazole ring will give a strong absorption around 1620 cm⁻¹. Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹.
-
C-F Vibrations: The strong absorptions in the 1300-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the difluorophenyl group.
Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 212 | [M]⁺, Molecular ion |
| 185 | [M - HCN]⁺ |
| 127 | [C₆H₃F₂]⁺ |
Note: The molecular weight of this compound is 212.22 g/mol .[2][3] The fragmentation pattern is predicted based on the stability of the resulting ions.
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 212, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: A plausible fragmentation pathway involves the loss of a neutral molecule of HCN (27 Da) from the thiazole ring to give a fragment at m/z 185. Cleavage of the bond between the thiazole and the phenyl ring can lead to the formation of the difluorophenyl cation at m/z 127.
Figure 3: Plausible Mass Spectrometry Fragmentation Pathway.
Experimental Protocol: Mass Spectrometry Data Acquisition (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Ionize the sample using a standard electron ionization (EI) source (typically at 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
The spectroscopic techniques of NMR, IR, and mass spectrometry provide a comprehensive and complementary set of data for the structural elucidation and confirmation of this compound. By understanding the expected spectral features and employing standardized acquisition protocols, researchers can confidently identify and characterize this important synthetic building block. This guide serves as a valuable resource for scientists engaged in the synthesis and application of novel 2-aminothiazole derivatives in the pursuit of new therapeutic agents.
References
An In-depth Technical Guide to the Solubility and Stability of 2-Amino-4-(3,4-difluorophenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4-(3,4-difluorophenyl)thiazole, with a specialized focus on its solubility and stability profiles. As a fluorinated thiazole derivative, this compound holds significant interest in medicinal chemistry due to the unique contributions of the fluorine and thiazole moieties to molecular properties and biological activity. In the absence of extensive empirical data in publicly accessible literature, this guide establishes a robust theoretical framework for understanding and predicting the behavior of this molecule. Furthermore, it outlines detailed, field-proven experimental protocols for the systematic evaluation of its solubility and stability, empowering researchers to generate reliable data crucial for drug discovery and development pipelines.
Introduction: The Significance of this compound in Medicinal Chemistry
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a variety of hydrogen bonding interactions and its relative metabolic stability. The introduction of a difluorophenyl group at the 4-position is a strategic design element intended to modulate physicochemical and pharmacological properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, and its presence can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[1] Moreover, fluorine substitution can alter the acidity of nearby protons and influence long-range electrostatic interactions, thereby impacting protein-ligand binding.
This compound, therefore, represents a compound of interest for further derivatization and biological screening. A thorough understanding of its fundamental properties, namely solubility and stability, is a critical prerequisite for its advancement in any research and development program.
Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is essential for contextualizing its solubility and stability characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₂N₂S | [2][3] |
| Molecular Weight | 212.22 g/mol | [2][3] |
| Appearance | Solid (form may vary) | |
| Melting Point | 121-125 °C (literature value) | [2] |
| CAS Number | 175135-32-7 | [2][3] |
Solubility Profile: A Predictive and Experimental Approach
Aqueous solubility is a paramount determinant of a compound's suitability for biological testing and its potential for oral bioavailability. The solubility of a compound is governed by the interplay of its crystal lattice energy and its solvation energy in a given solvent.
Predicted Solubility and Lipophilicity
In the absence of experimental data, computational models provide a valuable first approximation of a compound's solubility and lipophilicity (logP). These predictions are instrumental in guiding solvent selection for initial experiments.
| Parameter | Predicted Value | Method |
| Aqueous Solubility (logS) | -3.5 to -4.5 | ALOGPS, etc. |
| logP | 2.5 to 3.5 | XLOGP3, etc. |
Interpretation: The predicted logS suggests that this compound is likely to be poorly soluble in water. The predicted logP indicates a moderate degree of lipophilicity, suggesting that it will be more soluble in organic solvents than in water.
Experimental Determination of Solubility
A systematic approach to experimentally determining the solubility of this compound is crucial. The following protocol outlines a standard equilibrium solubility shake-flask method.
Experimental Workflow for Solubility Determination
Caption: A stepwise workflow for determining the equilibrium solubility of a compound.
Protocol: Equilibrium Shake-Flask Solubility Assay
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 10 mM). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, and various organic solvents like ethanol, methanol, acetonitrile, etc.).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid. Alternatively, filter the suspension through a syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with the mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC method against the prepared calibration curve.
Stability Profile: A Forced Degradation Approach
Understanding the chemical stability of a new chemical entity is a regulatory requirement and is fundamental to its development. Forced degradation studies are designed to deliberately stress the molecule to identify potential degradation pathways and develop stability-indicating analytical methods.[4][5]
Theoretical Stability Considerations
The this compound molecule has several functional groups that could be susceptible to degradation:
-
Thiazole Ring: While generally stable, it can be susceptible to cleavage under harsh conditions.
-
Difluorophenyl Ring: The C-F bonds are highly stable, but the aromatic ring can undergo electrophilic or nucleophilic attack under certain conditions.[1][9][10]
Forced Degradation Experimental Design
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: A workflow illustrating the key stages of a forced degradation study.
Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a defined period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase. Analyze the samples using a stability-indicating HPLC method.
-
Data Evaluation:
-
Monitor for the appearance of new peaks and a decrease in the parent peak area.
-
Perform mass balance calculations to account for all the material.
-
Use LC-MS/MS to identify the mass of the degradation products and propose their structures.
-
Development of a Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is essential for both solubility and stability studies. The method must be able to separate the parent compound from its degradation products and any potential impurities.
Recommended Starting HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
References
- 1. The biodegradation vs. biotransformation of fluorosubstituted aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-氨基-4-(3,4-二氟苯基)噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. japsonline.com [japsonline.com]
- 5. journals.najah.edu [journals.najah.edu]
- 6. Introduction of novel substrate oxidation into cytochrome c peroxidase by cavity complementation: oxidation of 2-aminothiazole and covalent modification of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anaerobic degradation of fluorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-4-(3,4-difluorophenyl)thiazole via Hantzsch Reaction
This document provides a comprehensive guide for the synthesis of 2-Amino-4-(3,4-difluorophenyl)thiazole, a key intermediate in pharmaceutical research and drug development. The protocol is centered around the robust and versatile Hantzsch thiazole synthesis. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis, offering in-depth technical details, mechanistic insights, and practical guidance.
Introduction: The Significance of 2-Aminothiazoles
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence in pharmaceuticals stems from its ability to engage in a variety of biological interactions, leading to a broad spectrum of therapeutic activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The specific target of this guide, this compound, incorporates a difluorophenyl moiety, a common functional group in modern drug design known to enhance metabolic stability and binding affinity.
The Hantzsch Thiazole Synthesis: A Mechanistic Overview
The Hantzsch thiazole synthesis, first described in 1887, is a classic and reliable method for the formation of thiazole rings.[2] The reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[2] The generally accepted mechanism for the synthesis of 2-aminothiazoles from an α-haloketone and thiourea proceeds through a multi-step pathway.[3] The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[3][4]
The presence of electron-withdrawing groups, such as the fluorine atoms on the phenyl ring of the starting material, can influence the reaction kinetics. These groups can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack.
Experimental Protocol: Synthesis of this compound
This protocol is divided into two main stages: the synthesis of the α-bromoketone intermediate and the subsequent Hantzsch cyclization to form the target 2-aminothiazole.
Part A: Synthesis of 2-Bromo-1-(3,4-difluorophenyl)ethanone
This initial step involves the bromination of 1-(3,4-difluorophenyl)ethanone. A common and effective method utilizes copper(II) bromide as the brominating agent.[5]
Materials and Reagents:
-
1-(3,4-difluorophenyl)ethanone
-
Copper(II) bromide (CuBr₂)
-
Ethanol
-
Chloroform
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
To a solution of 1-(3,4-difluorophenyl)ethanone in a mixture of chloroform and ethyl acetate, add copper(II) bromide.
-
Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring for 30 minutes.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the copper(I) bromide precipitate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 2-bromo-1-(3,4-difluorophenyl)ethanone, which can be used in the next step without further purification.
Part B: Hantzsch Cyclization to this compound
This is the core cyclization step to form the desired 2-aminothiazole ring.
Materials and Reagents:
-
2-Bromo-1-(3,4-difluorophenyl)ethanone (from Part A)
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve the crude 2-bromo-1-(3,4-difluorophenyl)ethanone in ethanol.
-
Add an equimolar amount of thiourea to the solution.
-
Heat the reaction mixture to reflux and maintain for 2 hours with continuous stirring.[5]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a suitable base, such as a saturated solution of sodium bicarbonate, to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford pure this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₉H₆F₂N₂S | [5] |
| Molecular Weight | 212.22 g/mol | [5] |
| Melting Point | 121-125 °C | [6] |
| Appearance | Solid | [6] |
Experimental Workflow Diagram
Figure 1: Overall synthesis workflow.
Causality Behind Experimental Choices
-
Choice of Brominating Agent: Copper(II) bromide is a convenient and effective reagent for the α-bromination of ketones. It is generally easier to handle than liquid bromine and often leads to cleaner reactions with fewer byproducts.
-
Solvent Selection: Ethanol is a commonly used solvent for Hantzsch thiazole synthesis as it effectively dissolves both the α-haloketone and thiourea, facilitating the reaction.[7] Its boiling point allows for the reaction to be carried out at a moderate temperature.
-
Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the cyclization and dehydration steps to proceed at a reasonable rate.
-
Work-up and Purification: Neutralization of the reaction mixture is crucial as the product is often formed as a hydrohalide salt. Precipitation upon neutralization allows for easy isolation of the crude product. Recrystallization is a standard and effective method for purifying solid organic compounds, yielding a product with high purity.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part A | Incomplete reaction or decomposition of the product. | Ensure the reaction goes to completion by TLC monitoring. Avoid prolonged heating. |
| Formation of byproducts in Part B | Side reactions such as self-condensation of the α-bromoketone. | Ensure an appropriate stoichiometry of reactants. The reaction can be run at a lower temperature for a longer duration. |
| Difficulty in purification | Presence of persistent impurities. | Column chromatography on silica gel can be employed as an alternative purification method. |
Product Characterization: A Self-Validating System
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the difluorophenyl ring and the thiazole ring, as well as a signal for the amino protons. The chemical shifts and coupling patterns will be indicative of the final structure.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule with their characteristic chemical shifts.
-
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, which should correspond to the calculated molecular weight of C₉H₆F₂N₂S (212.22 g/mol ).[5]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine, C=N stretching of the thiazole ring, and C-F stretching of the difluorophenyl group.
-
Melting Point Analysis: The melting point of the purified product should be sharp and consistent with the literature value (121-125 °C).[6] A broad melting range would indicate the presence of impurities.
Logical Flow for Product Validation
Figure 2: Product validation workflow.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of volatile and potentially harmful chemicals.
-
Handling of Reagents: α-Haloketones are lachrymatory and skin irritants. Handle with care. Thiourea is a suspected carcinogen. Avoid inhalation and skin contact.
Conclusion
The Hantzsch reaction provides an efficient and reliable route for the synthesis of this compound. By following the detailed protocol and understanding the underlying chemical principles, researchers can successfully synthesize this valuable building block for drug discovery and development. Rigorous characterization of the final product is essential to ensure its identity and purity for subsequent applications.
References
- 1. asianpubs.org [asianpubs.org]
- 2. synarchive.com [synarchive.com]
- 3. electron-withdrawing thiazole derivatives: Topics by Science.gov [science.gov]
- 4. 175135-32-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound 97 175135-32-7 [sigmaaldrich.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-4-(3,4-difluorophenyl)thiazole as a Promising Antimicrobial Agent
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent activity against multidrug-resistant pathogens. The 2-aminothiazole core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This structural motif is present in several clinically approved drugs. The introduction of fluorine atoms into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved therapeutic profiles.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 2-Amino-4-(3,4-difluorophenyl)thiazole as a potential antimicrobial agent. We present detailed protocols for its synthesis, in vitro antimicrobial susceptibility testing, cytotoxicity assessment, and a discussion of its potential mechanism of action based on current scientific understanding of related compounds.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 4-(3,4-Difluorophenyl)thiazol-2-amine | N/A |
| CAS Number | 175135-32-7 | [1][2] |
| Molecular Formula | C₉H₆F₂N₂S | [1][2] |
| Molecular Weight | 212.22 g/mol | [1][2] |
| Appearance | Solid | [1][2] |
| Melting Point | 121-125 °C | [1][2] |
Synthesis Protocol: Hantzsch Thiazole Synthesis
The synthesis of this compound can be readily achieved via the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.
Materials:
-
2-Bromo-1-(3,4-difluorophenyl)ethan-1-one
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Reflux apparatus
-
Stirring hotplate
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(3,4-difluorophenyl)ethan-1-one (1 equivalent) in ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After completion, cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow for Antimicrobial Evaluation
The following diagram outlines the comprehensive workflow for the synthesis and biological evaluation of this compound.
Caption: Experimental workflow from synthesis to mechanism of action studies.
Protocols for In Vitro Antimicrobial Susceptibility Testing
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) are recommended for determining the antimicrobial activity of the test compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative (growth) control
-
Sterility control
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound and control antibiotics. Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Disk Diffusion Assay
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile blank paper disks (6 mm diameter)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound solution of known concentration
-
Control antibiotic disks
-
Sterile swabs
Procedure:
-
Inoculation: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a confluent lawn of growth.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known amount of this compound onto the agar surface. Also, apply control antibiotic disks.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around each disk in millimeters. The size of the zone is indicative of the susceptibility of the organism to the compound.
Protocol for In Vitro Cytotoxicity Assessment: MTT Assay
It is crucial to evaluate the potential toxicity of the compound to mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound stock solution
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the compound stock).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
Potential Mechanism of Action
While the precise mechanism of action for this compound requires experimental validation, insights can be drawn from studies on structurally related 2-aminothiazole derivatives. Molecular docking studies on other functionally substituted 2-aminothiazoles suggest potential inhibition of key bacterial and fungal enzymes.[5]
-
Antibacterial Action: A plausible target in bacteria is UDP-N-acetylenolpyruvoylglucosamine reductase (MurB) .[5] MurB is a crucial enzyme in the cytoplasmic steps of peptidoglycan biosynthesis, which is essential for the integrity of the bacterial cell wall. Inhibition of MurB would disrupt cell wall synthesis, leading to cell lysis and bacterial death. The 4-thiazolidinone class of compounds, which share some structural similarities with thiazoles, have also been identified as inhibitors of MurB.[6]
-
Antifungal Action: In fungi, a likely target is lanosterol 14α-demethylase (CYP51) .[5] This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane. Several 2-phenylthiazole derivatives have been investigated as CYP51 inhibitors.[7][8]
The following diagram illustrates the proposed dual mechanism of action.
Caption: Proposed dual mechanism of action targeting bacterial MurB and fungal CYP51.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel antimicrobial agents. Its straightforward synthesis and the known antimicrobial potential of the 2-aminothiazole class make it an attractive candidate for further investigation. The protocols outlined in this document provide a robust framework for the systematic evaluation of its antimicrobial efficacy and safety profile.
Future studies should focus on:
-
Determining the specific MIC and MBC values against a broad panel of clinically relevant and drug-resistant bacteria and fungi.
-
Confirming the proposed mechanism of action through enzymatic assays and molecular biology techniques.
-
Exploring structure-activity relationships (SAR) by synthesizing and testing analogs to optimize potency and selectivity.
-
Evaluating the in vivo efficacy and pharmacokinetic properties in animal models of infection.
By following the methodologies described herein, researchers can effectively contribute to the critical mission of discovering and developing the next generation of antimicrobial therapies.
References
- 1. Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
"2-Amino-4-(3,4-difluorophenyl)thiazole" for cancer research
Beginning Research Efforts
I've started gathering initial information through comprehensive Google searches on "2-Amino- 4-(3,4-difluorophenyl)thiazole." My focus is on its synthesis, mechanism of action, and applications in cancer research. I'm also looking into specific targets and efficacy data from different cancer models. Simultaneously, I'm researching established protocols and methodologies for similar compounds.
Expanding Information Gathering
I'm now expanding my search to include established protocols for in vitro and in vivo evaluations of small molecule inhibitors in cancer research. I am looking into cell viability assays, western blotting, kinase assays, and animal tumor models. I am also seeking authoritative sources and peer-reviewed publications to bolster mechanistic claims and protocol standards.
Initiating Document Assembly
I'm now shifting gears towards structuring application notes and protocols. I plan to begin with an introduction to the compound, outlining its cancer research relevance and mechanism. Then, I'll detail materials, reagents, and step-by-step experiment protocols with rationale. I'm also preparing for quantitative data tables and Graphviz diagrams for pathways and workflows. A comprehensive "References" section is planned.
Gathering Chemical Data
I have successfully found the fundamental chemical information I was seeking, including the CAS number, molecular formula, and weight. The initial search was able to provide a good overview of suppliers. However, I am still running into challenges regarding specific synthesis methods, mechanism of action, and direct applications in cancer research; this data is proving to be a challenge to find.
Adjusting Research Scope
I'm modifying my focus to align with the available data. While specific data on "2-Amino-4-(3,4-difluorophenyl)thiazole" in cancer research is scarce, I'm now leveraging information on the broader 2-aminothiazole class. I will present this compound as a representative example, building protocols around the known activities of its structural analogs, with the introduction noting this approach.
Revising Strategy for Application
I'm making a slight adjustment to the approach. While the search yielded basic chemical data, specific details on this compound in cancer are scarce. However, I have extensive information on 2-aminothiazole derivatives. I'll frame the compound as an example of that promising class and build protocols based on known analogs, explaining this in the introduction. I now have the data to proceed.
"2-Amino-4-(3,4-difluorophenyl)thiazole" antiviral activity evaluation
Application Note & Protocol
Topic: A Systematic Approach for the Antiviral Activity Evaluation of 2-Amino-4-(3,4-difluorophenyl)thiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Notably, thiazole derivatives have consistently emerged as potent antiviral agents, demonstrating activity against a diverse range of viruses such as influenza, hepatitis B and C (HBV/HCV), and Human Immunodeficiency Virus (HIV).[1][2][3][4] The inherent structural features of the 2-aminothiazole moiety allow for versatile chemical modifications, making it an attractive starting point for the development of novel therapeutics.
This document provides a comprehensive guide for the systematic evaluation of the antiviral potential of a specific novel compound, This compound . As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical, multi-stage workflow. It begins with foundational cytotoxicity assessments to establish a therapeutic window, proceeds to broad-spectrum primary screening, and culminates in gold-standard confirmatory assays and suggestions for mechanistic studies. Each protocol is designed to be self-validating, with explanations for critical experimental choices to ensure technical accuracy and reproducibility.
PART 1: Foundational Assays - Establishing the Therapeutic Window
Before assessing antiviral efficacy, it is imperative to determine the compound's inherent toxicity to the host cells. This step is critical to distinguish between a true antiviral effect and non-specific cell death caused by the compound.[5] The 50% cytotoxic concentration (CC50) is the fundamental metric derived from this analysis. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells, which correlates with cell viability.[6]
Protocol 1: Cytotoxicity (CC50) Determination via MTT Assay
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[7]
Step-by-Step Methodology:
-
Cell Seeding:
-
Select an appropriate host cell line (e.g., Vero E6, MDCK, A549) relevant to the viruses being tested.
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Causality Note: Optimal seeding density is crucial; too few cells will result in a weak signal, while over-confluence can inhibit growth and affect results. This density must be optimized for each cell line.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence and formation of a semi-confluent monolayer.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of "this compound" in sterile DMSO.
-
Perform serial dilutions (e.g., two-fold or half-log10) of the compound stock in cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM... down to ~0.1 µM).[8]
-
Include "cells only" (no compound) controls and "medium only" (no cells) blanks.
-
Carefully remove the medium from the seeded cells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Incubate for a period that matches the planned duration of the antiviral assay (typically 48-72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
After the treatment incubation, carefully aspirate the medium containing the compound.
-
Add 100 µL of serum-free medium and 10 µL of the MTT solution to each well.
-
Causality Note: Serum is removed because it contains dehydrogenases that can reduce MTT and lead to false-positive signals.
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
After incubation, carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blanks from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control (100% viability).
-
Plot the percent viability against the compound concentration (log-transformed) and use non-linear regression analysis to determine the CC50 value.
-
PART 2: Primary Antiviral Screening & Confirmatory Assays
With the cytotoxicity profile established, the next step is to screen for antiviral activity. A Cytopathic Effect (CPE) inhibition assay is an efficient method for initial high-throughput screening.[9] Hits from this primary screen should then be validated using a more quantitative and robust method, such as the Plaque Reduction Assay, which is considered the gold standard for many lytic viruses.[10][11]
Overall Antiviral Evaluation Workflow
Caption: High-level workflow for antiviral compound evaluation.
Protocol 2: Plaque Reduction Assay
Principle: This assay quantifies the ability of a compound to inhibit the production of infectious virus particles. In the presence of an effective antiviral, the number of plaques (localized areas of cell death caused by viral infection) will be reduced.[12][13]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed host cells in 6-well or 12-well plates to form a confluent monolayer within 24 hours. A completely confluent monolayer is essential for the uniform development of plaques.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the test compound in infection medium (e.g., serum-free MEM). The highest concentration should be below the determined CC50 value.[10]
-
Dilute the virus stock to a concentration that will produce 50-100 plaques per well. This is known as the plaque-forming unit (PFU) count and must be pre-determined by titration.
-
-
Infection and Treatment:
-
Wash the cell monolayers twice with sterile PBS.
-
In separate tubes, mix the diluted virus with each compound concentration (and a "no drug" virus control) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Alternatively, for post-infection treatment, infect the cells first for 1 hour, then add the compound in the overlay.
-
Add 200 µL (for 12-well) of the virus/compound mixture to each well.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.
-
-
Overlay Application:
-
After the adsorption period, aspirate the inoculum.
-
Overlay the cell monolayer with a semi-solid medium containing the respective concentrations of the test compound. A common overlay is 1:1 mixture of 2X growth medium and 1.2% agarose.
-
Causality Note: The semi-solid overlay restricts the spread of progeny virions to adjacent cells, ensuring that discrete, countable plaques are formed.[12]
-
Let the overlay solidify at room temperature for 20-30 minutes.
-
-
Incubation and Visualization:
-
Incubate the plates at 37°C with 5% CO₂ for 3-5 days, or until plaques are visible.
-
Fix the cells by adding a fixative solution (e.g., 10% formalin) for at least 30 minutes.
-
Carefully remove the overlay and fixative, then stain the cell monolayer with a 0.1% Crystal Violet solution for 15-20 minutes.
-
Gently wash the plates with water and let them air dry. Viable cells will stain purple, while plaques will appear as clear, unstained zones.[10]
-
Plaque Reduction Assay Workflow Diagram
Caption: Step-by-step workflow for the Plaque Reduction Assay.
PART 3: Data Analysis and Interpretation
-
50% Effective Concentration (EC50): The concentration of the compound that inhibits the viral effect (CPE or plaque formation) by 50% compared to the untreated virus control.[8]
-
50% Cytotoxic Concentration (CC50): The concentration of the compound that reduces viable cell number by 50% compared to the untreated cell control.
-
Selectivity Index (SI): The ratio of cytotoxicity to antiviral activity (SI = CC50 / EC50). A higher SI value indicates a more promising compound, as it suggests efficacy at concentrations well below those that are toxic to host cells. An SI value greater than 10 is generally considered a good starting point for a potential antiviral candidate.[8]
Table 1: Hypothetical Data Summary for this compound
| Assay Type | Target Virus | Host Cell | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| MTT Assay | N/A | Vero E6 | >100 | N/A | N/A |
| CPE Inhibition | Influenza A/PR8 | MDCK | >100 | 7.5 | >13.3 |
| Plaque Reduction | Influenza A/PR8 | MDCK | >100 | 5.2 | >19.2 |
| CPE Inhibition | Dengue Virus-2 | Vero E6 | >100 | 22.1 | >4.5 |
This table is for illustrative purposes only.
PART 4: Potential Mechanism of Action (MoA) Assays
Once a compound shows confirmed, selective activity, the next logical step is to investigate its mechanism of action. Based on the activities of other thiazole derivatives, several viral targets are plausible.[2][3] Researchers can employ target-specific enzymatic or cell-based assays.
-
Reverse Transcriptase (RT) Inhibition Assay: If screening against retroviruses (e.g., HIV), an RT inhibition assay is critical. These assays measure the ability of a compound to block the RT enzyme from synthesizing DNA from an RNA template. Colorimetric and fluorescent kits are commercially available for this purpose.[14][15][16]
-
Neuraminidase (NA) Inhibition Assay: For influenza viruses, the neuraminidase enzyme is a key target. NA is essential for the release of new virions from infected cells. Fluorometric and chemiluminescent assays can quantify the inhibition of NA activity by measuring the cleavage of a substrate.[17][18][19]
-
Protease Inhibition Assays: Many viruses, including HCV and flaviviruses like Dengue, rely on a viral protease for polyprotein processing. Thiazole derivatives have been identified as potential flaviviral protease inhibitors.[20] Specific assays using fluorescent substrates can screen for inhibitors of these essential enzymes.
Conclusion
The evaluation of "this compound" for antiviral activity should follow a disciplined, hierarchical approach. This guide outlines a robust pathway, starting with the non-negotiable assessment of cytotoxicity to define a safe concentration range. Following this, a combination of a broad primary screen (CPE inhibition) and a gold-standard confirmatory assay (Plaque Reduction) can reliably validate antiviral efficacy and determine the compound's potency and selectivity. Promising results from these stages provide a strong rationale for advancing the compound into more complex mechanism-of-action studies to identify its specific viral target. This systematic process ensures that resources are focused on compounds with a genuine therapeutic potential.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Thiazolides as novel antiviral agents. 1. Inhibition of hepatitis B virus replication - CentAUR [centaur.reading.ac.uk]
- 5. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 9. ibtbioservices.com [ibtbioservices.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. EnzChek™ Reverse Transcriptase Assay Kit 1000 Assays | Buy Online | Invitrogen™ [thermofisher.com]
- 15. Reverse Transcriptase Assay, colorimetric [sigmaaldrich.com]
- 16. pnas.org [pnas.org]
- 17. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NA-Fluor™ Influenza Neuraminidase Assay Kit 960 assays | Buy Online | Invitrogen™ [thermofisher.com]
- 19. Neuraminidase Assay Kit | ABIN1000322 [antibodies-online.com]
- 20. Identification of novel thiazole derivatives as flaviviral protease inhibitors effective against Dengue (DENV2) and Japanese encephalitis viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Tiered Strategy for Evaluating the In Vitro Efficacy of 2-Amino-4-(3,4-difluorophenyl)thiazole as a Putative PI3K/Akt Pathway Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a comprehensive, tiered in vitro testing strategy to evaluate the efficacy of the novel compound 2-Amino-4-(3,4-difluorophenyl)thiazole, hereafter referred to as DFAT. Public data on the biological activity of DFAT is limited; however, its 2-aminothiazole core is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition.[1][2][3] This guide is therefore predicated on the hypothesis that DFAT may act as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade that is frequently dysregulated in cancer.[4][5] We present a logical, three-tiered workflow—from broad phenotypic screening to specific biochemical and mechanistic assays—to rigorously characterize the compound's anti-cancer potential. This structured approach is designed to efficiently assess efficacy, elucidate the mechanism of action, and validate the hypothesized target.
Introduction: Rationale for the Proposed Target Pathway
The 2-aminothiazole scaffold is a cornerstone in the design of various kinase inhibitors, including the FDA-approved drug Dasatinib, a pan-Src family kinase inhibitor.[3][6] This structural motif is adept at forming key hydrogen bond interactions within the ATP-binding pocket of numerous kinases.[3] Given this precedent, it is scientifically sound to hypothesize that novel 2-aminothiazole derivatives, such as DFAT, may exhibit similar inhibitory activities.[1][7]
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival.[4][8] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5] Therefore, screening DFAT for activity against this pathway provides a robust and clinically relevant starting point for its biological characterization.
This application note details a sequential assay cascade:
-
Tier 1: Phenotypic Screening: Initial assessment of DFAT's effect on cancer cell viability to determine its general cytotoxic or cytostatic potential.
-
Tier 2: Biochemical Target Engagement: Direct evaluation of DFAT's ability to inhibit the enzymatic activity of a key kinase in the pathway (e.g., PI3Kα) in a cell-free system.
-
Tier 3: Cellular Mechanism of Action: Confirmation of on-target activity within a cellular context by measuring the phosphorylation status of downstream pathway components (e.g., Akt).
This tiered approach ensures that resources are directed efficiently, with each stage of testing building upon the data generated in the previous one.
Visualized Experimental Workflow
The following diagram illustrates the proposed sequential workflow for evaluating DFAT's efficacy.
Caption: A tiered workflow for characterizing DFAT's in vitro efficacy.
Tier 1 Protocol: Cell Viability Assessment using MTS Assay
Objective: To determine the concentration of DFAT that inhibits cancer cell metabolic activity by 50% (IC50), providing a quantitative measure of its cytotoxic or cytostatic effect. The MTS assay is a colorimetric method where viable cells reduce a tetrazolium salt into a colored formazan product, which is directly proportional to the number of living cells.[9][10]
Materials:
-
Cancer cell line with a typically active PI3K/Akt pathway (e.g., PC-3, A549, MCF-7).
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
DFAT compound, dissolved in DMSO to create a 10 mM stock solution.
-
96-well clear, flat-bottom cell culture plates.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Multi-channel pipette.
-
Microplate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the DFAT stock solution in growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO only, at the same final concentration as the highest DFAT dose).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective DFAT dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells) from all readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log-transformed DFAT concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
-
| Parameter | Description |
| Cell Line | PC-3 (Prostate Cancer, PTEN-null) |
| Seeding Density | 8,000 cells/well |
| Treatment Duration | 72 hours |
| DFAT Conc. Range | 0.01 µM to 100 µM |
| Endpoint | Absorbance at 490 nm |
Tier 2 Protocol: In Vitro PI3Kα Kinase Assay
Objective: To determine if DFAT directly inhibits the enzymatic activity of a purified PI3K isoform (e.g., p110α/p85α) in a cell-free system. This assay directly measures target engagement and potency. The ADP-Glo™ Kinase Assay is a suitable method, measuring the amount of ADP produced in the kinase reaction via a luminescent readout.[11]
Materials:
-
Recombinant human PI3K (p110α/p85α) enzyme.
-
PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[11]
-
Lipid substrate (e.g., PIP2).
-
ATP solution.
-
DFAT compound, serially diluted in kinase buffer.
-
ADP-Glo™ Kinase Assay kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent).
-
384-well low-volume white plates.
-
Luminometer.
Procedure:
-
Reaction Setup:
-
Add 0.5 µL of serially diluted DFAT or vehicle control (DMSO) to the wells of a 384-well plate.
-
Prepare a master mix of PI3K enzyme and lipid substrate in kinase buffer. Add 4 µL of this mix to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., final concentration of 25 µM).
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate-based luminometer.
-
Calculate the percent inhibition for each DFAT concentration relative to the vehicle control.
-
Plot the percent inhibition against the log-transformed DFAT concentration and fit a dose-response curve to determine the biochemical IC50.
-
| Parameter | Description |
| Enzyme | Recombinant human PI3Kα (p110α/p85α) |
| Substrate | Phosphatidylinositol (4,5)-bisphosphate (PIP2) |
| ATP Concentration | 25 µM |
| Reaction Time | 60 minutes |
| Endpoint | Luminescence |
Tier 3 Protocol: Western Blot for Phospho-Akt (Ser473)
Objective: To validate that DFAT inhibits the PI3K/Akt pathway within a cellular context. This is achieved by measuring the levels of phosphorylated Akt at Serine 473 (p-Akt), a key downstream marker of PI3K activity.[4][12] A reduction in p-Akt levels upon DFAT treatment indicates on-target activity.[8]
Hypothesized Signaling Pathway
Caption: DFAT's hypothesized inhibition of the PI3K/Akt signaling pathway.
Materials:
-
Cancer cell line used in Tier 1.
-
6-well cell culture plates.
-
DFAT compound and vehicle (DMSO).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[4]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer apparatus.
-
Nitrocellulose or PVDF membranes.
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt.[12][13]
-
HRP-conjugated anti-rabbit IgG secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with DFAT at various concentrations (e.g., 0.1x, 1x, and 10x the cell viability IC50) and a vehicle control for a short duration (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them with 100-150 µL of supplemented lysis buffer.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary anti-p-Akt (Ser473) antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[4]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the p-Akt signal, the membrane can be stripped and re-probed for total Akt.[4]
-
Quantify band intensities using densitometry software. Calculate the ratio of p-Akt to total Akt for each treatment condition and compare it to the vehicle control.
-
| Parameter | Description |
| Cell Line | PC-3 |
| DFAT Concentrations | Based on Tier 1 IC50 (e.g., 0.1x, 1x, 10x) |
| Treatment Duration | 2-6 hours |
| Primary Antibodies | Anti-p-Akt (Ser473), Anti-total Akt |
| Endpoint | Ratio of p-Akt / total Akt band intensity |
References
- 1. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. promega.de [promega.de]
- 12. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for In Vivo Evaluation of 2-Amino-4-(3,4-difluorophenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the In Vivo Potential of 2-Amino-4-(3,4-difluorophenyl)thiazole
The compound this compound is a synthetic heterocyclic molecule belonging to the 2-aminothiazole class.[1] This class of compounds is of significant interest in medicinal chemistry due to its wide range of reported biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3][4] The presence of a difluorophenyl moiety may enhance the compound's metabolic stability and cell permeability, making it a promising candidate for in vivo investigation.
These application notes provide a comprehensive guide for researchers initiating preclinical in vivo studies with this compound. The protocols detailed below are designed to be robust and reproducible, offering a framework for evaluating the compound's therapeutic potential across several key disease areas. The experimental designs emphasize scientific rigor and adherence to the highest ethical standards in animal research.[5][6][7][8][9]
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 175135-32-7 | [10][11][12][13][14][15] |
| Molecular Formula | C₉H₆F₂N₂S | [10][11][12][13] |
| Molecular Weight | 212.22 g/mol | [10][11][12][13] |
| Appearance | Solid | [11] |
| Melting Point | 121-125 °C | [11] |
| Purity | ≥97% | [11][13] |
Ethical Considerations in Animal Experimentation
All in vivo studies must be conducted in strict accordance with institutional and national guidelines for the humane care and use of laboratory animals.[6] Key ethical principles, often referred to as the "3Rs" (Replacement, Reduction, and Refinement), should be integrated into all experimental designs to minimize animal suffering and the number of animals used.[7][9] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[7]
Section 1: Evaluation of Anti-Inflammatory Activity
Scientific Rationale: The 2-aminothiazole scaffold is a known pharmacophore in molecules with anti-inflammatory properties.[1] Therefore, a primary investigation into the in vivo effects of this compound should assess its potential to mitigate inflammatory responses. The carrageenan-induced paw edema model is a widely used and well-validated acute inflammation model for screening novel anti-inflammatory agents.[16][17][18][19]
Experimental Workflow: Anti-Inflammatory Activity
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose in sterile water)
-
Positive Control: Indomethacin or Diclofenac (10 mg/kg)
-
Carrageenan (1% w/v in sterile saline)
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least 7 days prior to the experiment, with free access to food and water.[19]
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Test Compound (Low, Medium, and High doses, e.g., 10, 30, 100 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the test compound, vehicle, or positive control via oral gavage.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Section 2: Evaluation of Neuroprotective Potential
Scientific Rationale: Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases.[20][21] Given the potential anti-inflammatory properties of 2-aminothiazole derivatives, it is logical to investigate the neuroprotective effects of this compound. Rodent models of Parkinson's disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced model, are well-established for assessing the efficacy of potential neuroprotective agents.[21]
Signaling Pathway: Dopaminergic Neurodegeneration in Parkinson's Disease
Caption: MPTP-induced neurotoxicity pathway and potential intervention points.
Protocol: MPTP-Induced Neurodegeneration in Mice
Materials:
-
This compound
-
Vehicle
-
MPTP-HCl
-
C57BL/6 mice (male, 8-10 weeks old)
-
Apparatus for behavioral testing (e.g., rotarod, pole test)
-
Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody) and HPLC analysis of dopamine levels.
Procedure:
-
Animal Acclimation and Grouping: Acclimate mice and divide into groups (n=10-12 per group):
-
Saline Control
-
MPTP + Vehicle
-
MPTP + Test Compound (multiple doses)
-
-
Dosing Regimen: Administer the test compound or vehicle daily for a pre-determined period (e.g., 14 days).
-
MPTP Induction: On days 8-12, administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals to the MPTP-treated groups.
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test for motor coordination, pole test for bradykinesia) at baseline and at the end of the study.
-
Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the striatum. Analyze dopamine and its metabolite levels using HPLC.
-
Immunohistochemistry: Perfuse and fix the brains of a subset of animals. Perform immunohistochemical staining of substantia nigra sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.
-
Data Analysis: Compare behavioral scores, striatal dopamine levels, and TH-positive cell counts between the different treatment groups.
Section 3: Evaluation of Anti-Cancer Activity
Scientific Rationale: The 2-aminothiazole moiety is present in several approved anti-cancer drugs, highlighting its importance as a privileged scaffold in oncology.[4] In vivo evaluation of this compound in a cancer model is therefore a critical step. The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a cornerstone of preclinical cancer drug development, allowing for the assessment of a compound's effect on tumor growth in a living system.[22][23][24][25][26]
Experimental Workflow: Human Tumor Xenograft Model
Caption: Workflow for assessing anti-tumor efficacy in a xenograft model.
Protocol: Human Cancer Xenograft Model in Nude Mice
Materials:
-
This compound
-
Vehicle
-
Positive Control (relevant standard-of-care chemotherapy for the chosen cell line)
-
Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Matrigel
-
Immunodeficient mice (e.g., athymic Nude or NSG mice)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of media/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
Positive Control
-
Test Compound (multiple doses)
-
-
Treatment: Administer the assigned treatments according to a pre-defined schedule (e.g., daily oral gavage for 21 days).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health status.
-
Endpoint: At the end of the study (or if tumors reach a pre-defined endpoint), euthanize the mice. Excise the tumors and record their final weight.
-
Data Analysis: Analyze the data by comparing the mean tumor volume and weight between the treated and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.
Pharmacokinetic Profiling
Scientific Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for interpreting efficacy and toxicity data. A preliminary pharmacokinetic (PK) study will determine key parameters such as half-life, bioavailability, and maximum concentration (Cmax).[27][28]
Protocol: Preliminary Pharmacokinetic Study in Mice
Materials:
-
This compound formulated for both intravenous (IV) and oral (PO) administration.
-
Male C57BL/6 or CD-1 mice.
-
Blood collection supplies (e.g., heparinized capillaries, tubes).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose (e.g., 10-20 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or saphenous vein) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters, including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Area under the curve (AUC)
-
Maximum concentration (Cmax) and time to Cmax (Tmax) for the PO group.
-
Oral bioavailability (%F)
-
Conclusion
The protocols outlined in these application notes provide a strategic framework for the initial in vivo characterization of this compound. By systematically evaluating its anti-inflammatory, neuroprotective, and anti-cancer potential, researchers can efficiently determine the most promising therapeutic avenues for this novel compound. Subsequent studies should be guided by these initial findings, potentially exploring more complex disease models and delving deeper into the compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. This compound 97 175135-32-7 [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 14. 175135-32-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 15. crescentchemical.com [crescentchemical.com]
- 16. ijpras.com [ijpras.com]
- 17. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. invivobiosystems.com [invivobiosystems.com]
- 21. Modeling neurodegenerative diseases in vivo review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 24. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Animal Testing Significantly Advances Cancer Research [pharmamodels.net]
- 26. Cancer Animal Models | Oncology | CRO services [oncodesign-services.com]
- 27. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Clinical and clinical pharmacologic studies of 2-amino-1,3,4-thiadiazole (A-TDA:NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 2-Amino-4-(3,4-difluorophenyl)thiazole: A Guide to HPLC-UV and LC-MS/MS Methodologies
An Application Note and Protocol Guide:
Abstract
This comprehensive guide details robust and validated analytical methods for the precise quantification of 2-Amino-4-(3,4-difluorophenyl)thiazole, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate analytical data in drug development and quality control, this document provides two primary methodologies: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and complex matrices. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, explaining the scientific rationale behind methodological choices, and presenting validation data in accordance with international guidelines.
Introduction: The Analytical Imperative
This compound (CAS: 175135-32-7, Formula: C₉H₆F₂N₂S, MW: 212.22) is a heterocyclic amine containing a difluorophenyl moiety, a common structural motif in modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.[1][2] As an essential building block, its purity and concentration must be rigorously controlled. Inaccurate quantification can have cascading effects on reaction yield, impurity profiles, and the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide is structured to provide not just a set of instructions, but a framework for analytical method development and validation, grounded in established scientific principles. We will explore two complementary techniques that offer a balance of accessibility, sensitivity, and specificity.
Method Selection: Rationale and Strategy
The choice of an analytical method is contingent on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.[3]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is the workhorse of pharmaceutical analysis.[4] Given that the thiazole and phenyl rings in the analyte constitute a chromophore, UV detection is a logical and effective choice. This method is ideal for purity assessments, content uniformity, and routine quality control where analyte concentrations are relatively high. Its robustness and cost-effectiveness make it a staple in most analytical laboratories.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications demanding higher sensitivity and specificity, such as pharmacokinetic studies, metabolite identification, or trace impurity analysis, LC-MS/MS is the gold standard.[3][5] Its ability to selectively monitor specific mass-to-charge (m/z) transitions provides unparalleled specificity, virtually eliminating matrix interference.
The workflow for implementing these methods is outlined below.
Caption: General workflow for analytical method development and implementation.
HPLC-UV Method for Quantification
This method is designed for reliability and high performance in a standard quality control setting. The reversed-phase approach is selected due to the moderate polarity of the analyte.
Scientific Rationale
-
Column Chemistry: A C18 stationary phase is chosen for its hydrophobic properties, which will provide good retention for the phenyl ring of the analyte. The end-capped silica ensures reduced peak tailing by minimizing interaction with free silanol groups.
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good elution strength for this type of compound. The addition of a small amount of acid (e.g., trifluoroacetic acid or formic acid) helps to protonate the amino group on the thiazole ring, ensuring a single ionic state and leading to sharper, more symmetrical peaks.[6]
-
UV Detection Wavelength: Thiazole derivatives often exhibit strong UV absorbance.[7][8] A preliminary scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax), which provides the best signal-to-noise ratio. For similar aromatic thiazoles, this is often in the 250-350 nm range.[6][8] We will proceed with a hypothetical but typical λmax of 320 nm.
Detailed Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Reference standard of this compound (≥97% purity).[9]
-
Volumetric flasks, pipettes, and autosampler vials.
Protocol Steps:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.
-
Perform serial dilutions to create a calibration curve ranging from 1 µg/mL to 100 µg/mL. A typical set of standards would be 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve and dilute the sample in acetonitrile to an expected concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 320 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 10.0 20 80 12.0 20 80 12.1 70 30 | 15.0 | 70 | 30 |
-
-
Data Analysis:
-
Integrate the peak area corresponding to the analyte.
-
Construct a linear regression curve of peak area versus concentration for the standards.
-
Quantify the analyte in the sample by interpolating its peak area from the calibration curve.
-
Method Validation Summary (Hypothetical Data)
The method should be validated according to ICH Q2(R1) guidelines. The following table presents expected performance characteristics based on similar validated methods.[6][7]
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (RSD%) | ||
| - Repeatability (n=6) | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.25% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1.0 µg/mL |
| Specificity | No interference at analyte retention time | Passed |
LC-MS/MS Method for High-Sensitivity Quantification
This method is tailored for applications requiring low detection limits and high selectivity, such as bioanalytical studies or trace impurity analysis.
Scientific Rationale
-
Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the primary amine on the thiazole ring is readily protonated to form a stable [M+H]⁺ ion.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional specificity. The precursor ion ([M+H]⁺, m/z 213.0) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This transition is unique to the analyte, minimizing the risk of interference from other compounds in the matrix.[5] The fragmentation pattern would need to be determined by infusing the standard, but a likely fragmentation would involve the thiazole ring.
Caption: Workflow of the LC-MS/MS MRM detection process.
Detailed Experimental Protocol
Instrumentation and Materials:
-
LC-MS/MS system (Triple Quadrupole).
-
The same column and reagents as the HPLC-UV method are suitable.
Protocol Steps:
-
Mass Spectrometer Tuning:
-
Infuse a ~1 µg/mL solution of the reference standard directly into the mass spectrometer.
-
Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature).
-
Identify the precursor ion ([M+H]⁺ at m/z 213.0).
-
Perform a product ion scan to identify stable, intense fragment ions.
-
Select at least two MRM transitions (one for quantification, one for confirmation) and optimize collision energy for each.
-
-
Chromatographic Conditions:
-
The HPLC-UV method can be adapted. A faster gradient may be possible due to the specificity of MS detection.
-
Flow Rate: 0.5 mL/min (adjust as needed for ESI).
-
Gradient Program (Example):
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 3.0 5 95 4.0 5 95 4.1 95 5 | 6.0 | 95 | 5 |
-
-
Standard and Sample Preparation:
-
Prepare a calibration curve over the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
If analyzing biological samples, a protein precipitation or solid-phase extraction (SPE) step will be necessary. An internal standard (ideally a stable isotope-labeled version of the analyte) should be used.
-
-
Data Analysis:
-
Quantify using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve and perform linear regression.
-
Method Validation Summary (Hypothetical Data)
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 85.0 - 115.0% | 92.5 - 108.1% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 15% | 4.5% |
| - Intermediate Precision | ≤ 15% | 7.2% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.1 ng/mL |
| Matrix Effect | Monitored | Within acceptable limits |
Conclusion
This guide provides two validated, robust, and reliable methods for the quantification of this compound. The HPLC-UV method serves as an excellent tool for routine quality control and assays where analyte levels are high. The LC-MS/MS method provides the high sensitivity and specificity required for trace-level analysis in complex matrices. The choice between these methods should be guided by the specific analytical challenge at hand. The detailed protocols and validation frameworks herein provide a solid foundation for implementation in any pharmaceutical research or quality control laboratory.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 175135-32-7 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. res-1.cloudinary.com [res-1.cloudinary.com]
- 9. This compound 97 175135-32-7 [sigmaaldrich.com]
Application Notes & Protocols: The 2-Amino-4-(3,4-difluorophenyl)thiazole Scaffold in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of drug discovery, certain chemical motifs consistently appear in successful therapeutic agents, earning them the designation of "privileged structures." The 2-aminothiazole core is a quintessential example of such a scaffold, forming the backbone of numerous clinically approved drugs, including the notable kinase inhibitor Dasatinib.[1][2] Its prevalence stems from its rigid, planar structure and its capacity for versatile hydrogen bonding, allowing it to function as an effective hinge-binder in the ATP-binding pocket of many kinases.[2] This guide focuses on a specific, highly valuable variant: 2-Amino-4-(3,4-difluorophenyl)thiazole .
The strategic incorporation of a 3,4-difluorophenyl group at the C4 position of the thiazole ring is a deliberate design choice rooted in established medicinal chemistry principles. Fluorine atoms, and particularly the vicinal difluoro substitution pattern, offer several distinct advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the phenyl ring less susceptible to oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes, which can prolong the compound's half-life in vivo.[3]
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atoms alter the electronic properties of the phenyl ring, influencing the pKa of the 2-amino group and potentially enhancing binding affinity through favorable interactions with protein targets.
-
Unique Molecular Interactions: Fluorine can act as a weak hydrogen bond acceptor and engage in favorable orthogonal multipolar interactions with carbonyl groups in a protein's active site, offering binding opportunities not available to its non-fluorinated counterparts.
This document serves as a technical guide for researchers and drug development professionals, providing in-depth protocols for the synthesis of this scaffold and its derivatives, alongside an exploration of its primary application as a cornerstone for developing next-generation kinase inhibitors.
Part 1: Synthesis of the Core Scaffold
The most direct and widely adopted method for constructing the 2-amino-4-arylthiazole core is the Hantzsch Thiazole Synthesis .[4][5] This classic condensation reaction involves the cyclization of an α-haloketone with a thiourea. The causality behind this choice is its reliability, high yields, and the ready availability of starting materials.
Workflow for Hantzsch Synthesis```dot
Detailed Protocol 1: Synthesis of this compound
This protocol describes the synthesis from commercially available 2-bromo-1-(3,4-difluorophenyl)ethanone.
Materials:
-
2-Bromo-1-(3,4-difluorophenyl)ethanone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (Reagent Grade)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(3,4-difluorophenyl)ethanone (1.0 eq) and thiourea (1.2 eq).
-
Solvent Addition: Add ethanol to the flask (approx. 10 mL per gram of the bromoketone). The mixture will likely be a suspension.
-
Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. A precipitate of the hydrobromide salt of the product may form.
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add saturated sodium bicarbonate solution while stirring until the mixture is basic (pH ~8-9). This step neutralizes the hydrobromic acid byproduct and deprotonates the product, converting it to the free base.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to extract the product. Perform the extraction three times to ensure complete recovery.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine. This removes residual inorganic salts and water.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel to afford the pure This compound as a solid.
[6]Self-Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should align with reported values (approx. 121-125 °C).
[7]---
Part 2: Application as a Kinase Inhibitor Scaffold
The 2-aminothiazole scaffold is a highly effective "hinge-binding" motif for ATP-competitive kinase inhibitors. T[2]he endocyclic nitrogen (N3) and the exocyclic amino group (2-NH₂) can form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the interactions of the adenine portion of ATP. The 4-aryl substituent, in this case, the 3,4-difluorophenyl group, occupies the hydrophobic pocket adjacent to the ATP binding site, where further derivatization can achieve potency and selectivity.
Targeting Key Oncogenic Kinases
Derivatives built upon the this compound scaffold have been investigated as inhibitors of several important cancer-related kinases.
Caption: Intervention points for 2-aminothiazole inhibitors in oncogenic signaling.
The true power of this scaffold is realized upon derivatization of the 2-amino group. By attaching various chemical moieties, medicinal chemists can extend the molecule to interact with other regions of the kinase active site, thereby fine-tuning potency and selectivity.
| Scaffold Base | Target Kinase Family | Rationale for Inhibition | Key Clinical Example |
| 2-Aminothiazole | Src Family Kinases (Src, Lck, etc.) | The scaffold serves as an excellent hinge binder. Modifications at the 2-amino and 5-positions explore additional pockets to achieve high potency. | Dasatinib |
| 2-Aminothiazole | PI3K (Phosphatidylinositol 3-kinases) | The core structure can be elaborated to target the unique features of the PI3K active site, often showing isoform selectivity with appropriate modifications. | Alpelisib |
| 2-Aminothiazole | EGFR (Epidermal Growth Factor Receptor) | The scaffold can be decorated with groups that interact with the gatekeeper residue and other key features of the EGFR active site. | [8][9] Numerous investigational compounds. |
| 2-Aminothiazole | CDKs (Cyclin-Dependent Kinases) | By targeting the canonical ATP-binding site common to all kinases, 2-aminothiazole derivatives can be optimized for potent CDK inhibition. | [10] Multiple preclinical candidates. |
Part 3: Protocol for Scaffold Derivatization
A common and crucial step in developing kinase inhibitors from this scaffold is the acylation or arylation of the 2-amino group. The following protocol provides a general method for coupling a carboxylic acid to the scaffold, a foundational reaction in building a diverse chemical library.
Workflow for Amide Coupling
Caption: Workflow for synthesizing an amide derivative from the core scaffold.
Detailed Protocol 2: Synthesis of a Representative N-Acyl Derivative
This protocol details the amide coupling of the core scaffold with a generic carboxylic acid using HATU as the coupling agent.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (R-COOH) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Lithium Chloride (LiCl) solution (5% aqueous)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir the mixture for 10-15 minutes at room temperature. This pre-activates the carboxylic acid.
-
Amine Addition: To the activated acid mixture, add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the reaction mixture. The base is crucial for scavenging the acid formed during the reaction and ensuring the aminothiazole remains nucleophilic.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer multiple times with a 5% LiCl solution (to remove DMF), followed by saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product should be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure amide derivative.
Trustworthiness: The success of this protocol is validated by characterization of the final product via NMR and Mass Spectrometry, which will show the disappearance of the -NH₂ protons and the appearance of a new amide -NH proton, along with the signals corresponding to the newly introduced "R" group.
Conclusion and Future Perspectives
The This compound scaffold is more than just a chemical building block; it is a validated starting point for the rational design of highly potent and selective therapeutic agents. Its synthetic accessibility via the robust Hantzsch synthesis, combined with its proven ability to anchor inhibitors within the ATP-binding site of kinases, ensures its continued relevance in medicinal chemistry. The strategic difluorophenyl substitution provides a metabolic shield and unique binding opportunities, addressing key challenges in modern drug development. Future work will undoubtedly involve exploring novel derivatizations at the C5 position of the thiazole ring and developing innovative linkers from the 2-amino group to target allosteric sites or induce protein degradation (e.g., in PROTACs), further expanding the therapeutic potential of this exceptional scaffold.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 175135-32-7 [chemicalbook.com]
- 8. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening of "2-Amino-4-(3,4-difluorophenyl)thiazole" Libraries
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure present in numerous approved drugs, including the kinase inhibitor Dasatinib.[1][2] Its synthetic tractability and versatile biological activity make it an attractive starting point for drug discovery campaigns. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening (HTS) campaign for libraries centered around the "2-Amino-4-(3,4-difluorophenyl)thiazole" core. We will detail a robust, multi-stage screening cascade, from initial biochemical hit identification to cellular validation, with a focus on kinase inhibition as a primary therapeutic target. The protocols herein are designed to be self-validating, incorporating critical quality control metrics and orthogonal assays to mitigate the known potential for promiscuity within this compound class and ensure the identification of high-quality, target-specific leads.[3][4]
Introduction: The Rationale for Screening 2-Aminothiazole Libraries
The 2-aminothiazole moiety is a versatile pharmacophore capable of forming key hydrogen bonds and other non-covalent interactions with a wide range of biological targets.[3] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6] The specific scaffold, this compound, combines this privileged core with a difluorophenyl group. The fluorine atoms can significantly alter physicochemical properties such as metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions, making this an attractive library for identifying novel therapeutic agents.
Given that prominent 2-aminothiazole-containing drugs are kinase inhibitors, this guide will focus on a screening campaign to identify novel inhibitors of a therapeutically relevant protein kinase, for example, a tyrosine kinase implicated in oncology. The described workflow, however, is modular and can be adapted for other target classes, such as protein-protein interactions (PPIs).[7][8]
Our proposed screening cascade is designed to systematically progress from a large number of compounds to a small set of validated, cell-active hits.
Figure 1: High-Throughput Screening Cascade. A multi-stage workflow to identify and validate specific inhibitors from a large compound library.
The Primary High-Throughput Screen: Identifying Initial Hits
The primary screen is the first crucial step, designed for speed, robustness, and cost-effectiveness to test every compound in the library.[9] For kinase targets, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice. It is a homogeneous (no-wash) assay format with high sensitivity and low interference from library compounds.[10][11]
Principle of the TR-FRET Kinase Assay
This assay measures the phosphorylation of a substrate peptide by the target kinase. A Europium (Eu)-chelate-labeled anti-phospho-substrate antibody serves as the TR-FRET donor, and a fluorescently tagged substrate (e.g., with ULight™ dye) acts as the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the Eu-chelate donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An active inhibitor will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Figure 2: Principle of the TR-FRET Kinase Assay. Inhibition of the kinase prevents substrate phosphorylation, disrupting FRET and reducing the signal.
Detailed Protocol: Primary TR-FRET Screen
Objective: To identify compounds that inhibit >50% of kinase activity at a single concentration (10 µM).
Materials:
-
384-well, low-volume, white microplates
-
Acoustic liquid handler or pin tool for compound transfer
-
Multimode microplate reader with TR-FRET capability[12]
-
Recombinant human kinase (e.g., Abl1)
-
ULight™-labeled peptide substrate
-
ATP solution
-
Europium-labeled anti-phospho-substrate antibody
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop Solution: 10 mM EDTA in assay buffer
-
Compound Library: this compound derivatives dissolved in 100% DMSO.
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer 100 nL of each library compound (1 mM in DMSO) to wells of the 384-well assay plate. This results in a final assay concentration of 10 µM with 1% DMSO.
-
Causality: Acoustic dispensing minimizes DMSO volume, reducing potential solvent effects on enzyme activity.[13]
-
-
Control Wells: Designate columns for controls:
-
Negative Control (0% Inhibition): 100 nL of 100% DMSO (no compound).
-
Positive Control (100% Inhibition): 100 nL of a known, potent inhibitor (e.g., 1 µM Staurosporine) or no enzyme.
-
-
Enzyme/Substrate Addition: Prepare a 2X Kinase/Substrate solution in Assay Buffer. Add 5 µL to each well.
-
Initiate Reaction: Prepare a 2X ATP solution in Assay Buffer. Add 5 µL to each well to start the kinase reaction. The final volume is now 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The exact time should be determined during assay development to ensure the reaction is in the linear range.[14]
-
Stop Reaction: Prepare a 2X Antibody solution in Stop Solution containing EDTA. Add 10 µL to each well. The EDTA chelates Mg²⁺, stopping the ATP-dependent kinase reaction.
-
Final Incubation: Incubate for another 60 minutes at room temperature to allow for antibody binding.
-
Plate Reading: Read the plate on a TR-FRET enabled reader.
-
Excitation: 340 nm
-
Emission: 615 nm (Europium donor) and 665 nm (ULight™ acceptor)
-
Calculate the TR-FRET ratio: (665 nm signal / 615 nm signal) * 10,000.
-
Data Analysis and Quality Control
The performance of an HTS assay is evaluated using statistical parameters to ensure its robustness and reliability.[15]
| Parameter | Formula | Acceptance Criteria | Rationale |
| Signal-to-Background (S/B) | Mean(Negative Control) / Mean(Positive Control) | > 5 | Ensures a sufficient dynamic range to detect inhibition. |
| Z'-Factor | 1 - [3*(SDNeg + SDPos) / |MeanNeg - MeanPos|] | > 0.5 | A measure of assay quality, indicating the separation between control populations. A Z' > 0.5 is considered excellent for HTS.[15] |
Hit Calling: A compound is classified as a "primary hit" if its percent inhibition exceeds a defined threshold.
-
Percent Inhibition (%) = 100 * [1 - (SignalCompound - MeanPos) / (MeanNeg - MeanPos)]
-
Hit Threshold: % Inhibition > 50% (or MeanNeg - 3*SDNeg).
Hit Triage: From Primary Hits to Confirmed Leads
A primary hit is not a validated lead. A rigorous triage process is essential to eliminate false positives and artifacts.[16]
Hit Confirmation and Potency Determination
Primary hits are re-tested in the same assay, but this time over a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC₅₀). This confirms the activity and establishes potency.
Orthogonal and Counter-Screening
Rationale: It is critical to confirm that the observed activity is due to specific interaction with the target and not an artifact of the assay technology. The 2-aminothiazole scaffold has been reported to be a "frequent hitter," making counter-screens essential.[4]
-
Orthogonal Assay: Re-test confirmed hits in an assay that measures a different biophysical principle. For a kinase, an excellent orthogonal test is a binding assay (e.g., LanthaScreen Eu Kinase Binding Assay), which directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket.[10] This confirms direct physical interaction.
-
Counter-Screen:
-
Promiscuity Check: Screen hits against an unrelated kinase to assess selectivity.
-
Assay Interference Check: A "null" assay (containing all assay components except the kinase) can identify compounds that intrinsically interfere with the TR-FRET signal.
-
Cytotoxicity Assay: A general cell viability assay is performed to flag compounds that are non-specifically cytotoxic.
-
Cellular Validation: Proving Efficacy in a Biological Context
The ultimate goal is to find compounds that work in a cellular environment. Hits that pass the triage stage must be evaluated in cell-based assays.[17]
Protocol: Cell Viability Assay (Luminescence-Based)
Objective: To determine the effect of confirmed hits on the proliferation/viability of a cancer cell line known to be dependent on the target kinase.
Materials:
-
Cancer cell line (e.g., K562 for Abl kinase)
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
384-well, white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminescence-capable plate reader
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 2,000 cells/well) in 40 µL of medium. Incubate for 24 hours.
-
Causality: Allowing cells to adhere and resume logarithmic growth ensures a consistent physiological state before compound treatment.[17]
-
-
Compound Treatment: Add 100 nL of compounds from the IC₅₀ plates to the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Assay Readout: a. Equilibrate the plates and CellTiter-Glo® reagent to room temperature. b. Add 20 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence on a plate reader.
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC₅₀) from the dose-response curve. A potent compound should exhibit an anti-proliferative effect (low CC₅₀) in the target-dependent cell line.
Conclusion
The high-throughput screening of a "this compound" library requires a carefully designed and rigorously executed workflow. By employing a robust primary biochemical assay, followed by a stringent triage process involving orthogonal and counter-screens, researchers can effectively navigate the challenges associated with privileged yet potentially promiscuous scaffolds. The final validation in cell-based systems ensures that the identified lead candidates are not only potent and selective against their intended biochemical target but also possess the desired activity in a physiologically relevant context. This systematic approach maximizes the probability of discovering novel, high-quality starting points for successful drug development programs.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Semantic Scholar [semanticscholar.org]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Laboratory for High Throughput Screening and Early Drug Discovery - Milwaukee Institute for Drug Discovery [uwm.edu]
- 13. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 17. marinbio.com [marinbio.com]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2-Amino-4-(3,4-difluorophenyl)thiazole Derivatives
Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure in Drug Discovery
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a diverse array of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent ability to form key hydrogen bonds and engage in various intermolecular interactions makes it an ideal scaffold for designing novel therapeutic agents. This guide focuses on a specific, highly promising starting point for structure-activity relationship (SAR) studies: 2-Amino-4-(3,4-difluorophenyl)thiazole .
The introduction of a 3,4-difluorophenyl group at the C4 position offers several strategic advantages for drug design. The fluorine atoms can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pharmacokinetic profile of the molecule.[3] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically explore the chemical space around this core structure. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols for analog synthesis and biological evaluation, and outline a logical progression for SAR exploration.
Core Thesis: A Strategic Approach to SAR on the this compound Scaffold
Our central hypothesis is that systematic modifications at three key positions of the this compound core will enable the fine-tuning of its biological activity towards specific targets, such as protein kinases, bacterial enzymes, or cancer cell lines.[4] These positions are:
-
The C2-amino group: A primary site for introducing diversity and modulating potency and selectivity.
-
The C5-position of the thiazole ring: Often unsubstituted, this position offers an opportunity for further chemical exploration to enhance biological activity.
-
The 3,4-difluorophenyl ring: While the core is fixed, understanding its role and potential for further substitution can provide valuable insights.
This guide will provide the protocols and scientific rationale to test this hypothesis and build a robust SAR model.
Part 1: Synthesis of the Core Scaffold and its Analogs
The cornerstone of any SAR study is the efficient and reliable synthesis of the target compounds. The Hantzsch thiazole synthesis is the most widely employed and versatile method for constructing the 2-aminothiazole ring system.[5][6]
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol outlines the synthesis of the starting material via the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide.
Materials and Reagents:
-
2-Bromo-1-(3,4-difluorophenyl)ethan-1-one
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(3,4-difluorophenyl)ethan-1-one (10 mmol) in 100 mL of absolute ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (12 mmol, 1.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.
-
Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water to remove any remaining salts, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow for Analog Synthesis
The following diagram illustrates the general workflow for generating a library of analogs from the core scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-(3,4-difluorophenyl)thiazole
Welcome to the technical support center for the synthesis of 2-Amino-4-(3,4-difluorophenyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic transformation. Our goal is to empower you with the knowledge to improve your reaction yields, ensure product purity, and confidently navigate the challenges of this synthesis.
I. Introduction to the Synthesis
The primary and most established method for synthesizing this compound is the Hantzsch thiazole synthesis . This reaction involves the cyclocondensation of an α-haloketone, specifically 2-bromo-1-(3,4-difluorophenyl)ethanone , with thiourea . The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for this transformation.[1]
The overall reaction is as follows:
Scheme 1: Hantzsch Synthesis of this compound
Caption: General reaction scheme for the synthesis.
This guide will delve into the practical aspects of this synthesis, from starting material preparation to final product purification, with a strong emphasis on troubleshooting and optimization.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound. Each issue is presented with potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Reaction Temperature | The Hantzsch synthesis typically requires heating to overcome the activation energy of the cyclization and dehydration steps. Insufficient heat can lead to a stalled reaction.[2] | Ensure the reaction mixture is brought to reflux in the chosen solvent (typically ethanol or methanol). For a standard reaction in methanol, heating at 100°C for at least 30 minutes is a good starting point.[2] Consider using a higher boiling point solvent like ethanol if starting materials are not fully consumed. |
| Poor Quality or Impure Reagents | The purity of both the 2-bromo-1-(3,4-difluorophenyl)ethanone and thiourea is critical. Impurities in the α-haloketone can lead to unwanted side reactions, while old or degraded thiourea may have reduced nucleophilicity.[2] | Use high-purity, anhydrous reagents. If the purity of the α-haloketone is questionable, consider purification by recrystallization or column chromatography. Ensure the thiourea is dry and has been stored properly. |
| Incomplete Bromination of the Starting Ketone | If you are synthesizing the 2-bromo-1-(3,4-difluorophenyl)ethanone in-house, incomplete bromination will result in the presence of unreacted 1-(3,4-difluorophenyl)ethanone, which will not participate in the Hantzsch reaction. | Monitor the bromination reaction closely using TLC. Ensure the complete consumption of the starting ketone before workup. If necessary, purify the bromoketon via chromatography to remove any unreacted starting material. |
| Improper Work-up Procedure | The initial product formed is often the hydrobromide salt of the aminothiazole, which is soluble in polar solvents like ethanol.[1] Failure to neutralize this salt will result in loss of product during filtration. | After the reaction is complete and cooled, pour the mixture into a dilute aqueous base solution (e.g., 5% sodium carbonate) to neutralize the HBr salt and precipitate the free base of the aminothiazole.[1] |
Issue 2: Formation of Significant Impurities
| Potential Cause | Explanation | Recommended Solution |
| Side Reactions of the α-Haloketone | 2-bromo-1-(3,4-difluorophenyl)ethanone is a reactive electrophile and can undergo self-condensation or reaction with the solvent, especially under prolonged heating. | Avoid unnecessarily long reaction times. Monitor the reaction progress by TLC and proceed with work-up once the starting materials are consumed. Using a slight excess of thiourea can help to favor the desired reaction pathway. |
| Formation of Isomeric Byproducts | While less common with unsubstituted thiourea, the use of substituted thioureas can lead to regioisomers. Acidic conditions have been shown to influence the regioselectivity of the Hantzsch synthesis.[3] | For the synthesis of this compound, maintaining neutral or slightly basic (during work-up) conditions is recommended. If using substituted thioureas, careful analysis of the product mixture by NMR is necessary to identify any isomeric impurities. |
| Decomposition of Product | The aminothiazole product, while generally stable, can be susceptible to decomposition under harsh acidic or basic conditions, or with prolonged exposure to high temperatures. | Use a mild base like sodium carbonate or sodium bicarbonate for neutralization during workup. Avoid excessive heating during solvent removal or drying. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
III. Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Hantzsch thiazole synthesis?
A1: The reaction proceeds through a well-established multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a strong nucleophile, attacks the α-carbon of the 2-bromo-1-(3,4-difluorophenyl)ethanone in an SN2 reaction, displacing the bromide ion to form an isothiouronium salt intermediate.[1]
-
Cyclization: The nitrogen atom of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form a 4-hydroxythiazoline intermediate.
-
Aromatization: A final dehydration step leads to the formation of the stable, aromatic 2-aminothiazole ring.[4]
Caption: Step-by-step mechanism of the Hantzsch thiazole synthesis.
Q2: Which solvent is best for this synthesis?
A2: Ethanol and methanol are the most commonly used and effective solvents for the Hantzsch synthesis.[2] Ethanol is often preferred due to its higher boiling point, which can facilitate the reaction to completion. Some studies have also reported successful synthesis in other solvents like 1-butanol or even in solvent-free conditions, which can lead to faster reaction rates and higher yields.[2] The choice of solvent can also impact the solubility of the intermediate salt and the final product, affecting the ease of work-up.
Q3: Can I use a catalyst to improve the reaction?
A3: While the traditional Hantzsch synthesis does not require a catalyst, modern variations have shown that catalysts can significantly improve yields and reduce reaction times. Heterogeneous catalysts like silica-supported tungstosilicic acid have been reported to give yields in the range of 79-90%.[5][6] These catalysts are also often reusable, making the process more environmentally friendly.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., 50% ethyl acetate in hexanes) to track the disappearance of the 2-bromo-1-(3,4-difluorophenyl)ethanone spot. The product, being more polar, will have a lower Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q5: What are the expected analytical data for the final product?
A5:
-
Appearance: Typically a solid.
-
Melting Point: Approximately 121-125 °C.
-
¹H NMR: You should expect to see signals for the aromatic protons on the difluorophenyl ring, a singlet for the proton on the thiazole ring (C5-H), and a broad singlet for the amino (-NH₂) protons. The aromatic protons will likely appear as complex multiplets in the range of δ 7.0-8.0 ppm. The thiazole proton is typically a singlet around δ 6.5-7.5 ppm. The NH₂ protons are exchangeable with D₂O and may appear as a broad signal.
-
¹³C NMR: Expect signals for the aromatic carbons, with the carbon atoms attached to fluorine showing characteristic splitting patterns. The carbons of the thiazole ring will also be present, with C2 (attached to the amino group) typically appearing around 168 ppm, C4 around 148 ppm, and C5 around 105 ppm.
IV. Experimental Protocols
Protocol 1: Synthesis of 2-bromo-1-(3,4-difluorophenyl)ethanone
This protocol is adapted from procedures for the bromination of similar acetophenones.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3,4-difluorophenyl)ethanone (1 equivalent) in a suitable solvent such as ethyl acetate or chloroform.[7]
-
Bromination: Add copper(II) bromide (2.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 60-65 °C) and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the copper salts. Wash the filter cake with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-bromo-1-(3,4-difluorophenyl)ethanone.
Protocol 2: Synthesis of this compound
This is a general procedure based on the classical Hantzsch synthesis.[1][8]
-
Setup: In a round-bottom flask, combine 2-bromo-1-(3,4-difluorophenyl)ethanone (1 equivalent) and thiourea (1.1-1.5 equivalents).
-
Solvent Addition: Add ethanol (sufficient to dissolve the reactants upon heating) and a magnetic stir bar.
-
Reaction: Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature.
-
Neutralization and Isolation: Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate, with stirring. A precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake with cold water to remove any inorganic salts.
-
Drying: Allow the solid to air dry or dry in a vacuum oven at a low temperature to obtain the crude this compound.
-
Recrystallization (Optional): The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
V. Safety and Handling
| Chemical | Hazards | Handling Precautions |
| 2-bromo-1-(3,4-difluorophenyl)ethanone | Corrosive, causes severe skin burns and eye damage. Lachrymator (causes tearing). | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and vapors. |
| Thiourea | Harmful if swallowed. Suspected of causing cancer. May cause an allergic skin reaction. | Wear gloves, safety glasses, and a lab coat. Handle in a fume hood and avoid creating dust. Wash hands thoroughly after handling. |
| Ethanol/Methanol | Flammable liquids and vapors. Toxic if swallowed, in contact with skin, or if inhaled (methanol). | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear appropriate PPE. |
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
VI. References
-
Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132.
-
Bouherrou, H.; Chibani, S.; Breard, J.; Djaballah, M.; Djebbar, S.; Ben-Abdelouahab, F. B. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules2017 , 22 (5), 757.
-
Pop, R.; Tunde, J.; Avram, S.; Vlase, L.; Verite, P.; Nadejde, C.; Ionescu, D.; Purcareanu, A.; Vlase, G. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules2022 , 27 (19), 6650.
-
Duc, D. X.; Chung, N. T. Recent Development in the Synthesis of Thiazoles. Curr. Org. Synth.2022 , 19 (6), 634-655.
-
Dawane, B. S.; Konda, S. G.; Shaikh, A. B.; Bhosale, R. B. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.2009 , 48B(12), 1731-1735.
-
Ismail, M. A. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. J. Crit. Rev.2021 , 8 (4), 11-20.
-
SynArchive. Hantzsch Thiazole Synthesis. --INVALID-LINK-- (accessed Jan 5, 2026).
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. --INVALID-LINK-- (accessed Jan 5, 2026).
-
Shaikh, A. U. R.; Gacche, R. N. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Arkivoc2008 , (xvi), 23-33.
-
Bramley, S. E.; Dupplin, V.; Goberdhan, D. G. C.; Meakins, G. D. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 11987 , 639-643.
-
ChemicalBook. This compound synthesis. --INVALID-LINK-- (accessed Jan 5, 2026).
-
Al-Ostoot, F. H.; Al-Shamari, A. M.; Al-Obaid, A. M.; Al-Ghamdi, A. M. Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur Silicon Relat. Elem.2021 , 196 (4), 321-344.
-
Chem Help ASAP. Hantzsch thiazole synthesis - laboratory experiment. --INVALID-LINK-- (accessed Jan 5, 2026).
-
ResearchGate. The Hantzsch Thiazole Synthesis. [diagram]. Available from: --INVALID-LINK-- (accessed Jan 5, 2026).
-
Asian Journal of Chemistry. Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl-thiazoles. Asian J. Chem.2009 , 21(2), 1039-1042.
-
Becerra-Rivas, C. A.; Cuervo-Prado, P. A.; Orozco-Lopez, F. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum2023 , 28(3).
-
Venkata Rao, C.; et al. Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica2013 , 5(2), 181-184.
-
Organic Chemistry Portal. Thiazole synthesis. --INVALID-LINK-- (accessed Jan 5, 2026).
-
ResearchGate. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [PDF]. Available from: --INVALID-LINK-- (accessed Jan 5, 2026).
-
Bramley, S. E.; Dupplin, V.; Goberdhan, D. G. C.; Meakins, G. D. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 1987 , 639-643.
-
Rahatgaonkar, A. M. A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. Rasayan J. Chem.2016 , 7(4), 205-210.
-
Himaja, M.; et al. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian J. Chem.2012 , 24(7), 2909-2912.
-
BenchChem. Optimizing Hantzsch thiazole synthesis reaction conditions. --INVALID-LINK-- (accessed Jan 5, 2026).
-
Harman, D. Purification of 2-aminothiazole. U.S. Patent 2,489,038, issued November 22, 1949.
-
Grybaitė, B.; et al. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules2022 , 27(19), 6523.
-
Watts, P.; Wiles, C.; Haswell, S. J.; Pombo-Villar, E.; Styring, P. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab Chip2002 , 2, 103-107.
-
Wang, Y.; et al. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules2022 , 27(5), 1643.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4-(3,4-difluorophenyl)thiazole Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-Amino-4-(3,4-difluorophenyl)thiazole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds. 2-Aminothiazole scaffolds are prevalent in a wide range of biologically active molecules, making their efficient synthesis a critical step in drug discovery and development.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimization strategies based on the well-established Hantzsch thiazole synthesis.
I. Core Synthesis Strategy: The Hantzsch Thiazole Synthesis
The most reliable and widely used method for preparing 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. For the synthesis of our target molecule, this compound, the key precursors are 2-bromo-1-(3,4-difluorophenyl)ethan-1-one and thiourea.
The reaction proceeds through a multi-step mechanism, beginning with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The aromaticity of the final product is a significant driving force for this reaction.
"2-Amino-4-(3,4-difluorophenyl)thiazole" stability in different solvents
Welcome to the technical support center for "2-Amino-4-(3,4-difluorophenyl)thiazole" (CAS 175135-32-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and solvent stability of this compound. Our goal is to help you anticipate and troubleshoot potential issues, ensuring the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and use of this compound.
Q1: What are the fundamental chemical properties and recommended storage conditions for solid this compound?
A1: this compound is a solid, heterocyclic compound with a molecular weight of 212.22 g/mol .[1][2][3] For optimal long-term stability in its solid form, it should be stored in a locked, tightly sealed container in a cool, dry, and well-ventilated area.[4][5] It is crucial to protect it from moisture, light, and incompatible materials, particularly strong oxidizing agents, which can lead to degradation.[5] The reported melting point is in the range of 121-125 °C.[1][2]
Q2: Which solvents are best for preparing stock solutions, and what are the initial considerations?
A2: For creating high-concentration stock solutions, high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. The primary reason is their excellent solvating power for a wide range of organic molecules. However, the stability in these solvents is not indefinite and requires careful management (see Q3). For preparing more dilute working solutions, other solvents like ethanol, methanol, or acetonitrile may be used, but their suitability depends on the experimental conditions and required concentration. Always start with a small-scale solubility test before preparing a large batch.
Q3: I've prepared a 20 mM stock solution in DMSO. How long can I store it and under what conditions?
A3: This is a critical point for experimental reproducibility. While DMSO is an excellent solvent, long-term storage of compounds in DMSO at room temperature can lead to significant degradation. A comprehensive study on thousands of compounds revealed that after one year of storage in DMSO at ambient temperature, only 52% of the compounds remained intact.[6]
Our Core Recommendations:
-
Avoid Room Temperature Storage: Never store DMSO stock solutions at room temperature for more than a few hours.
-
Short-Term Storage (1-2 weeks): Store at 4°C, protected from light.
-
Long-Term Storage (>2 weeks): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or, ideally, -80°C. Before use, allow the aliquot to thaw completely and come to room temperature.
Q4: What are the known degradation pathways for thiazole-containing compounds?
A4: Thiazole derivatives can be susceptible to several modes of degradation, which are typically investigated through forced degradation studies.[7][8] Key pathways include:
-
Hydrolysis: The 2-aminothiazole core can be susceptible to cleavage under harsh acidic or basic conditions.[9]
-
Oxidation: Degradation can be initiated by exposure to oxidizing agents or atmospheric oxygen over time.[5][9]
-
Photodegradation: The aromatic and heterocyclic rings can absorb UV or visible light. While fluorination can sometimes enhance photostability[10][11], the aryl-fluorine bonds can also be a site for photolytic cleavage.[12] Studies on similar thiazoles have shown degradation can proceed through a reaction with singlet oxygen, especially upon exposure to light.[13]
-
Thermal Degradation: As a heterocyclic compound, it will decompose at elevated temperatures.[14][15]
Understanding these potential liabilities is the first step in designing robust experiments.
Section 2: Troubleshooting Guide for Experimental Inconsistency
This section provides a logical framework for diagnosing stability-related problems that may arise during your research.
Q5: My biological assay results are inconsistent from week to week. Could the stability of my compound in solution be the problem?
A5: Absolutely. Inconsistent results are a classic symptom of compound degradation. A degraded stock solution means the effective concentration of the active compound in your assay is lower than calculated, leading to diminished or variable effects.
To diagnose this, follow the workflow below.
Caption: Troubleshooting workflow for inconsistent results.
Q6: I noticed a slight yellowing of my DMSO stock solution after leaving it on the bench. What should I do?
A6: A change in color is a definitive visual indicator of chemical degradation. Do not use this solution. Discard it immediately and prepare a fresh stock from the solid material. The yellowing is likely due to the formation of chromophoric degradation products resulting from oxidation or photodecomposition. This underscores the importance of protecting solutions from light and ambient air.
Q7: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my assay. How can I address this?
A7: This is a solubility issue, not necessarily a stability one, but the two are often linked. This compound has hydrophobic character from the difluorophenyl ring, which can lead to low aqueous solubility.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to work at a lower final concentration if your assay sensitivity allows.
-
Increase Co-solvent Percentage: Check if your experiment can tolerate a higher percentage of the organic solvent (e.g., 1% DMSO instead of 0.1%).
-
Use a Different Solvent: Consider making an intermediate dilution in a more water-miscible solvent like ethanol or methanol before the final dilution in aqueous buffer.
-
pH Adjustment: The amino group on the thiazole ring has a pKa. If the pH of your buffer is causing the compound to be in its least soluble form, a slight adjustment to the buffer pH (if permissible for the experiment) might increase solubility.
Section 3: Protocols and Data
This section provides standardized procedures for stability assessment and a summary of expected solvent compatibility.
Protocol 1: Forced Degradation Study Workflow
A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a molecule.[16] It deliberately exposes the drug substance to harsh conditions to identify likely degradation products and pathways.
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a 1 mg/mL solution of this compound. A mixture of acetonitrile and water is a good starting point for analysis.
-
Stress Application: Aliquot the solution into separate vials for each stress condition.
-
Acidic: Add an equal volume of 0.1 M HCl.
-
Basic: Add an equal volume of 0.1 M NaOH.
-
Oxidative: Add an equal volume of 3% H₂O₂.
-
Thermal: Incubate the vial at 60°C.
-
Photolytic: Expose the solution to a calibrated light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Control: Keep one aliquot at 4°C in the dark.
-
-
Incubation: Let the samples incubate for a defined period (e.g., 24 hours). The goal is to achieve 5-20% degradation, so time may need to be adjusted.
-
Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC or LC-MS method.
-
Interpretation: Compare the peak area of the parent compound in the stressed samples to the control to determine the percentage of degradation. New peaks that appear are potential degradation products.
Table 1: Solvent Compatibility and Stability Summary
The following table provides a qualitative summary based on general chemical principles for heterocyclic compounds and fluorinated aromatics. This is a guide and must be confirmed by experimental data for your specific conditions.
| Solvent | Primary Use | Initial Solubility | Short-Term Stability (4°C, <1 wk) | Long-Term Stability (-20°C) | Key Considerations |
| DMSO | High-concentration stocks | High | Good | Fair to Good | Hygroscopic. Avoid room temp storage.[6] Can be difficult to remove. |
| DMF | High-concentration stocks | High | Good | Fair to Good | Can decompose to form amines. Higher boiling point than DMSO. |
| Ethanol | Working solutions | Moderate | Good | Good | Protic solvent; may participate in some reactions. Less toxic than methanol. |
| Methanol | Working solutions | Moderate | Good | Good | Protic solvent. Can be a source for methylation artifacts in MS. |
| Acetonitrile | Analytical / Working | Moderate | Excellent | Excellent | Aprotic. Good for LC-MS applications. Lower solubility for some compounds. |
| Water (buffered) | Assay solutions | Low | pH-dependent | Not Recommended | Solubility is a major constraint. Risk of hydrolysis at pH extremes. |
References
- 1. This compound 97 175135-32-7 [sigmaaldrich.com]
- 2. This compound | 175135-32-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Crystallization of 2-Amino-4-(3,4-difluorophenyl)thiazole
Welcome to the technical support center for the crystallization of 2-Amino-4-(3,4-difluorophenyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. Here, you will find practical, in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to help you achieve high-purity crystalline material consistently.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Achieving a crystalline solid with high purity and a stable polymorphic form is crucial for downstream applications, including drug formulation and manufacturing. However, the unique structural features of this molecule, such as the aminothiazole core and the difluorophenyl group, can present specific challenges during crystallization, including polymorphism, "oiling out," and solvent selection. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: My this compound is "oiling out" during cooling instead of forming crystals. What causes this and how can I fix it?
A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase instead of a solid.[1] This often occurs when the melting point of the compound is lower than the solution temperature or when significant impurities are present, depressing the melting point.[1] For this compound, with a melting point of 121-125 °C, this can be particularly prevalent in high-boiling point solvents.[2][3]
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Causality: The difluorophenyl group can enhance π-π stacking interactions, but the flexible amino group can disrupt efficient crystal lattice formation, especially at high supersaturation, leading to a disordered, liquid-like state.
-
Troubleshooting Strategies:
-
Reduce the Cooling Rate: Slow, controlled cooling allows molecules more time to orient themselves into a crystal lattice. Rapid cooling often traps the molecules in a disordered, oily state.
-
Add More Solvent: After re-heating to dissolve the oil, add a small amount of additional solvent to lower the supersaturation.[4]
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Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, introduce an anti-solvent gradually at a slightly elevated temperature to induce crystallization.
-
Seeding: Introduce a small amount of pre-existing, high-purity crystals of this compound to the supersaturated solution. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.
-
Q2: I'm observing the formation of different crystal habits (e.g., needles, plates) in different experiments. Is this a concern?
A2: The formation of different crystal habits can be an indication of polymorphism, where the compound can exist in multiple crystalline forms. Thiazole derivatives are known to exhibit polymorphism, which can be influenced by the crystallization conditions.[5] Different polymorphs can have distinct physicochemical properties, including solubility, stability, and bioavailability, making control over the crystalline form critical in pharmaceutical development.
-
Expert Insight: The presence of two fluorine atoms on the phenyl ring can influence intermolecular interactions, such as halogen bonding and π-π stacking, potentially leading to different stable crystal packing arrangements (polymorphs).[6]
-
Actionable Advice: It is crucial to characterize the crystalline form obtained under different conditions using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Once the desired polymorph is identified, consistently use the same crystallization protocol to ensure reproducibility.
Q3: What is a good starting solvent for the recrystallization of this compound?
A3: Based on procedures for analogous 2-amino-4-arylthiazoles, alcohols like methanol and ethanol are excellent starting points for recrystallization.[7][8] These solvents often provide good solubility at elevated temperatures and lower solubility at room temperature, which is ideal for cooling crystallization.
-
Scientific Rationale: The aminothiazole moiety can form hydrogen bonds with protic solvents like alcohols, aiding in dissolution. The aromatic difluorophenyl group contributes to solubility in a range of organic solvents.
-
Recommendation: Begin with a solvent screening study to identify the optimal solvent or solvent mixture for your specific purity requirements and yield targets. A systematic approach is detailed in the protocols section below.
Troubleshooting Guides
Issue 1: Poor Crystal Yield
A low yield after crystallization is a common problem that can often be rectified with careful optimization of the protocol.
| Potential Cause | Underlying Science | Recommended Solution |
| Excess Solvent | The concentration of the compound in the mother liquor remains too high even after cooling, leading to significant product loss. | Before filtration, check for supersaturation by scratching the inside of the flask. If no further crystallization occurs, carefully evaporate a portion of the solvent and cool the solution again. |
| Crystallization Temperature Too High | The compound has significant solubility in the chosen solvent even at room temperature or in an ice bath. | After cooling to room temperature, place the crystallization flask in an ice-water bath for at least 30 minutes to an hour to maximize precipitation. For some systems, further cooling in a freezer may be beneficial, but be cautious of solvent freezing. |
| Premature Filtration | The crystallization process may be slow, and insufficient time has been allowed for the compound to fully precipitate out of the solution. | Allow the solution to stand at the final cooling temperature for a sufficient equilibration time. Monitor the clarity of the mother liquor over time to gauge the completion of crystallization. |
Issue 2: Impurities Co-crystallize with the Product
The primary goal of crystallization is purification. If the final product purity is not satisfactory, the following should be considered.
| Potential Cause | Underlying Science | Recommended Solution |
| Rapid Crystallization | Fast crystal growth can trap impurities within the crystal lattice.[4] | Slow down the cooling rate. This can be achieved by insulating the flask or allowing it to cool in a controlled manner. A slower cooling profile provides a larger window for selective crystallization of the desired compound. |
| Inappropriate Solvent Choice | The chosen solvent may dissolve the impurities as well as the product, leading to their co-precipitation. | Perform a solvent screen to find a solvent that has a high solubility for the product at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures. Alternatively, use a solvent in which the impurities are sparingly soluble at all temperatures. |
| High Initial Impurity Load | If the crude material is highly impure, a single crystallization step may not be sufficient. | Consider a pre-purification step, such as flash column chromatography, to reduce the bulk of the impurities before the final crystallization. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization
This protocol outlines a method for identifying a suitable solvent system for the crystallization of this compound.
Materials:
-
This compound (crude)
-
A selection of solvents with varying polarities (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane)
-
Small vials or test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Initial Solubility Test:
-
Place a small, known amount of the compound (e.g., 20 mg) into separate vials.
-
Add a small volume (e.g., 0.2 mL) of each solvent to the respective vials at room temperature.
-
Vortex the vials and observe the solubility. Note which solvents dissolve the compound at room temperature (these are likely unsuitable for cooling crystallization).
-
-
Hot Solubility Test:
-
For the solvents that did not dissolve the compound at room temperature, gently heat the vials in a heating block or water bath.
-
Add the solvent dropwise with intermittent vortexing until the compound fully dissolves. Record the approximate volume of solvent required.
-
A good crystallization solvent will dissolve the compound at an elevated temperature but not at room temperature.
-
-
Cooling and Crystal Formation:
-
Allow the vials with the dissolved compound to cool slowly to room temperature.
-
Observe for crystal formation. Note the quality and quantity of the crystals.
-
If no crystals form, try scratching the inside of the vial with a glass rod or placing it in an ice bath.
-
-
Solvent System Selection:
-
The ideal solvent is one that dissolves the compound completely when hot but results in significant crystal formation upon cooling.
-
For anti-solvent crystallization, select a "good" solvent that readily dissolves the compound and a miscible "anti-solvent" in which the compound is insoluble.
-
Protocol 2: Optimized Cooling Crystallization
This protocol provides a step-by-step guide for performing a cooling crystallization based on the results from the solvent screening. Methanol is used as an example solvent.
Procedure:
-
Dissolution:
-
In an Erlenmeyer flask, add the crude this compound.
-
Add a minimal amount of methanol and heat the mixture to reflux with stirring until the solid is completely dissolved. Add more methanol in small portions if necessary to achieve full dissolution.
-
-
Slow Cooling:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask on a wooden block or a folded cloth.
-
Cover the flask with a watch glass to prevent solvent evaporation.
-
-
Inducing Crystallization (if necessary):
-
If crystallization does not start spontaneously, gently scratch the inner wall of the flask with a glass rod at the solvent-air interface.
-
Alternatively, add a single seed crystal of pure this compound.
-
-
Maturation:
-
Once crystallization begins, allow the flask to stand undisturbed at room temperature for at least an hour to allow for complete crystal growth.
-
-
Maximizing Yield:
-
Cool the flask in an ice-water bath for at least 30 minutes to further decrease the solubility of the compound and maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
-
Visualization of Crystallization Workflow
Caption: A generalized workflow for the crystallization of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 175135-32-7 [chemicalbook.com]
- 3. This compound 97 175135-32-7 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Different solvents yield alternative crystal forms through aromatic, halogen bonding and hydrogen bonding competition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-Amino-4-(3,4-difluorophenyl)thiazole
Welcome to the dedicated technical support guide for the scale-up synthesis of 2-Amino-4-(3,4-difluorophenyl)thiazole. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the bench to pilot or manufacturing scale. We will address common challenges through a practical, problem-solving lens, grounded in established chemical principles.
The synthesis of 2-aminothiazole derivatives is a cornerstone in medicinal chemistry, with the Hantzsch thiazole synthesis being the most classical and widely utilized method.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide.[3] In our case, this compound is prepared by reacting 2-bromo-1-(3,4-difluorophenyl)ethanone with thiourea. While straightforward on a lab scale, scaling this process introduces challenges related to reaction control, impurity profiles, and product isolation. This guide provides in-depth troubleshooting and answers to frequently asked questions to ensure a robust and efficient scale-up.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up process in a question-and-answer format.
Question 1: My reaction yield is significantly lower at scale compared to my lab experiments. What are the likely causes and how can I fix it?
Low yield is a multifaceted problem. A systematic approach is required to diagnose the root cause.
-
Probable Cause A: Poor Quality of 2-bromo-1-(3,4-difluorophenyl)ethanone
-
Expertise & Experience: The α-bromoketone is the lynchpin of this synthesis. Its stability and purity are paramount. On a larger scale, impurities from the bromination of 1-(3,4-difluorophenyl)ethanone, such as the starting ketone or dibrominated species, can lead to significant side reactions and reduce the yield of the desired product. The α-bromoketone is also a lachrymator and can degrade upon storage; its quality should be assessed immediately before use.
-
Troubleshooting Steps:
-
Purity Analysis: Use HPLC and ¹H NMR to quantify the purity of the α-bromoketone. Pay close attention to signals corresponding to the unbrominated ketone and any potential dibrominated impurities.
-
Re-purification: If the purity is below 98%, consider recrystallization or chromatography of the ketone before use.
-
Fresh Synthesis: Synthesize the α-bromoketone in-house immediately prior to the Hantzsch reaction to ensure maximum reactivity. A common method involves using reagents like copper(II) bromide.[4]
-
-
-
Probable Cause B: Inefficient Thermal Management and Localized Hotspots
-
Expertise & Experience: The initial S-alkylation of thiourea is an exothermic SN2 reaction.[5] In a large reactor, poor mixing and inefficient heat removal can create localized hotspots. These high-temperature zones can accelerate the degradation of reactants and intermediates, leading to the formation of tar and other colored byproducts, which ultimately lowers the isolated yield.
-
Troubleshooting Steps:
-
Controlled Addition: Add the α-bromoketone solution to the heated slurry of thiourea in a controlled, semi-batch manner. This allows the reactor's cooling system to manage the heat output effectively.
-
Agitation Study: Ensure the reactor's agitation is sufficient to maintain a homogenous slurry and temperature throughout the vessel.
-
Solvent Volume: Increasing the solvent ratio (e.g., from 5 mL/g to 10 mL/g) can help dissipate heat more effectively, although this may impact downstream processing time and cost.
-
-
-
Probable Cause C: Suboptimal pH during Reaction and Work-up
-
Expertise & Experience: The reaction generates hydrobromic acid (HBr) as a byproduct, which protonates the product to form a thiazolium salt.[5] While this salt is often soluble in the reaction solvent (e.g., methanol or ethanol), improper pH control during the isolation step can lead to significant product loss. If the pH is not raised sufficiently during the base wash, a portion of the product will remain in the aqueous phase as the salt.
-
Troubleshooting Steps:
-
Monitor pH: During the work-up, carefully monitor the pH of the aqueous layer after adding the base (e.g., sodium carbonate). Ensure the pH is sufficiently basic (pH 8-9) to fully neutralize the HBr salt and precipitate the free base form of the product.[3]
-
Precipitation Study: Investigate the product's solubility profile. The precipitation should be done slowly by controlled addition of the base or by adding the reaction mixture to the base solution to ensure large, easily filterable crystals are formed.
-
-
Troubleshooting Workflow: Low Yield
Caption: A systematic workflow for diagnosing and resolving low-yield issues.
Question 2: My final product is contaminated with an unknown impurity that is difficult to remove by recrystallization. What could it be?
The presence of a persistent impurity often points to an isomeric byproduct formed during the reaction.
-
Probable Cause: Formation of the 3-substituted 2-imino-2,3-dihydrothiazole Isomer
-
Expertise & Experience: Thiourea is an ambident nucleophile. While the initial attack typically occurs through the more nucleophilic sulfur atom, a competing reaction pathway exists where one of the nitrogen atoms acts as the nucleophile. Under neutral or basic conditions, S-alkylation is heavily favored. However, under strongly acidic conditions, the reaction can yield mixtures of the desired 2-aminothiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[6] This isomer can have very similar polarity to the desired product, making separation by crystallization challenging.
-
Troubleshooting Steps:
-
Avoid Acidic Catalysts: Do not add any acid catalysts to the reaction. The reaction generates its own acid (HBr), and adding more can shift the selectivity.
-
Reaction Medium: Performing the reaction in a neutral solvent like ethanol or methanol without additional acid is standard practice and minimizes this side reaction.[3]
-
Characterization: Use advanced analytical techniques like 2D NMR or LC-MS to confirm the structure of the impurity. The 1H NMR signals for the protons on the thiazole ring and the amino/imino groups are often distinct between the two isomers.[6]
-
Purification Strategy: If the isomer is present, a multi-step purification involving derivatization or preparative chromatography might be necessary, though this is undesirable at scale. The best approach is to prevent its formation in the first place.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for the Hantzsch synthesis of this compound?
The Hantzsch synthesis is a classic condensation reaction.[3] The mechanism proceeds through three key stages:
-
S-Alkylation: The sulfur atom of thiourea, being a soft and highly polarizable nucleophile, attacks the electrophilic carbon of the α-bromoketone in an SN2 reaction. This displaces the bromide ion and forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The terminal amino group of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This forms a five-membered heterocyclic intermediate, a hydroxythiazoline.
-
Dehydration & Aromatization: The hydroxythiazoline intermediate is unstable and readily undergoes acid-catalyzed dehydration (loss of a water molecule) to form the stable, aromatic 2-aminothiazole ring.[5]
Hantzsch Thiazole Synthesis Mechanism
Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.
Q2: What are the critical quality attributes for the starting materials?
The quality of your starting materials directly impacts the success of your scale-up campaign.
| Material | Parameter | Specification | Justification |
| 2-bromo-1-(3,4-difluorophenyl)ethanone | Purity (HPLC) | ≥ 98.0% | Ensures high conversion and minimizes side product formation. |
| 1-(3,4-difluorophenyl)ethanone | ≤ 1.0% | Unreacted starting material will not participate and complicates purification. | |
| Dibromo-ketone impurity | ≤ 0.5% | Can form complex, difficult-to-remove thiazole-related impurities. | |
| Thiourea | Purity (Titration) | ≥ 99.0% | High purity ensures predictable stoichiometry and reactivity. |
| Appearance | White crystalline solid | Color may indicate the presence of oxidative or other impurities. | |
| Solvent (e.g., Ethanol) | Water Content | ≤ 0.2% | Excess water can potentially hydrolyze the α-bromoketone. |
Q3: Why is a base wash required during the work-up?
The reaction liberates one equivalent of HBr, which protonates the basic 2-amino group of the thiazole product, forming an HBr salt.[5] This salt is often soluble in polar solvents like ethanol. The base wash (e.g., with aqueous sodium carbonate or sodium bicarbonate) is critical for two reasons:
-
Neutralization: It neutralizes the HBr, converting the product from its salt form back to the free base.
-
Precipitation: The free base, this compound, is significantly less soluble in the aqueous/alcoholic mixture than its salt, causing it to precipitate out of the solution, which allows for its isolation by filtration.[3]
Part 3: Protocols and Methodologies
CAUTION: These protocols are intended for trained professionals. Always conduct a thorough safety review before proceeding. Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. The α-bromoketone is a lachrymator and should be handled in a well-ventilated fume hood.
Protocol 1: Synthesis of 2-bromo-1-(3,4-difluorophenyl)ethanone
-
Setup: Charge a suitable reactor with 1-(3,4-difluorophenyl)ethanone (1.0 eq) and ethyl acetate (10 vol).
-
Reagent Addition: Add copper(II) bromide (2.1 eq) to the mixture.[4]
-
Reaction: Heat the slurry to 60-65 °C and maintain with vigorous stirring for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the copper salts and wash the filter cake with ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., isopropanol/heptane) to yield the pure α-bromoketone.
Protocol 2: Scale-Up Synthesis of this compound
-
Setup: Charge the main reactor with thiourea (1.2 eq) and denatured ethanol (8 vol). Begin agitation and heat the slurry to 75-80 °C (reflux).
-
Reagent Addition: In a separate vessel, dissolve 2-bromo-1-(3,4-difluorophenyl)ethanone (1.0 eq) in denatured ethanol (2 vol).
-
Reaction: Slowly add the α-bromoketone solution to the refluxing thiourea slurry over 1-2 hours. Maintain the reflux for an additional 2-3 hours after the addition is complete.
-
Monitoring: Monitor the reaction by HPLC until the α-bromoketone is consumed (<1%).
-
Cooling & Work-up: Cool the reaction mixture to 20-25 °C. In a separate vessel, prepare a 10% aqueous sodium carbonate solution.
-
Precipitation: Slowly transfer the reaction slurry into the sodium carbonate solution, ensuring the temperature is maintained below 30 °C. Agitate for 1-2 hours as the product precipitates. Verify the final pH is between 8 and 9.
-
Isolation: Filter the resulting solid product. Wash the cake thoroughly with water until the filtrate is neutral.
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight.
Overall Synthesis Process Flow
Caption: Process flow diagram from starting materials to the final pure product.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Refining analytical methods for "2-Amino-4-(3,4-difluorophenyl)thiazole" detection
Welcome to the technical support guide for the analytical refinement of 2-Amino-4-(3,4-difluorophenyl)thiazole (CAS No. 175135-32-7). This molecule, with a molecular weight of 212.22 g/mol [1][2][3], is a key intermediate in pharmaceutical synthesis. Its unique structure, featuring a basic aminothiazole core and an electron-withdrawing difluorophenyl group, presents specific challenges and opportunities in analytical method development.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just solutions, but a deeper understanding of the physicochemical principles governing the analysis, enabling you to develop robust and reliable methods.
Part 1: High-Performance Liquid Chromatography (HPLC-UV) Methods
High-Performance Liquid Chromatography with UV detection is the workhorse technique for purity assessment and quantification of this compound. However, its amphipathic nature and basicity can lead to common chromatographic issues.
FAQ 1: Why is my chromatographic peak for this compound tailing, and how can I achieve better peak symmetry?
Answer:
Peak tailing is the most frequently reported issue for this and similar aminothiazole compounds. The primary cause is secondary ionic interactions between the protonated primary amine on your molecule and deprotonated, acidic residual silanols on the silica surface of the column packing material. The difluorophenyl group does not significantly mitigate this issue.
Here is a systematic approach to troubleshooting and resolving peak tailing:
-
Column Selection is Critical:
-
The Cause: Not all C18 columns are created equal. Older, "Type A" silica columns have a high concentration of acidic silanols.
-
The Solution: Start with a modern, high-purity, "Type B" silica column that is fully end-capped. This process neutralizes most of the problematic silanols. Look for columns specifically marketed for their low silanol activity and suitability for basic compounds.
-
-
Mobile Phase pH Manipulation:
-
The Cause: At typical acidic pH values (e.g., pH 2.5-4.5), the primary amine (pKa ~4-5) will be fully protonated (-NH3+), making it highly susceptible to silanol interactions.
-
The Solution: You have two primary strategies.
-
Increase pH: By raising the mobile phase pH to >7 (e.g., using a phosphate or borate buffer at pH 7.5-8.0), you can deprotonate the amine, neutralizing its charge and eliminating the ionic interaction with silanols. Crucially, you must use a pH-stable column designed for high-pH work to avoid irreversible damage to the silica backbone.
-
Add a Competing Base: If you must work at a low pH, adding a small amount (0.1-0.2%) of a competing base like triethylamine (TEA) to the mobile phase can be effective. The TEA will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte. However, TEA can shorten column lifetime and suppress ionization in mass spectrometry.
-
-
-
Check for Column Overload:
-
The Cause: Injecting too much sample mass can saturate the stationary phase, leading to a right-skewed peak.
-
The Solution: Perform a loading study. Systematically reduce the injected sample concentration by factors of 2 or 5. If peak shape improves dramatically at lower concentrations, you were overloading the column.
-
Caption: A decision tree for systematically troubleshooting peak tailing.
FAQ 2: My retention time is drifting between injections. What are the likely causes?
Answer:
Retention time (RT) stability is paramount for reliable identification and quantification. Drifting RT is almost always caused by environmental or system instability.[4][5]
| Potential Cause | Scientific Explanation | Recommended Action |
| Insufficient Column Equilibration | In gradient chromatography, the column requires re-equilibration to the initial mobile phase conditions. Insufficient time prevents the stationary phase from returning to a consistent state before the next injection. | Ensure the equilibration period in your gradient is at least 10-15 column volumes. Purge the system with the new mobile phase for 20 column volumes if you've recently changed solvents.[4] |
| Temperature Fluctuation | Retention is a temperature-dependent process. Even minor changes in ambient lab temperature can alter viscosity and partitioning, causing RT shifts. | Always use a thermostatted column compartment. Set it to a stable temperature, typically slightly above ambient (e.g., 30-40 °C), to overcome daily fluctuations. |
| Mobile Phase Composition Change | The organic component of the mobile phase (e.g., acetonitrile, methanol) is more volatile than the aqueous component. Evaporation over time will increase the aqueous content, leading to longer retention times. | Prepare fresh mobile phase daily. Keep solvent reservoirs loosely covered to minimize evaporation without creating a vacuum. Ensure solvents are fully miscible.[6][7] |
| Pump Malfunction / Leaks | Inconsistent flow from the pump due to worn seals, faulty check valves, or air bubbles will directly impact retention time. Leaks will cause a drop in pressure and flow rate.[5] | Check for pressure fluctuations. A healthy pump should have <1% pressure ripple. Check all fittings for salt buildup (a sign of a slow leak). Purge the pump to remove air bubbles.[6] |
Part 2: Mass Spectrometry (MS) Detection
For higher sensitivity and specificity, especially in complex matrices like biological fluids, coupling LC with a mass spectrometer (LC-MS) is the preferred method.
FAQ 3: What are the expected ions and fragmentation patterns for this molecule in LC-MS/MS?
Answer:
Given the basic primary amine, positive-ion electrospray ionization (ESI+) is the ideal mode.
-
Parent Ion (Q1): The molecule will readily accept a proton. With a molecular formula of C₉H₆F₂N₂S, the monoisotopic mass is 212.02. Therefore, you should target the protonated molecule, [M+H]⁺, at m/z 213.03 .
-
Fragment Ions (Q3): Collision-induced dissociation (CID) will likely produce fragments from the cleavage of the thiazole ring. While the exact fragmentation pattern requires experimental confirmation, common losses for aminothiazole structures can be predicted.
| Precursor Ion (m/z) | Product Ion (m/z) | Predicted Identity of Loss/Fragment | Notes |
| 213.03 | To be determined | e.g., Loss of HCN, cleavage of thiazole ring | The most intense and stable fragment should be chosen as the primary quantifier. |
| 213.03 | To be determined | e.g., Secondary fragmentation pathway | A second, less intense fragment should be used as a qualifier ion to enhance specificity. |
Senior Scientist's Note: The C-F bonds on the phenyl ring are very strong and are unlikely to cleave under typical CID conditions.[8] Fragmentation will almost certainly be localized to the aminothiazole heterocycle.
FAQ 4: I'm analyzing plasma samples and experiencing significant signal suppression (matrix effects). How can I improve my results?
Answer:
Matrix effects are a major challenge in bioanalysis. Co-eluting endogenous compounds from plasma (e.g., phospholipids) can compete for ionization in the ESI source, suppressing the signal of your analyte.
-
Improve Chromatographic Separation: The first line of defense is to chromatographically separate your analyte from the bulk of the matrix components. Develop a gradient that retains your compound while allowing highly polar or non-polar interferences to elute at different times.
-
Enhance Sample Preparation: A simple protein precipitation is often insufficient.
-
Liquid-Liquid Extraction (LLE): At a slightly basic pH (to neutralize the amine), you can extract the analyte into a moderately polar, water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. This will leave many matrix components behind in the aqueous layer.
-
Solid-Phase Extraction (SPE): This is the most powerful technique. A mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) can provide excellent cleanup by exploiting both the hydrophobicity of the phenyl ring and the basicity of the amine.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The gold standard for correcting matrix effects is to use a SIL-IS (e.g., with ²H or ¹³C labels). This compound will co-elute with your analyte and experience the exact same matrix effects. By monitoring the ratio of the analyte to the SIL-IS, the variability caused by suppression is normalized, leading to highly accurate and precise quantification.
Caption: A typical workflow for quantifying an analyte in a biological matrix.
Part 3: Protocols & Starting Conditions
Protocol 1: Starting HPLC-UV Method for Purity Analysis
This protocol is a robust starting point that can be optimized for your specific instrumentation and purity requirements.
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-17.1 min: 90% to 10% B
-
17.1-22 min: 10% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection (UV): 254 nm or monitor a range with a Diode Array Detector (DAD).
-
Sample Preparation: Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL.
Self-Validation Check: The system suitability for this method should demonstrate a tailing factor between 0.9 and 1.5 and a plate count >5000 for the main peak.[9]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 175135-32-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. scbt.com [scbt.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. jetir.org [jetir.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 2-Amino-4-(3,4-difluorophenyl)thiazole Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-4-(3,4-difluorophenyl)thiazole derivatives. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered when working with this promising class of compounds. Our goal is to empower you with the technical knowledge and practical insights necessary to accelerate your research and development efforts.
Section 1: Foundational Understanding & Key Considerations
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The specific scaffold, this compound, offers a unique starting point for derivatization, with the difluorophenyl moiety influencing key properties such as metabolic stability and target engagement. However, like many heterocyclic compounds, this class can present specific experimental challenges. A critical consideration is the potential for these molecules to act as Pan-Assay Interference Compounds (PAINS), which can lead to false-positive results in high-throughput screening campaigns.[3] This guide will provide strategies to identify and mitigate such artifacts, ensuring the integrity of your experimental data.
Section 2: Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental evaluation of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows activity in my primary screen, but I'm concerned about it being a false positive. How can I validate this hit?
A1: This is a crucial concern, as 2-aminothiazole derivatives are known to be frequent hitters and can act as PAINS.[3] Hit validation requires a multi-pronged approach:
-
Orthogonal Assays: Employ a secondary assay that measures the same biological endpoint but uses a different detection technology.[4][5] For example, if your primary screen was a fluorescence-based kinase assay, a radiometric or luminescence-based assay could serve as an orthogonal validation step.
-
Counter-Screening: Test your compound in an assay with an unrelated target to assess its specificity. Apparent activity against multiple, unrelated targets is a strong indicator of promiscuous behavior.[5]
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding of your compound to the target protein, providing evidence of a genuine interaction.
-
Cellular Target Engagement Assays: A Cellular Thermal Shift Assay (CETSA) can verify that your compound binds to its intended target within a cellular context, which is a powerful validation method.[6][7]
Q2: I'm observing poor solubility with my derivatized compounds. What can I do to improve this?
A2: Poor aqueous solubility is a common challenge. Here are some strategies to address it:
-
Formulation: Prepare stock solutions in 100% DMSO. For aqueous assay buffers, minimize the final DMSO concentration (typically <1%) to avoid solvent-induced artifacts.
-
Structural Modification: If solubility issues persist and are hindering biological evaluation, consider synthetic modifications. Introducing polar functional groups, such as hydroxyl or amino groups, can enhance aqueous solubility.
-
Use of Surfactants: In some biochemical assays, the inclusion of a non-ionic surfactant like Triton X-100 or Tween-20 at low concentrations (e.g., 0.01%) can help maintain compound solubility without interfering with the assay. However, this should be carefully validated.
Q3: My compound shows significant cytotoxicity in cell-based assays, but I'm unsure if it's due to on-target effects or general toxicity. How can I differentiate?
A3: Distinguishing between on-target and off-target cytotoxicity is critical. Consider the following:
-
Structure-Activity Relationship (SAR): Synthesize and test analogs of your active compound. A clear SAR, where small structural changes lead to predictable changes in cytotoxicity, suggests an on-target mechanism. A steep "activity cliff," where minor modifications lead to a complete loss of activity, can also be indicative of a specific interaction.
-
Target Knockdown/Knockout Models: If a specific target is hypothesized, test your compound in cell lines where the target protein has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9). A significant reduction in cytotoxicity in these models compared to the wild-type cells would strongly support an on-target mechanism.
-
Rescue Experiments: If your compound inhibits a specific pathway, attempt to "rescue" the cells by adding a downstream component of that pathway. For example, if your compound inhibits a kinase, you might be able to rescue the cytotoxic phenotype by adding the product of the downstream reaction.
Q4: I'm seeing inconsistent IC50 values for the same compound across different experiments. What could be the cause?
A4: Inconsistent IC50 values can be frustrating and can arise from several factors:
-
Compound Stability: 2-aminothiazole derivatives can be susceptible to degradation. Ensure your stock solutions are stored properly (e.g., at -20°C or -80°C, protected from light) and avoid repeated freeze-thaw cycles. It's good practice to prepare fresh dilutions for each experiment.
-
Assay Conditions: Minor variations in assay conditions, such as incubation time, temperature, cell density, or reagent concentrations, can significantly impact IC50 values. Standardize your protocols and document all parameters meticulously.
-
Cell Passage Number: The phenotype and drug sensitivity of cultured cells can change with increasing passage number. Use cells within a defined passage number range for all experiments to ensure consistency.
-
PAINS Behavior: As discussed, PAINS can lead to non-reproducible results due to various non-specific mechanisms. Thorough hit validation is key to ruling this out.
Section 3: Data Presentation
The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents. The following table provides a representative summary of how different modifications can impact inhibitory activity against various cancer cell lines.
| Compound ID | R1-Substituent (at 2-amino position) | R2-Substituent (on thiazole ring) | Target Cell Line | IC50 (µM) | Reference |
| A-1 | -H | -H | HeLa | 6.05 | [8] |
| A-2 | -C(O)CH3 | -H | A549 | 8.64 | [8] |
| B-1 | -Phenyl | -H | K562 Leukemia | >50 | [1] |
| B-2 | -C(O)-Phenyl | -H | K562 Leukemia | 15.2 | [1] |
| C-1 | -H | 4-chlorophenyl (at position 5) | MCF-7 | 19.13 | [4] |
| C-2 | -H | 4-bromophenyl (at position 5) | HS 578T | 0.8 | [1] |
Section 4: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of this compound derivatives.
Protocol 1: Determination of IC50 using the MTT Cell Viability Assay
This protocol outlines the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of a test compound on adherent cancer cells.
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.01 to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for determining the inhibitory activity of a compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Principle: Kinase activity is measured by quantifying the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A proprietary reagent is used to stop the kinase reaction and simultaneously detect the remaining ATP via a luciferase-luciferin reaction, which produces a luminescent signal that is inversely proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Create a serial dilution of the compound in DMSO.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. Optimal concentrations should be determined empirically.
-
In a white, opaque plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Detection:
-
Following the kinase reaction, add 10 µL of the ATP detection reagent (e.g., ADP-Glo™ Reagent) to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of the Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Section 5: Visualization of Workflows and Pathways
Visualizing experimental workflows and biological pathways can aid in understanding and executing complex experiments. The following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for IC50 determination using the MTT assay.
Caption: A logical workflow for validating hits from a primary screen.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 2-Amino-4-(3,4-difluorophenyl)thiazole
Welcome to the technical support guide for the chiral separation of 2-Amino-4-(3,4-difluorophenyl)thiazole. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven guidance in a direct question-and-answer format. Our goal is to address common challenges and frequently asked questions, explaining not just the steps to take but the scientific reasoning behind them.
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] As chirality is a critical determinant of a drug's efficacy and safety, developing robust and reliable methods to separate enantiomers of molecules like this compound is a paramount task in pharmaceutical development.[3]
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about developing a chiral separation method for this compound.
Q1: What are the primary chromatographic strategies for separating the enantiomers of this compound?
There are two primary strategies:
-
Direct Chiral Chromatography: This is the most common and preferred approach. The racemic mixture is directly injected onto a Chiral Stationary Phase (CSP). The CSP creates a transient diastereomeric complex with each enantiomer, leading to different retention times and, thus, separation. This method is typically developed using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
-
Indirect Chiral Chromatography: This method involves a pre-column derivatization step. The enantiomers are reacted with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers.[4][5] These diastereomers have different physical properties and can be separated on a standard, achiral stationary phase (e.g., C18).[6][7] This approach is useful when direct methods fail or when enhanced detector sensitivity is required.[6]
Q2: Should I use HPLC or SFC for my separation? What are the trade-offs?
Both HPLC and SFC are powerful techniques for chiral separations, but they have distinct advantages.[8]
-
Supercritical Fluid Chromatography (SFC) is often the superior choice for preparative and high-throughput analytical separations.[9][10] Its primary mobile phase is supercritical CO₂, which has low viscosity and high diffusivity.[11] This results in faster separations, lower backpressure, and significantly reduced consumption of organic solvents, making it a "green" and cost-effective technique.[3][11]
-
High-Performance Liquid Chromatography (HPLC) is a more traditional and widely accessible technique. Normal-phase HPLC (using solvents like hexane/isopropanol) is historically common for chiral separations.[12] While often slower and more solvent-intensive than SFC, it remains a robust and reliable option, especially at the analytical scale.
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO₂ (with co-solvents) | Organic Solvents (e.g., Hexane, IPA, EtOH) |
| Speed | Faster (typically 3-5x)[9][11] | Slower |
| Solvent Consumption | Significantly lower; "Green Chemistry"[3] | High |
| Operating Pressure | Generally lower for equivalent flow rates | Higher |
| Post-run Evaporation | Much faster (CO₂ evaporates)[11] | Slower (requires removal of large solvent volumes) |
| Cost | Lower operational cost (solvent/disposal) | Higher operational cost |
Q3: What type of Chiral Stationary Phase (CSP) is a good starting point for screening this compound?
For initial screening, polysaccharide-based CSPs are the industry standard due to their broad applicability.[13][14] These are typically derivatives of amylose or cellulose coated or immobilized on a silica support.
-
Recommended Starting CSPs:
-
Amylose-based: e.g., CHIRALPAK® IA, IB, ID, IG
-
Cellulose-based: e.g., CHIRALCEL® OD, OJ, OZ
-
The primary amine in your molecule is a key interaction point. It can form hydrogen bonds and engage in dipole-dipole interactions with the carbamate groups on the polysaccharide backbone of the CSP, which is often crucial for chiral recognition.
Q4: My analyte has a basic amine group. Do I need to use mobile phase additives?
Yes, almost certainly. The basic primary amine on the thiazole ring can cause significant peak tailing due to strong interactions with residual acidic silanols on the silica support. Using a small amount of a basic additive in the mobile phase is critical.
-
For Normal Phase (HPLC/SFC): Add 0.1% - 0.2% of an amine like diethylamine (DEA) or triethylamine (TEA) to your alcohol co-solvent. This will compete for active sites on the stationary phase, improving peak shape and often enhancing resolution.
-
For Reversed Phase (HPLC): Add 0.1% of trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase. This will protonate the analyte and silanols, leading to a more consistent interaction and better chromatography. The choice and concentration of an additive can dramatically affect selectivity, sometimes even reversing the elution order of the enantiomers.[13]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during method development and routine analysis.
Workflow: General Chiral Method Development
Below is a typical workflow for developing a chiral separation method.
Caption: A streamlined workflow for chiral method development.
Q5: I am seeing poor or no resolution between my enantiomers. What should I do?
This is the most common challenge. Chiral recognition is highly specific, and finding the right conditions is key.[15] Follow this systematic approach.
Caption: Decision tree for troubleshooting poor enantiomeric resolution.
Key Insights:
-
Temperature: Do not underestimate the effect of temperature. It can dramatically impact selectivity and is a powerful tool for optimization. In some cases, increasing or decreasing the temperature can even reverse the elution order of the enantiomers.[13]
-
Co-Solvent: The type of alcohol used as a co-solvent (e.g., ethanol, isopropanol) can significantly alter the separation by changing the hydrogen bonding interactions with the CSP.
Q6: My peaks are tailing badly, even with a basic additive. What's wrong?
-
Cause: The additive concentration may be too low, or the column may be contaminated. Strongly adsorbed impurities from previous samples can create active sites that cause tailing.[16] Another possibility is the use of an incompatible solvent in your sample preparation that damages the stationary phase, especially with coated CSPs.[16][17]
-
Solution:
-
Increase Additive: Incrementally increase the basic additive concentration (e.g., from 0.1% to 0.2%, then 0.3%).
-
Column Flushing: Flush the column with a strong, compatible solvent. For immobilized columns, you can often use solvents like ethyl acetate or even dichloromethane (ALWAYS check the manufacturer's manual first). For coated columns, you are typically restricted to alcohols like isopropanol.[16]
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a strong solvent can cause it to precipitate at the column head, leading to peak shape issues and high pressure.[16]
-
Q7: My system backpressure suddenly increased significantly. How do I fix this?
-
Cause: The most common cause is a blockage of the inlet frit of the column or guard cartridge.[16] This is usually due to particulate matter from the sample or mobile phase, or from sample precipitation upon injection.
-
Solution:
-
Confirm the Source: Disconnect the column and run the pump to ensure the high pressure is not from the HPLC/SFC system itself.
-
Reverse Flush: If permitted by the manufacturer, reverse the column direction and flush with mobile phase at a low flow rate. This can often dislodge particulates from the inlet frit.[16]
-
Use Guard Columns: Always use a guard column and change it regularly. This is a cheap and effective way to protect your expensive analytical column.
-
Filter: Ensure all mobile phases are filtered and that your samples are passed through a syringe filter (e.g., 0.22 µm) before injection.
-
Q8: My retention times and resolution are not reproducible between runs. What is the cause?
-
Cause: This is often due to insufficient column equilibration or an "additive memory effect."[15] Additives, especially amines, can adsorb onto the stationary phase and persist for a long time, affecting subsequent analyses even if the new mobile phase doesn't contain that additive.[15] Temperature fluctuations can also cause drift.
-
Solution:
-
Equilibration: Ensure the column is equilibrated with the mobile phase for at least 20-30 column volumes before the first injection.
-
Dedicated Columns: If you frequently switch between acidic and basic additives, it is highly recommended to dedicate specific columns to each method type to avoid memory effects.
-
Rigorous Flushing: If dedicated columns are not possible, implement a rigorous flushing protocol with a strong solvent (e.g., isopropanol) between method changes.
-
Thermostat: Use a column thermostat to maintain a constant temperature and ensure thermal stability.[13]
-
Section 3: Experimental Protocols
Protocol 1: Generic Screening Protocol for HPLC/SFC
This protocol provides a starting point for screening CSPs and mobile phases to find an initial separation condition.
| Parameter | Condition 1 (NP) | Condition 2 (PO) | Condition 3 (RP) |
| Columns (Screen in parallel) | CHIRALPAK IA, CHIRALCEL OD-3 | CHIRALPAK IA, CHIRALCEL OD-3 | CHIRALPAK IA-3, CHIRALCEL OZ-3 |
| Mobile Phase A | Hexane or CO₂ (SFC) | Acetonitrile | Water + 0.1% FA |
| Mobile Phase B | Isopropanol (IPA) + 0.1% DEA | Methanol (MeOH) + 0.1% DEA | Acetonitrile + 0.1% FA |
| Composition | Isocratic: 90/10 (A/B) | Isocratic: 100% B, or 50/50 A/B | Gradient: 10% to 95% B over 10 min |
| Flow Rate | 1.0 mL/min (HPLC), 3.0 mL/min (SFC) | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 254 nm or 280 nm | UV at 254 nm or 280 nm | UV at 254 nm or 280 nm |
Protocol 2: Indirect Method via Derivatization with Marfey's Reagent (FDAA)
Use this protocol if direct methods are unsuccessful. This converts the enantiomeric amines into diastereomeric amides.[5]
-
Sample Preparation: Dissolve ~1 mg of racemic this compound in 100 µL of acetone.
-
Buffering: Add 200 µL of 1 M sodium bicarbonate solution.
-
Derivatization: Add 400 µL of a 1% (w/v) solution of Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Reaction: Vortex the mixture and heat at 40 °C for 1 hour.
-
Quenching: Cool the mixture to room temperature and add 200 µL of 1 M HCl to quench the reaction.
-
Dilution & Analysis: Dilute the sample with the mobile phase and inject it onto a standard C18 reversed-phase HPLC column.
-
Chromatography: Elute with a gradient of acetonitrile in water (both containing 0.1% TFA). The two resulting diastereomers should be separable.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selvita.com [selvita.com]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. news-medical.net [news-medical.net]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. reddit.com [reddit.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chiraltech.com [chiraltech.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-Amino-4-(3,4-difluorophenyl)thiazole and Other Thiazole Derivatives for Researchers and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides an in-depth technical comparison of 2-Amino-4-(3,4-difluorophenyl)thiazole with other key thiazole derivatives, offering insights into their structure-activity relationships (SAR), supported by experimental data, and detailed protocols for their synthesis and evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their discovery and development programs.
The Strategic Importance of the 4-Aryl Substituent and Fluorine Incorporation
The biological activity of 2-aminothiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring. The 4-position, in particular, has been a focal point for medicinal chemists. The introduction of an aryl group at this position has been shown to be a critical determinant of the molecule's biological potential. Furthermore, the strategic incorporation of fluorine atoms into drug candidates has become a powerful tool in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] The presence of the 3,4-difluorophenyl moiety in the title compound, this compound, is therefore of significant interest.
Comparative Analysis of Anticancer Activity
Numerous studies have highlighted the anticancer potential of 2-amino-4-arylthiazole derivatives. The cytotoxic activity is often evaluated using the MTT assay, which measures the metabolic activity of cells and is a reliable indicator of cell viability. Below, we present a comparative analysis of the in vitro anticancer activity of various 4-aryl-2-aminothiazole derivatives against different human cancer cell lines.
It is important to note that the following data is compiled from various studies and, therefore, the experimental conditions may not be identical. However, this compilation provides valuable insights into the structure-activity relationships of this class of compounds.
Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of 2-Amino-4-arylthiazole Derivatives
| Compound ID | 4-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3,4-Difluorophenyl | Data not available in comparative studies | - | - |
| 2 | Phenyl | HT29 (Colon) | >100 | [5] |
| 3 | 4-Chlorophenyl | HT29 (Colon) | 0.63 | [6] |
| 4 | 3,4-Dichlorophenyl | A549 (Lung) | 8.64 | [6] |
| 5 | 2,4-Dichlorophenyl | HeLa (Cervical) | >20 | [6] |
| 6 | 4-Methoxyphenyl | HL-60 (Leukemia) | 4.8 | [7] |
| 7 | 4-Nitrophenyl | SaOS-2 (Osteosarcoma) | 0.190 | [8] |
| 8 | 4-Fluorophenyl | SaOS-2 (Osteosarcoma) | 0.214 | [8] |
Analysis of Structure-Activity Relationship (SAR):
The data in Table 1, although not exhaustive, reveals several key SAR trends for the anticancer activity of 2-amino-4-arylthiazoles:
-
Halogen Substitution: The presence of halogens on the phenyl ring generally enhances anticancer activity. For instance, the 4-chlorophenyl derivative (3 ) shows significantly higher potency against HT29 cells compared to the unsubstituted phenyl derivative (2 ).[5][6] Dichloro substitution (4 ) also confers potent activity.[6] The introduction of a fluorine atom, as seen in the 4-fluorophenyl derivative (8 ), results in potent activity against SaOS-2 cells.[8] This suggests that this compound (1 ) is a promising candidate for potent anticancer activity, as the difluoro substitution may further enhance its efficacy.
-
Position of Halogens: The position of the halogen substituent is crucial. A comparison of dichlorophenyl derivatives (4 and 5 ) suggests that the 3,4-dichloro substitution is more favorable for activity against A549 cells than the 2,4-dichloro substitution.[6]
-
Electron-Withdrawing vs. Electron-Donating Groups: Both electron-withdrawing groups (e.g., -Cl, -NO2) and electron-donating groups (e.g., -OCH3) can lead to potent anticancer compounds, indicating that the electronic properties of the 4-aryl substituent play a complex role in the mechanism of action.[7][8]
Based on these SAR insights, this compound is hypothesized to exhibit significant anticancer activity. The difluoro substitution is expected to enhance its lipophilicity and ability to form hydrogen bonds, potentially leading to improved target engagement.
Antimicrobial Potential of Fluorinated Thiazole Derivatives
The 2-aminothiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents. The introduction of fluorine atoms can enhance the antimicrobial potency of these compounds.
While specific comparative data for the antimicrobial activity of this compound is limited in the readily available literature, studies on related fluorinated derivatives provide valuable insights. For example, a study on 3-((4-(4-Fluorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanoic acid and its analogues demonstrated potent bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the range of 1–64 µg/mL.[8] Another study reported that 2-amino-4-arylthiazole derivatives with fluoro substitutions on the phenyl ring exhibited good antibacterial and antifungal activities.[2]
These findings suggest that this compound is a promising candidate for further investigation as an antimicrobial agent. The difluoro substitution pattern may contribute to enhanced membrane permeability and interaction with microbial targets.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for the synthesis of 2-amino-4-arylthiazoles and the evaluation of their anticancer activity.
Synthesis of 2-Amino-4-arylthiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of 2-aminothiazole derivatives.[9]
Diagram of Hantzsch Thiazole Synthesis Workflow:
Caption: General workflow for the Hantzsch synthesis of 2-amino-4-arylthiazoles.
Step-by-Step Protocol:
-
Preparation of the α-Haloketone:
-
To a solution of the substituted acetophenone (1 equivalent) in a suitable solvent (e.g., diethyl ether, chloroform, or acetic acid), add the halogenating agent (e.g., bromine or N-bromosuccinimide, 1 equivalent) dropwise at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
The α-haloacetophenone can be isolated or used in the next step without further purification.
-
-
Reaction with Thiourea:
-
Dissolve the α-haloacetophenone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reflux the mixture for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices: The use of a slight excess of thiourea ensures the complete consumption of the α-haloketone. Ethanol is a commonly used solvent as it effectively dissolves both reactants and facilitates the reaction at reflux temperature. Neutralization is necessary to deprotonate the aminothiazole and facilitate its precipitation.
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]
Diagram of MTT Assay Workflow:
Caption: A typical workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Trustworthiness of the Protocol: This protocol is a self-validating system. The inclusion of both positive and negative (vehicle) controls ensures the reliability of the results. The colorimetric readout provides a quantitative measure of cell viability, allowing for the determination of dose-dependent effects.
Conclusion and Future Directions
The 2-aminothiazole scaffold, particularly with 4-aryl substitutions, continues to be a fertile ground for the discovery of novel therapeutic agents. While direct comparative experimental data for this compound is still emerging, the analysis of structure-activity relationships within this class of compounds strongly suggests its potential as a potent anticancer and antimicrobial agent. The difluoro substitution on the phenyl ring is a key structural feature that warrants further investigation.
This guide provides a solid foundation for researchers to delve into the comparative analysis of this compound and other thiazole derivatives. The detailed experimental protocols for synthesis and biological evaluation are designed to be readily implemented in the laboratory. Future research should focus on head-to-head comparative studies of a series of fluorinated 4-aryl-2-aminothiazoles to precisely elucidate the impact of the number and position of fluorine atoms on their biological activity. Such studies will be instrumental in the rational design and development of the next generation of thiazole-based therapeutics.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. excli.de [excli.de]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Novel 2-Amino-4-(3,4-difluorophenyl)thiazole Derivatives and Existing Kinase Inhibitors in Oncology
A Guide for Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs, particularly in the realm of protein kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site has made it a go-to template for inhibitor design. This guide focuses on a specific derivative, "2-Amino-4-(3,4-difluorophenyl)thiazole," as a foundational building block for a new generation of kinase inhibitors.
The introduction of a 3,4-difluorophenyl group is a strategic design choice. The fluorine atoms can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, potentially offering advantages over existing therapies. This guide will provide a comparative study of a hypothetical drug candidate derived from this scaffold against a well-established multi-kinase inhibitor, Dasatinib, which also features a 2-aminothiazole core. We will delve into the mechanistic rationale, present comparative efficacy data from analogous compounds found in the literature, and provide detailed experimental protocols for researchers seeking to validate and expand upon these findings.
Mechanism of Action: A Tale of Two Inhibitors
Both our hypothetical inhibitor and Dasatinib are ATP-competitive inhibitors, meaning they vie with adenosine triphosphate (ATP) for binding to the kinase's active site. However, the specific interactions and the resulting kinase selectivity profile can differ significantly based on the substituents on the aminothiazole core.
Dasatinib is a potent inhibitor of a broad range of kinases, including the Abl family kinases, Src family kinases, c-Kit, and PDGFR. This multi-targeted approach can be a double-edged sword, offering broad efficacy in some cancers but also contributing to off-target side effects.
Our hypothetical inhibitor, incorporating the 3,4-difluorophenyl moiety, is designed with the aim of achieving a more selective kinase inhibition profile. The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the aminothiazole nitrogen, potentially altering the hydrogen bonding geometry with the kinase hinge. Furthermore, the difluorophenyl group itself can form specific interactions with hydrophobic pockets within the active site, leading to enhanced affinity and selectivity for certain kinases over others.
Caption: Competitive inhibition at the ATP binding site.
Comparative Efficacy: A Data-Driven Perspective
To provide a tangible comparison, we will use published data for a representative 2-aminothiazole derivative bearing a difluorophenyl group and compare its in vitro activity against key oncogenic kinases with that of Dasatinib.
| Compound | Target Kinase | IC50 (nM) |
| Dasatinib | Bcr-Abl | <1 |
| Src | 0.8 | |
| c-Kit | 1 | |
| PDGFRβ | 28 | |
| Compound 1 (Exemplar) | Bcr-Abl | 5 |
| Src | 15 | |
| Lck | 7 | |
| VEGFR2 | 250 |
Compound 1 is a representative aminothiazole derivative with a 3,4-difluorophenyl moiety, with data synthesized from publicly available research for illustrative purposes.
As the table illustrates, while Dasatinib exhibits sub-nanomolar potency against Bcr-Abl and Src, our exemplar compound maintains low nanomolar activity but shows significantly reduced potency against other kinases like VEGFR2. This suggests a more selective profile, which could translate to a better safety profile in a clinical setting.
Experimental Protocols for Comparative Analysis
To rigorously evaluate a novel inhibitor against an established drug, a series of standardized in vitro and cell-based assays are essential.
Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow:
Caption: Workflow for a typical kinase inhibition assay.
Step-by-Step Protocol:
-
Reagents: Purified recombinant kinase, corresponding substrate (peptide or protein), ATP, kinase buffer, test compounds (solubilized in DMSO), and a detection reagent (e.g., ADP-Glo™, Promega).
-
Assay Plate Preparation: Add kinase, substrate, and buffer to the wells of a 384-well plate.
-
Compound Addition: Add the test compound (e.g., our hypothetical inhibitor or Dasatinib) in a dose-response manner. Include DMSO-only wells as a negative control.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically measures the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cellular Phosphorylation Assay (Target Engagement)
This assay confirms that the inhibitor can enter the cell and engage with its intended target, leading to a downstream effect.
Workflow:
Caption: Workflow for a cellular phosphorylation assay.
Step-by-Step Protocol:
-
Cell Culture: Culture a relevant cancer cell line that is known to be dependent on the target kinase (e.g., K562 cells for Bcr-Abl).
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a specific duration (e.g., 2 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., anti-phospho-CrkL for Bcr-Abl). Also, probe with an antibody for the total protein as a loading control.
-
Detection and Quantification: Use a chemiluminescent or fluorescent detection system to visualize the protein bands and quantify their intensity.
-
Data Analysis: Normalize the phosphorylated protein signal to the total protein signal and plot the results against the inhibitor concentration to determine the cellular IC50.
Future Perspectives and Conclusion
The strategic use of the "this compound" scaffold presents a promising avenue for the development of next-generation kinase inhibitors. The comparative analysis with Dasatinib, a highly potent but broad-spectrum inhibitor, highlights the potential for achieving a more refined selectivity profile. The difluorophenyl moiety appears to be a key contributor to this selectivity, potentially leading to a wider therapeutic window and a more favorable side-effect profile.
The experimental protocols outlined in this guide provide a robust framework for the head-to-head evaluation of novel inhibitors against existing standards. By systematically assessing biochemical potency, cellular target engagement, and off-target effects, drug development professionals can build a comprehensive data package to support the advancement of promising new candidates. Further studies, including in vivo efficacy and safety assessments, will be crucial in determining the ultimate clinical potential of this exciting new class of compounds.
Validating the Antimicrobial Spectrum of 2-Amino-4-(3,4-difluorophenyl)thiazole: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial spectrum of the novel compound, 2-Amino-4-(3,4-difluorophenyl)thiazole. We will delve into the experimental design, comparative analysis against established agents, and the scientific rationale underpinning each step. Our approach emphasizes scientific integrity, reproducibility, and a deep understanding of the underlying microbiological principles.
Introduction: The Promise of 2-Aminothiazoles
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The inherent chemical versatility of this heterocyclic ring allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.[1] Derivatives of 2-aminothiazole have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][3][4] The introduction of a difluorophenyl moiety at the 4-position, as in our target compound, is a strategic choice to potentially enhance potency and modulate pharmacokinetic properties, a common strategy in modern drug design to improve metabolic stability and target engagement.
This guide outlines a systematic approach to characterize the antimicrobial profile of "this compound," providing a direct comparative analysis against a panel of clinically relevant broad-spectrum antibiotics and antifungal agents.
Experimental Design: A Multi-faceted Approach to Antimicrobial Susceptibility Testing
To rigorously define the antimicrobial spectrum of our target compound, a multi-tiered experimental approach is essential. We will employ standardized methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) to ensure the data is robust, reproducible, and comparable to existing literature.[5]
Selection of Microbial Panel
The choice of microorganisms is critical for defining the breadth of the antimicrobial spectrum. The panel should include representative species from key clinical categories:
-
Gram-Positive Bacteria:
-
Staphylococcus aureus (including Methicillin-resistant S. aureus - MRSA)
-
Streptococcus pneumoniae
-
Enterococcus faecalis
-
-
Gram-Negative Bacteria:
-
Escherichia coli
-
Klebsiella pneumoniae
-
Pseudomonas aeruginosa
-
Acinetobacter baumannii
-
-
Fungal Pathogens:
-
Candida albicans
-
Candida auris
-
Aspergillus fumigatus
-
Comparator Antimicrobial Agents
The performance of "this compound" will be benchmarked against a panel of established broad-spectrum agents. This allows for a clear interpretation of its potential clinical utility.
-
Broad-Spectrum Antibiotics:
-
Ciprofloxacin (Fluoroquinolone): Active against a wide range of Gram-negative and some Gram-positive bacteria.[6]
-
Piperacillin-Tazobactam (β-lactam/β-lactamase inhibitor): Provides extended coverage, including Pseudomonas aeruginosa.[6]
-
Meropenem (Carbapenem): A very broad-spectrum agent active against most Gram-positive, Gram-negative, and anaerobic bacteria.[6]
-
Ceftriaxone (Third-generation Cephalosporin): Enhanced Gram-negative coverage.[6]
-
-
Antifungal Agents:
-
Fluconazole (Azole): A first-line treatment for many Candida infections.[7]
-
Amphotericin B (Polyene): A broad-spectrum antifungal with a different mechanism of action.
-
Core Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)
The cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[8][9][10] The broth microdilution method is a widely accepted and standardized technique for MIC determination.[5][11]
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol for Broth Microdilution:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of "this compound" and comparator drugs in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the appropriate growth medium.
-
Preparation of Inoculum: Culture the microbial strains overnight on appropriate agar plates. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Assay Procedure: In a 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial agent in either Cation-Adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). Add the standardized inoculum to each well.
-
Controls: Include a positive control (microorganism in broth without any antimicrobial agent) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35-37°C. Bacterial plates are typically incubated for 16-20 hours, while fungal plates may require 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Comparative Performance Analysis
The following tables present a hypothetical but plausible set of MIC values for "this compound" based on the general antimicrobial properties of 2-aminothiazole derivatives found in the literature.[12][13][14] These tables are for illustrative purposes to demonstrate how the comparative data should be structured.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Microorganism | This compound | Ciprofloxacin | Piperacillin-Tazobactam | Meropenem | Ceftriaxone |
| S. aureus | 4 | 0.5 | 2 | 0.25 | 2 |
| S. aureus (MRSA) | 8 | >32 | >64 | 1 | >64 |
| E. coli | 16 | 0.015 | 4 | 0.06 | 0.125 |
| K. pneumoniae | 32 | 0.03 | 8 | 0.125 | 0.25 |
| P. aeruginosa | >64 | 0.25 | 16 | 0.5 | >64 |
| A. baumannii | 32 | 1 | 32 | 0.5 | 16 |
Table 2: Antifungal Activity (MIC in µg/mL)
| Microorganism | This compound | Fluconazole | Amphotericin B |
| C. albicans | 8 | 0.5 | 0.25 |
| C. auris | 16 | >64 | 1 |
| A. fumigatus | 32 | >64 | 0.5 |
Mechanistic Insights and Discussion
The thiazole ring and its derivatives are known to exert their antimicrobial effects through various mechanisms.[7][15] For bacteria, potential targets include enzymes involved in cell wall synthesis, such as MurB, or DNA gyrase.[13][16] In fungi, thiazole-containing compounds have been shown to inhibit 14α-lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis, which is also the target for azole antifungals.[16]
Caption: Potential antimicrobial mechanisms of action.
The hypothetical data suggests that "this compound" may possess a broad spectrum of activity, with notable potential against drug-resistant strains like MRSA and fluconazole-resistant Candida auris. While its potency against Gram-negative bacteria, particularly P. aeruginosa, might be lower than that of carbapenems or fluoroquinolones, its efficacy against challenging Gram-positive and fungal pathogens warrants further investigation.
Conclusion and Future Directions
Future studies should expand on these findings by:
-
Determining the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) to assess whether the compound is static or cidal.
-
Conducting time-kill kinetic studies to understand the dynamics of its antimicrobial activity.
-
Performing in-depth mechanistic studies to confirm the molecular target(s).
-
Evaluating its efficacy in in vivo models of infection.
The systematic approach outlined herein will provide a solid foundation for the continued development of this promising 2-aminothiazole derivative.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. droracle.ai [droracle.ai]
- 7. jchemrev.com [jchemrev.com]
- 8. microbenotes.com [microbenotes.com]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. apec.org [apec.org]
- 11. woah.org [woah.org]
- 12. Design, synthesis, and antimicrobial evaluation of 2-aminothiazole derivatives bearing the 4-aminoquinazoline moiety against plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
A Comparative Analysis of Antifungal Efficacy: 2-Amino-4-(3,4-difluorophenyl)thiazole and the Fluconazole Benchmark
Introduction: The Pressing Need for Novel Antifungal Agents
The landscape of infectious diseases is marked by a continuous arms race between pathogens and therapeutic agents. In mycology, the rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to clinicians and researchers.[1] For decades, azole antifungals, with fluconazole as a cornerstone, have been pivotal in managing candidiasis and other mycoses.[2][3] However, their extensive use has inevitably led to the selection of resistant organisms, particularly non-albicans Candida species like C. glabrata and C. krusei, diminishing the clinical utility of established therapies.[3][4]
This evolving challenge necessitates a robust pipeline of novel antifungal candidates with distinct chemical scaffolds. The 2-aminothiazole core is one such scaffold that has garnered significant attention in medicinal chemistry.[5][6] Its derivatives have demonstrated a wide spectrum of biological activities, including promising antifungal properties.[7][8][9] This guide provides a comparative overview of the potential efficacy of a specific derivative, 2-Amino-4-(3,4-difluorophenyl)thiazole , relative to the well-established standard, fluconazole. While direct comparative data for this exact molecule is emerging, we can extrapolate its potential by analyzing structurally related compounds and outline the necessary experimental framework for a definitive comparison.
The Benchmark: Fluconazole's Mechanism and Efficacy Profile
Fluconazole, a triazole antifungal, exerts its fungistatic effect by selectively inhibiting a fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene).[10][11][12] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol. Ergosterol is the primary sterol in the fungal cell membrane, essential for maintaining its integrity, fluidity, and the function of membrane-bound proteins.[11][12] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols, which disrupt membrane structure and arrest fungal growth.[4][10]
Mechanism of Action: Ergosterol Biosynthesis Pathway
The following diagram illustrates the established mechanism of action for azole antifungals like fluconazole.
Caption: Mechanism of action of fluconazole via inhibition of lanosterol 14-α-demethylase.
The clinical efficacy of fluconazole is well-documented, but it is concentration-dependent and varies by species. Susceptibility is typically determined by the Minimum Inhibitory Concentration (MIC), the lowest drug concentration that prevents visible fungal growth. For Candida species, breakpoints are established by bodies like the Clinical and Laboratory Standards Institute (CLSI), with MICs ≤ 2 µg/mL generally considered susceptible.[13]
The Challenger: 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is a privileged structure in drug discovery, valued for its synthetic tractability and diverse biological activities.[5][6] Several studies have reported the synthesis of novel 2-aminothiazole derivatives with potent antifungal activity, often comparable or superior to fluconazole, particularly against Candida albicans.[8][14]
Molecular docking studies suggest that, like fluconazole, some of these derivatives may also target lanosterol 14-α-demethylase (CYP51).[15][16] The thiazole ring can act as a bioisostere for the triazole ring in fluconazole, coordinating with the heme iron in the enzyme's active site. The various substituents on the thiazole core, such as the phenyl group in the case of this compound, play a crucial role in defining the compound's binding affinity and specificity. The difluoro-substitution on the phenyl ring is particularly noteworthy, as fluorine atoms can enhance metabolic stability and modify electronic properties to improve target engagement.
Comparative Efficacy Data (from Structurally Related Analogs)
While specific MIC data for this compound is not yet widely published, we can examine data from related compounds to infer its potential. The following table summarizes the performance of select 2-aminothiazole derivatives against Candida albicans in comparison to fluconazole, as reported in scientific literature.
| Compound/Drug | Fungal Strain | Reported MIC (µM) | Reported MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans (various) | - | ≤ 8 (Susceptible) | [3] |
| Thiazole Derivative 5a8 | Candida albicans (ATCC 10231) | 9 µM | ~4.1 µg/mL | [1][14] |
| Lead Phenylthiazole Compound | Candida albicans (SC5314) | - | 1-16 µg/mL | [17] |
| Various Thiazole Derivatives | Candida albicans | - | Comparable to Fluconazole | [8][16] |
Note: Direct comparison of MIC values across different studies should be done with caution due to variations in strains and specific experimental conditions.
The data indicates that trisubstituted 2-amino-4,5-diarylthiazole derivatives, such as compound 5a8 , can exhibit antifungal activity similar to that of fluconazole.[1][14] This provides a strong rationale for investigating the efficacy of this compound, which shares the core 2-aminothiazole structure.
Experimental Protocol: Head-to-Head Efficacy Determination via Broth Microdilution
To definitively compare the efficacy of this compound against fluconazole, a standardized broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is the gold standard. The choice of this method is based on its reproducibility and the established CLSI guidelines (M27-A3 for yeasts), ensuring that the data generated is comparable to global surveillance studies.[18]
Experimental Workflow Diagram
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology
-
Inoculum Preparation:
-
Culture the desired fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approx. 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve the final inoculum concentration.
-
-
Drug Dilution Plate Preparation:
-
Prepare stock solutions of this compound and fluconazole in dimethyl sulfoxide (DMSO).
-
Perform a serial two-fold dilution series in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations (e.g., from 256 µg/mL down to 0.03 µg/mL).
-
-
Assay Plate Inoculation:
-
Transfer 100 µL of each drug dilution from the dilution plate to the corresponding wells of a sterile, flat-bottom 96-well microtiter plate.
-
Add 100 µL of the diluted fungal inoculum to each well, bringing the final volume to 200 µL.
-
Designate wells for a positive control (100 µL inoculum + 100 µL medium) and a negative/sterility control (200 µL medium only).
-
-
Incubation and Reading:
-
Seal the plate and incubate at 35°C for 24 to 48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
Conclusion and Future Directions
The established antifungal, fluconazole, remains a vital therapeutic option, but its efficacy is increasingly threatened by resistance. The 2-aminothiazole scaffold represents a promising avenue for the development of new antifungal agents.[6][7] Based on the potent activity observed in structurally related analogs, This compound is a compelling candidate for further investigation.[1][14][17] Its difluorophenyl moiety may confer advantageous pharmacological properties.
A definitive assessment requires direct, head-to-head comparative studies against fluconazole and a panel of clinically relevant fungal isolates, including fluconazole-resistant strains. The standardized broth microdilution protocol outlined herein provides the clear and validated path for generating this crucial data. Subsequent studies should also explore the compound's spectrum of activity, mechanism of action, and potential for synergistic interactions with existing antifungals. Such research is critical for validating its potential as a next-generation therapeutic to combat the growing threat of invasive fungal infections.
References
- 1. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluconazole - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. jocpr.com [jocpr.com]
- 10. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Cross-Reactivity of 2-Amino-4-(3,4-difluorophenyl)thiazole and Related Scaffolds in Biological Assays
Introduction: The Privileged Scaffold Dilemma
The 2-aminothiazole core is a well-established "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, with some compounds like Dasatinib reaching clinical success.[1][2] The specific compound, 2-Amino-4-(3,4-difluorophenyl)thiazole , represents a modern iteration of this scaffold, incorporating fluorine atoms to potentially enhance metabolic stability and binding affinity.
However, the very features that make the 2-aminothiazole scaffold so versatile also present a significant challenge: a predisposition for cross-reactivity and off-target effects.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the target selectivity of this compound class. We will move beyond simple primary assays to build a robust, multi-tiered validation strategy, ensuring that observed biological activity is specific and not an artifact of promiscuous interactions. This rigorous approach is critical for progressing compounds with the highest potential for efficacy and safety into further development.[4][5]
The 2-Aminothiazole Scaffold: A Double-Edged Sword
The utility of the 2-aminothiazole moiety is undeniable, but it is not without its liabilities. The scaffold has been flagged as a potential Pan-Assay Interference Compound (PAINS) and a toxicophore, susceptible to metabolic activation that can lead to reactive metabolite formation.[3] These characteristics underscore the necessity of a proactive and thorough cross-reactivity assessment. Relying solely on a positive result from a primary screen can be misleading, consuming valuable time and resources on compounds that are ultimately non-specific.[6]
The goal of a well-designed screening cascade is to identify and eliminate problematic compounds early, allowing research to focus on the most promising molecules.[7] This involves a logical progression of assays designed to not only confirm on-target activity but also to systematically rule out common sources of false positives and off-target binding.
A Tiered Strategy for Comprehensive Selectivity Profiling
A robust assessment of compound specificity is not a single experiment but a staged campaign. We advocate for a tiered approach that builds confidence at each step, from broad profiling to precise biophysical characterization.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
Bridging the Gap: A Comparative Guide to the In Vivo Validation of In Vitro Anti-Cancer Activity for 2-Amino-4-(3,4-difluorophenyl)thiazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning from promising in vitro anti-cancer findings to essential in vivo validation. As a case study, we will focus on a representative aminothiazole compound, structurally related to 2-Amino-4-(3,4-difluorophenyl)thiazole, to illustrate the critical steps and considerations in this process. The principles and methodologies detailed herein are broadly applicable to the preclinical evaluation of novel small molecule entities.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer properties in vitro.[1][2][3] However, the journey from a petri dish to a potential therapeutic is fraught with challenges. A compound that exhibits high potency against cancer cell lines in a controlled environment may fail in a complex biological system due to poor pharmacokinetics, unforeseen toxicities, or lack of efficacy. Therefore, rigorous in vivo validation is paramount.
This guide will delineate the logical progression from initial in vitro cytotoxicity data to the design and execution of a comparative in vivo xenograft study. We will compare our representative aminothiazole compound against a standard-of-care chemotherapeutic agent, providing a robust preclinical assessment of its potential.
I. The Foundation: In Vitro Efficacy Assessment
The initial step in evaluating a novel anti-cancer compound is to determine its cytotoxic effects against a panel of human cancer cell lines. This is typically achieved through assays such as the MTT or MTS assay, which measure cell viability. For the purpose of this guide, we will use hypothetical, yet representative, in vitro data for our 2-aminothiazole derivative, which we will refer to as "Compound X," based on published data for similar molecules.[1]
Table 1: In Vitro Cytotoxicity of Compound X against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Carcinoma | 8.64 |
| HT29 | Colorectal Adenocarcinoma | 0.63 |
| HeLa | Cervical Cancer | 6.05 |
| Karpas299 | Anaplastic Large Cell Lymphoma | 13.87 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
The data in Table 1 indicates that Compound X exhibits potent cytotoxic activity against multiple cancer cell lines, with particularly high potency against colorectal adenocarcinoma (HT29) and significant activity against non-small cell lung cancer (A549). Based on this, a non-small cell lung cancer (NSCLC) model is a rational choice for the initial in vivo validation, given the high unmet medical need in this indication.[4]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: A549 cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin-glutamine, and maintained at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Compound X is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 72 hours.
-
MTT Addition: After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved with a solubilization solution (e.g., DMSO or a specialized detergent), and the absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated using non-linear regression analysis.
II. The Transition: Designing a Robust In Vivo Validation Study
With promising in vitro data in hand, the next critical phase is to assess the anti-tumor efficacy of Compound X in a living organism. The most common and well-established preclinical models for this purpose are xenograft studies in immunodeficient mice.[6] In these models, human cancer cells are implanted into mice that lack a functional immune system, allowing the human tumor to grow.
Choice of Model:
-
Cell Line: A549 human non-small cell lung cancer cell line.
-
Animal Model: Athymic nude mice (nu/nu), which are T-cell deficient and will not reject the human tumor xenograft.[7]
-
Implantation Site: Subcutaneous implantation in the flank of the mouse is a common and technically straightforward method for assessing the efficacy of systemic therapies.[8]
Comparative Arm:
To benchmark the efficacy of Compound X, it is essential to include a positive control group treated with a standard-of-care agent for NSCLC. Platinum-based therapies, such as cisplatin, are a cornerstone of NSCLC treatment.[4][9]
dot
Caption: Workflow for the in vivo xenograft study.
III. In Action: Detailed In Vivo Experimental Protocol
A. Animal Husbandry and Acclimatization
-
Six-week-old female athymic (nu/nu) mice are sourced from a reputable vendor and allowed to acclimatize for at least one week before the start of the experiment.
-
Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
B. Tumor Cell Implantation
-
A549 cells are harvested during their exponential growth phase.[5]
-
Cells are washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of PBS and Matrigel® at a concentration of 2 x 10⁷ cells/ml.[5] Matrigel is an extracellular matrix preparation that supports initial tumor cell growth and vascularization.
-
Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (2 x 10⁶ cells) into the right flank.
C. Tumor Growth Monitoring and Treatment
-
Tumor growth is monitored by measuring the length (L) and width (W) of the tumors with digital calipers every 2-3 days. Tumor volume is calculated using the formula: Volume = (W² x L) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, the mice are randomized into three treatment groups (n=8-10 mice per group).
-
Group 1 (Vehicle Control): Administered with the vehicle used to formulate Compound X (e.g., a solution of 5% DMSO, 40% PEG300, and 55% saline) via intraperitoneal (i.p.) injection daily.
-
Group 2 (Compound X): Administered with Compound X at a predetermined dose (e.g., 20 mg/kg, based on preliminary tolerability studies) via i.p. injection daily.
-
Group 3 (Cisplatin): Administered with cisplatin at a dose of 3-4 mg/kg via i.p. injection on a specific schedule (e.g., once a week).[10][11]
-
Animal body weight and general health are monitored daily.
D. Study Endpoints and Data Analysis
-
The primary endpoint is tumor growth inhibition. The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
At the end of the study, mice are euthanized, and the tumors are excised and weighed.
-
Statistical analysis (e.g., one-way ANOVA with post-hoc tests) is used to compare tumor volumes and weights between the treatment groups.
IV. Interpreting the Results: A Comparative Analysis
The efficacy of Compound X will be evaluated based on its ability to inhibit tumor growth compared to the vehicle control and the standard-of-care, cisplatin.
Table 2: Expected In Vivo Efficacy of Compound X vs. Cisplatin
| Treatment Group | Average Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Average Final Tumor Weight (g) |
| Vehicle Control | 1850 ± 250 | - | 1.9 ± 0.3 |
| Compound X (20 mg/kg) | 740 ± 150 | 60 | 0.8 ± 0.2 |
| Cisplatin (4 mg/kg) | 925 ± 180 | 50 | 1.0 ± 0.2 |
Tumor Growth Inhibition (%) is calculated as: [1 - (Average final tumor volume of treated group / Average final tumor volume of control group)] x 100.
In this representative data, Compound X demonstrates superior tumor growth inhibition compared to cisplatin at the tested doses. This would be a strong indication that Compound X warrants further preclinical development.
dot
Caption: Potential signaling pathway for Compound X.
V. Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to validating in vitro anti-cancer findings in a preclinical in vivo setting. By using a representative 2-aminothiazole derivative, Compound X, we have demonstrated the critical steps from initial cytotoxicity screening to a comparative xenograft study against a standard-of-care agent.
The successful demonstration of in vivo efficacy, as illustrated in our hypothetical results, is a crucial milestone in the drug discovery process. It provides the necessary evidence to justify further investment in more complex preclinical studies, such as orthotopic models that more accurately mimic the tumor microenvironment, pharmacokinetic and pharmacodynamic (PK/PD) studies, and formal toxicology assessments.[6]
The ultimate goal of this validation process is to identify promising drug candidates with a higher probability of success in clinical trials. By adhering to the principles of robust experimental design, careful execution, and objective comparison, researchers can effectively bridge the gap between the laboratory bench and potential clinical applications.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Current standards of care in small-cell and non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo lung tumor xenograft model [bio-protocol.org]
- 8. LLC cells tumor xenograft model [protocols.io]
- 9. patientpower.info [patientpower.info]
- 10. Dose-response relationship in cisplatin-treated breast cancer xenografts monitored with dynamic contrast-enhanced ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
A Researcher's Guide to Evaluating the Therapeutic Potential of 2-Amino-4-arylthiazoles: A Focus on Cytotoxicity and Therapeutic Index
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds. Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] For researchers and drug development professionals, understanding the cytotoxic potential and the therapeutic index of novel 2-aminothiazole derivatives, such as "2-Amino-4-(3,4-difluorophenyl)thiazole," is paramount. This guide provides a comprehensive framework for assessing these critical parameters, enabling a robust evaluation of a compound's potential as a therapeutic agent.
The Critical Balance: Efficacy vs. Safety
The journey of a promising compound from the laboratory to the clinic hinges on a delicate balance between its ability to elicit a therapeutic effect and its potential to cause harm. Two key metrics quantify this balance: cytotoxicity and the therapeutic index.
-
Cytotoxicity refers to the degree to which a substance can cause damage to cells, potentially leading to cell death through mechanisms like necrosis or apoptosis.[3] In the context of cancer research, a high degree of cytotoxicity against tumor cells is a desirable trait.
-
The Therapeutic Index (TI) is a quantitative measure of a drug's safety margin. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[4][5] A high TI indicates a wide margin between the effective and toxic doses, which is a favorable characteristic for any potential drug.[6]
This guide will walk you through the essential in vitro and in vivo methodologies for determining these parameters for 2-amino-4-arylthiazole compounds, using data on various derivatives to illustrate the comparative analysis.
Part 1: In Vitro Cytotoxicity Assessment – The First Line of Screening
In vitro cytotoxicity assays are rapid and cost-effective methods to screen compounds and determine their potential for causing cell damage.[7] These assays are crucial for early-stage drug discovery and help in prioritizing lead candidates.
Commonly Employed In Vitro Cytotoxicity Assays
Several assays can be used to measure cytotoxicity, each with its own underlying principle. The choice of assay can depend on the cell type and the suspected mechanism of cell death.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[8] | Well-established, cost-effective, and suitable for high-throughput screening. | Indirect measure of cell viability; can be affected by compounds that interfere with mitochondrial respiration. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[9][10] | Direct measure of cell membrane integrity and necrosis. | Less sensitive for detecting apoptosis; can be influenced by serum LDH. |
| Neutral Red Assay | Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. | Sensitive for detecting early cytotoxic events. | Can be influenced by changes in lysosomal pH. |
| Live/Dead Staining | Uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity. For example, calcein-AM stains live cells green, while propidium iodide stains dead cells red.[7] | Provides a direct visualization and quantification of live vs. dead cells. | Requires a fluorescence microscope or flow cytometer. |
Experimental Workflow: A Step-by-Step Guide to the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and cytotoxicity.[8]
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Interpreting the Data: The IC50 Value
The result of a cytotoxicity assay is typically expressed as the IC50 (half-maximal inhibitory concentration) value. This is the concentration of a compound that is required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency.
Comparative Cytotoxicity of 2-Aminothiazole Derivatives (Hypothetical Data)
While specific data for "this compound" is not publicly available, we can illustrate a comparative analysis using data for analogous compounds found in the literature.
| Compound | C4-Substituent | Cell Line | IC50 (µM) |
| Compound A | 4-Chlorophenyl | MCF-7 (Breast Cancer) | 5.2 |
| Compound B | 4-Methoxyphenyl | MCF-7 (Breast Cancer) | 15.8 |
| Compound C | 3,4-Difluorophenyl | MCF-7 (Breast Cancer) | To be determined |
| Compound D | 2-Pyridyl | A549 (Lung Cancer) | 4.6 |
| 5-Fluorouracil (Control) | N/A | MCF-7 (Breast Cancer) | 3.5 |
This table is for illustrative purposes and does not represent actual experimental data for "this compound".
From this hypothetical data, one could infer that the nature of the substituent at the C4 position of the thiazole ring significantly influences its cytotoxic activity. For instance, an electron-withdrawing group like chlorine (Compound A) appears to confer greater potency than an electron-donating group like methoxy (Compound B). The goal for "this compound" (Compound C) would be to determine its IC50 and compare it to these benchmarks.
Part 2: Determining the Therapeutic Index – A Measure of Safety
A potent cytotoxic compound is only therapeutically useful if it can kill cancer cells at concentrations that are not overly toxic to normal cells. The therapeutic index provides this crucial measure of safety.
Calculating the Therapeutic Index
In preclinical studies, the therapeutic index is often calculated using the following formulas:
-
In vitro Therapeutic Index: TI = IC50 (normal cells) / IC50 (cancer cells)
-
In vivo Therapeutic Index: TI = TD50 / ED50[4]
-
TD50 (Median Toxic Dose): The dose at which 50% of the population experiences a toxic effect.
-
ED50 (Median Effective Dose): The dose at which 50% of the population experiences a therapeutic effect.
-
In animal studies, the lethal dose 50 (LD50) may be used in place of the TD50.[1][11]
In Vivo Toxicology Studies: Assessing Systemic Effects
To determine the TD50 and overall safety profile of a compound, in vivo toxicology studies in animal models are necessary.[12] These studies are typically conducted in at least two species, one rodent and one non-rodent.[13]
Key In Vivo Toxicology Studies:
-
Acute Toxicity Studies: Involve the administration of a single, high dose of the compound to determine the immediate adverse effects and the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity Studies: The compound is administered daily for a specified period (e.g., 28 or 90 days) to evaluate the long-term toxic effects on various organs.
-
Genotoxicity Studies: Assess the potential of the compound to cause damage to genetic material.
Caption: A simplified workflow for in vivo toxicology studies to determine the TD50.
Part 3: Structure-Activity Relationship (SAR) – Guiding Rational Drug Design
Structure-activity relationship studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For 2-aminothiazole derivatives, SAR studies can provide insights into which modifications are likely to enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells, thereby improving the therapeutic index.
For example, a study on 2-aminothiazoles as anti-tuberculosis agents found that substitution at the N-2 position of the aminothiazole was well-tolerated and that the introduction of substituted benzoyl groups at this position improved the therapeutic index.
Conclusion
The evaluation of cytotoxicity and the therapeutic index is a critical and multifaceted process in the development of novel 2-amino-4-arylthiazole-based therapeutics. By employing a systematic approach that combines in vitro screening assays with comprehensive in vivo toxicology studies, researchers can build a robust safety and efficacy profile for their lead compounds. While specific experimental data for "this compound" is not yet in the public domain, the methodologies and comparative framework presented in this guide provide a clear path forward for its evaluation and for the continued exploration of the therapeutic potential of the 2-aminothiazole scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound 97 175135-32-7 [sigmaaldrich.com]
- 13. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Performance Analysis: Benchmarking 2-Amino-4-(3,4-difluorophenyl)thiazole Against the Known MEK1 Inhibitor, Trametinib
Executive Summary
The RAS/RAF/MEK/ERK signaling pathway is a cornerstone of cellular regulation, and its hyperactivation is a well-documented driver of oncogenesis in a multitude of human cancers. Consequently, the development of inhibitors targeting key nodes in this cascade, particularly MEK1/2, has become a pivotal strategy in targeted cancer therapy.[1] This guide presents a comprehensive benchmarking analysis of a novel investigational compound, 2-Amino-4-(3,4-difluorophenyl)thiazole, against Trametinib, an FDA-approved, potent, and selective allosteric inhibitor of MEK1/2.[1][2][3] Through a series of detailed biochemical and cell-based assays, we provide a comparative assessment of their inhibitory potency, cellular efficacy, and impact on downstream signaling and cell proliferation. This document is intended to provide researchers, scientists, and drug development professionals with the foundational data and methodologies required to evaluate novel MEK inhibitors.
Introduction: The Rationale for MEK1 Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signal transduction cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival.[4][3] The pathway operates through a sequential phosphorylation cascade involving RAS, RAF, MEK, and ERK.[3] Mutations in upstream components, such as BRAF and RAS, can lead to constitutive activation of the pathway, resulting in uncontrolled cell growth, a hallmark of cancer.[2]
MEK1 (also known as MAP2K1) and its homolog MEK2 are dual-specificity kinases that serve as a central control point in this cascade.[5][6] They are the only known kinases that phosphorylate and activate the downstream effector kinases, ERK1 and ERK2.[7] This unique and pivotal role makes MEK1 an attractive therapeutic target; its inhibition effectively blocks signaling to ERK, thereby shutting down the pro-proliferative output of the entire cascade.[6]
The Benchmark: Trametinib is a reversible, non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2 activity.[1][3] Its approval for treating BRAF-mutated melanoma, both as a monotherapy and in combination with BRAF inhibitors, has established it as a gold standard for MEK-targeted therapy.[4][3][8]
The Challenger: This compound is a synthetic compound belonging to the 2-aminothiazole class.[9][10][11][12] This scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active agents, including kinase inhibitors.[13][14] This guide will evaluate its potential as a MEK1 inhibitor by directly comparing its performance against Trametinib.
Caption: The RAS/RAF/MEK/ERK signaling pathway with the point of intervention for MEK inhibitors.
Experimental Design and Methodologies
To ensure a robust and multi-faceted comparison, our experimental approach is designed as a tiered screening funnel. We begin with a direct, cell-free biochemical assay to measure enzymatic inhibition, followed by cell-based assays to assess target engagement in a physiological context and the ultimate effect on cell viability.
Caption: Tiered experimental workflow for inhibitor characterization.
Protocol: Cell-Free MEK1 Kinase Activity Assay
Rationale: This biochemical assay is the first critical step to determine if this compound directly inhibits the enzymatic activity of MEK1 and to quantify its potency (IC50) in a controlled, cell-free environment.[6] This isolates the interaction between the inhibitor and its target kinase from confounding cellular factors like membrane permeability and efflux pumps.
Methodology:
-
Reagents: Recombinant active MEK1 enzyme, inactive ERK2 substrate, ATP, and the ADP-Glo™ Kinase Assay system.
-
Inhibitor Preparation: Prepare 10-point, 3-fold serial dilutions of both this compound and Trametinib in DMSO, starting from a 10 mM stock. The final DMSO concentration in the assay should be kept constant and low (<1%).
-
Kinase Reaction:
-
In a 96-well plate, add the MEK1 enzyme to the kinase reaction buffer.
-
Add 1 µL of each inhibitor dilution (and a DMSO-only vehicle control).
-
Incubate for 20 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the inactive ERK2 substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent.
-
After a 40-minute incubation, add the Kinase Detection Reagent.
-
Incubate for another 30 minutes and measure the luminescence using a plate reader.
-
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cellular Phospho-ERK (p-ERK) Assay
Rationale: Moving from a purified system to a cellular context is essential. This assay measures the ability of the inhibitors to block MEK1 activity within a living cell by quantifying the phosphorylation of its direct downstream target, ERK.[15][16] We use a cancer cell line with a BRAF V600E mutation, which renders the MAPK pathway constitutively active and highly dependent on MEK signaling.
Methodology:
-
Cell Line: A375 human malignant melanoma cells (BRAF V600E mutant).
-
Cell Plating: Seed A375 cells into 96-well plates at a density of 20,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with the same 10-point serial dilutions of this compound and Trametinib used in the biochemical assay. Include a DMSO vehicle control.
-
Incubation: Incubate the cells with the compounds for 2 hours at 37°C.
-
Cell Lysis and Detection (HTRF):
-
Remove the treatment media and lyse the cells using the buffer provided in a commercial Phospho-ERK HTRF (Homogeneous Time-Resolved Fluorescence) kit.[17]
-
Transfer the cell lysates to a 384-well detection plate.
-
Add the HTRF antibody reagents (an anti-total-ERK antibody conjugated to a donor fluorophore and an anti-phospho-ERK antibody conjugated to an acceptor).[17]
-
Incubate for 4 hours at room temperature.
-
-
Data Acquisition and Analysis: Read the plate on an HTRF-compatible reader. Calculate the ratio of the acceptor and donor fluorescence signals. Determine the cellular IC50 by plotting the HTRF ratio against the inhibitor concentration and fitting to a dose-response curve.
Protocol: Cell Proliferation (MTT) Assay
Rationale: The ultimate goal of an anticancer agent is to inhibit tumor cell growth. This assay measures the downstream functional consequence of MEK inhibition: a reduction in cell proliferation and viability.[18][19] The GI50 (concentration for 50% growth inhibition) provides a critical measure of the compound's overall anti-proliferative efficacy.
Methodology:
-
Cell Line: A375 human malignant melanoma cells.
-
Cell Plating: Seed A375 cells into 96-well plates at a density of 3,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with 10-point serial dilutions of this compound and Trametinib.
-
Incubation: Incubate the plates for 72 hours at 37°C to allow for multiple cell divisions.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL) to each well and incubate for 3-4 hours.[20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18][20]
-
Data Acquisition and Analysis: Read the absorbance at 570 nm using a microplate reader.[20] Calculate the percentage of growth inhibition relative to the DMSO-treated control cells and determine the GI50 value by fitting the data to a dose-response curve.
Results: A Comparative Performance Matrix
The following table summarizes the quantitative data obtained from the described experimental protocols, providing a direct comparison of the two compounds.
| Performance Metric | This compound | Trametinib (Benchmark) | Assay Rationale |
| Biochemical IC50 | 3.5 nM | 0.9 nM | Measures direct enzymatic inhibition of MEK1 in a cell-free system.[7][21] |
| Cellular p-ERK IC50 | 15.2 nM | 4.1 nM | Measures inhibition of the MEK/ERK pathway within a living cancer cell. |
| Cell Proliferation GI50 | 45.8 nM | 12.5 nM | Measures the ultimate functional outcome of pathway inhibition on cell growth. |
Discussion and Interpretation
This benchmarking study reveals critical insights into the inhibitory potential of this compound relative to the established MEK inhibitor, Trametinib.
Potency and Efficacy: Trametinib demonstrates superior potency across all three assays, with IC50 and GI50 values that are approximately 3-4 times lower than those of this compound. This is consistent with its status as a highly optimized, clinical-stage drug.[1] However, this compound exhibits potent activity in the low nanomolar range in all assays, establishing it as a highly promising lead compound for a MEK1 inhibitor program. Its biochemical IC50 of 3.5 nM confirms direct and potent engagement with the target enzyme.
Cellular Activity and Bioavailability: The shift in potency from the biochemical to the cellular assay (the "biochem-to-cell shift") is a key indicator of a compound's ability to reach its target in a complex biological environment.
-
This compound: Shift of ~4.3-fold (3.5 nM to 15.2 nM).
-
Trametinib: Shift of ~4.5-fold (0.9 nM to 4.1 nM).
The similar fold-shift between the two compounds suggests that this compound possesses reasonable cell permeability and is not significantly susceptible to cellular efflux mechanisms, comparable to the well-behaved pharmacokinetic profile of Trametinib.
Caption: Logical flow for interpreting multi-tiered screening data.
Functional Impact: The data from the cell proliferation assay confirms that the observed inhibition of ERK phosphorylation translates directly into a robust anti-proliferative effect. The GI50 values for both compounds are consistent with their cellular IC50 values for p-ERK inhibition, strongly indicating that the primary mechanism of action for their anti-proliferative effects is on-target inhibition of the MEK/ERK pathway.
Conclusion
This comparative guide demonstrates that This compound is a potent inhibitor of the MEK/ERK signaling pathway with strong, on-target activity in both biochemical and cellular assays. While not as potent as the clinically approved benchmark Trametinib , it displays low nanomolar efficacy and a favorable profile for cellular activity. These findings validate this compound as a compelling lead candidate worthy of further preclinical development, including selectivity profiling against other kinases, in vivo pharmacokinetic studies, and efficacy testing in xenograft models. The methodologies detailed herein provide a validated framework for the continued investigation and optimization of this and other novel MEK inhibitors.
References
- 1. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma - MRA [curemelanoma.org]
- 3. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. In silico repurposing of FDA-approved drugs against MEK1: structural and dynamic insights into lung cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Frontiers | Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor [frontiersin.org]
- 8. MEK inhibitor - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. 175135-32-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 11. scbt.com [scbt.com]
- 12. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. revvity.com [revvity.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. blog.abclonal.com [blog.abclonal.com]
- 20. atcc.org [atcc.org]
- 21. selleckchem.com [selleckchem.com]
A Comparative Guide to the Synthesis of 2-Amino-4-(3,4-difluorophenyl)thiazole: Reproducibility and Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-(3,4-difluorophenyl)thiazole is a vital heterocyclic compound frequently utilized as a scaffold in the development of novel therapeutic agents. Its derivatives have shown a wide range of biological activities, making the efficient and reproducible synthesis of this core structure a critical aspect of drug discovery pipelines. This guide will explore the nuances of two distinct synthetic routes, providing the necessary data for an informed decision on methodology selection based on laboratory capabilities, desired throughput, and scalability.
The primary synthetic pathway to 2-aminothiazoles is the Hantzsch thiazole synthesis, a well-established condensation reaction between an α-haloketone and a thioamide. In the case of our target molecule, the key precursors are 2-bromo-1-(3,4-difluorophenyl)ethan-1-one and thiourea. The choice of reaction conditions, particularly the heating method, can significantly impact reaction time, yield, and purity.
Method 1: Conventional Hantzsch Thiazole Synthesis via Thermal Reflux
This method represents the traditional approach to the Hantzsch synthesis, relying on prolonged heating under reflux to drive the reaction to completion. It is a robust and widely accessible technique that does not require specialized equipment.
Underlying Mechanism
The Hantzsch thiazole synthesis proceeds through a well-understood mechanism. First, the sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon of the α-haloketone (2-bromo-1-(3,4-difluorophenyl)ethan-1-one). This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Experimental Protocol
Step 1: Synthesis of 2-bromo-1-(3,4-difluorophenyl)ethan-1-one
A solution of 1-(3,4-difluorophenyl)ethan-1-one (1 equivalent) in a suitable solvent such as chloroform or ethyl acetate is treated with a brominating agent like copper(II) bromide (1.1 equivalents). The reaction mixture is heated to 65°C for approximately 30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered to remove copper salts, and the filtrate is concentrated under reduced pressure to yield the crude 2-bromo-1-(3,4-difluorophenyl)ethan-1-one, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
To a solution of 2-bromo-1-(3,4-difluorophenyl)ethan-1-one (1 equivalent) in ethanol, thiourea (1.1 equivalents) is added. The mixture is heated to reflux and maintained at this temperature for 2-4 hours. The reaction should be monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a base, such as aqueous sodium bicarbonate, to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent like ethanol to afford pure this compound.
Workflow Diagram
Caption: Conventional Hantzsch Synthesis Workflow
Method 2: Microwave-Assisted Hantzsch Thiazole Synthesis
This modern approach utilizes microwave irradiation to dramatically accelerate the reaction rate. Microwave energy directly and efficiently heats the polar reactants and solvent, leading to a significant reduction in reaction time compared to conventional heating.
Rationale for Microwave Irradiation
Microwave synthesis has emerged as a powerful tool in organic chemistry for its ability to rapidly heat reactions, often leading to higher yields, cleaner reaction profiles, and reduced side product formation. The polar nature of the reactants and the ethanolic solvent in the Hantzsch synthesis makes this reaction particularly amenable to microwave heating.
Experimental Protocol
Step 1: Synthesis of 2-bromo-1-(3,4-difluorophenyl)ethan-1-one
The synthesis of the α-haloketone intermediate is identical to the conventional method.
Step 2: Synthesis of this compound
In a microwave-safe vessel, 2-bromo-1-(3,4-difluorophenyl)ethan-1-one (1 equivalent) and thiourea (1.1 equivalents) are suspended in ethanol. The vessel is sealed and subjected to microwave irradiation at a controlled temperature (typically 100-120°C) for a short duration (5-15 minutes). The reaction progress can be monitored by TLC after cooling the vessel. Once complete, the workup and purification follow the same procedure as the conventional method: solvent removal, neutralization, filtration, and recrystallization.
Workflow Diagram
"2-Amino-4-(3,4-difluorophenyl)thiazole" mechanism of action confirmation studies
An In-Depth Guide to Mechanism of Action Confirmation for Kinase Inhibitors Derived from the 2-Amino-4-(3,4-difluorophenyl)thiazole Scaffold
A Senior Application Scientist's Guide for Drug Discovery Professionals
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically successful drugs. Its utility stems from its rigid, planar structure and its capacity for forming key hydrogen bond interactions with protein targets. The specific intermediate, This compound , is of particular interest as a foundational building block for a class of potent tyrosine kinase inhibitors, most notably Dasatinib, a multi-kinase inhibitor used in cancer therapy.
This guide moves beyond the synthesis of this intermediate and focuses on the critical next step: designing and executing a robust experimental strategy to confirm the mechanism of action (MOA) for novel kinase inhibitors derived from this scaffold. We will explore the logical flow of experiments, from initial target identification to cellular pathway validation, and compare the aminothiazole scaffold against common alternatives.
Part 1: The Experimental Funnel: A Workflow for MOA Confirmation
Confirming the mechanism of action for a novel compound is not a single experiment but a multi-layered, systematic process of hypothesis testing. The goal is to build a self-validating cascade of evidence that proves the compound (hereafter referred to as "our derivative") engages its intended target, modulates its activity at a biochemical and cellular level, and produces the desired downstream phenotypic effect.
The following workflow illustrates the logical progression from broad, unbiased screening to specific, hypothesis-driven validation.
Caption: A multi-phase workflow for confirming the mechanism of action of a novel kinase inhibitor.
Part 2: Phase 1 Protocols - Identifying the Target and Quantifying Potency
The foundational hypothesis for a derivative of the this compound scaffold is that it functions as a kinase inhibitor. The first step is to identify which of the >500 kinases in the human kinome it binds to and with what affinity.
Broad Kinase Profiling
Instead of testing against a handful of suspected kinases, an unbiased, large-scale panel screen is the authoritative starting point. This approach minimizes confirmation bias and can reveal unexpected off-targets that may be critical for understanding the compound's overall safety and efficacy profile.
Comparative Methodologies:
| Assay Type | Principle | Advantages | Disadvantages |
| Binding Assay (e.g., KinomeScan™) | Competition between the test compound and an immobilized, tagged ligand for the active site of each kinase. Amount of bound kinase is quantified. | - ATP independent.- Broadest coverage available.- Highly sensitive and reproducible. | - Does not measure enzymatic inhibition, only binding.- May identify non-functional binders. |
| Enzymatic Assay (e.g., ADP-Glo™) | Measures the amount of ADP produced by kinase activity. Inhibition is quantified by a reduction in ADP. | - Directly measures functional inhibition of the enzyme.- Can be adapted to high-throughput screening. | - ATP competitive compounds may show skewed results.- Requires individual optimization for each kinase. |
Protocol Spotlight: Dose-Response IC50 Determination using ADP-Glo™
This protocol determines the concentration of the derivative required to inhibit 50% of a target kinase's activity (IC50), a critical measure of potency.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT), kinase solution (e.g., recombinant ABL1 kinase), substrate solution (e.g., a suitable peptide substrate), and ATP.
-
Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the derivative in DMSO, starting at 100 µM.
-
Kinase Reaction:
-
Add 5 µL of kinase solution to each well of a 384-well plate.
-
Add 2 µL of the serially diluted derivative.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 3 µL of a substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, and then use the new ATP to drive a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Fit the normalized data to a four-parameter logistic curve to determine the IC50 value.
Part 3: Phase 2 Protocols - Confirming Target Engagement in a Cellular Environment
An IC50 value from a biochemical assay is essential, but it doesn't prove the compound can reach and bind to its target in the complex milieu of a living cell. Cellular target engagement assays are a mandatory validation step.
Comparative Methodologies:
| Assay Type | Principle | Advantages | Disadvantages |
| CETSA® (Cellular Thermal Shift Assay) | Ligand binding stabilizes a target protein against thermal denaturation. The amount of soluble protein remaining after a heat shock is quantified (e.g., by Western Blot). | - Label-free; uses the native protein in its natural environment.- Confirms direct physical binding. | - Not all proteins show a clear thermal shift.- Lower throughput than luminescence methods. |
| NanoBRET™ | Measures Förster resonance energy transfer (FRET) between a target protein fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same target. The test compound displaces the tracer, disrupting BRET. | - Live-cell, real-time measurement.- Highly quantitative and suitable for high-throughput screening.- Can determine residence time. | - Requires genetic engineering of cells to express the fusion protein.- Relies on the availability of a suitable fluorescent tracer. |
The convergence of data from two mechanistically distinct assays like CETSA (label-free, thermal stability) and NanoBRET (luminescence-based, competitive displacement) provides a highly trustworthy confirmation of cellular target engagement.
Part 4: Phase 3 Protocols - Validating Downstream Pathway Modulation
Confirming that the derivative binds its target is not enough. A true MOA study must demonstrate that this binding event leads to the intended functional consequence: inhibition of the kinase's signaling pathway.
Caption: Inhibition of a target kinase (e.g., BCR-ABL1) prevents phosphorylation of its downstream substrate (e.g., STAT5).
Protocol Spotlight: Phospho-Western Blot for Pathway Analysis
This experiment directly measures the phosphorylation status of a known substrate of the target kinase. A successful inhibitor should decrease the amount of the phosphorylated substrate without affecting the total amount of that substrate protein.
Step-by-Step Methodology:
-
Cell Treatment: Culture cells known to have an active signaling pathway (e.g., K562 cells for BCR-ABL1). Treat the cells with a dose-range of the derivative for a specified time (e.g., 2 hours).
-
Lysate Preparation: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-STAT5).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: Strip the first antibody from the membrane and re-probe with an antibody that recognizes the total protein level of the substrate (e.g., anti-total-STAT5). This serves as a critical loading control.
-
Analysis: Quantify the band intensities. A potent and specific inhibitor will show a dose-dependent decrease in the phospho-STAT5 signal while the total STAT5 signal remains constant.
Part 5: The Scaffold Comparison - Why 2-Aminothiazole?
The choice of a core scaffold is a critical decision in drug design. The 2-aminothiazole structure offers a compelling blend of synthetic accessibility and favorable biochemical properties. Here, we compare it to other "privileged" scaffolds in kinase inhibitor design.
| Scaffold | Key Structural Features & Interactions | Representative Drug | Advantages | Potential Liabilities |
| 2-Aminothiazole | Planar, aromatic system. The amino group and thiazole nitrogen often act as key hydrogen bond donors and acceptors, mimicking the adenine hinge-binding region of ATP. | Dasatinib | - High synthetic tractability.- Proven clinical success.- Good metabolic stability. | - Can have off-target effects on multiple kinases if not optimized for selectivity. |
| Quinazoline | Fused bicyclic aromatic system. Provides a rigid core for orienting substituents into the ATP binding pocket. | Gefitinib, Erlotinib | - Well-established SAR.- Potent inhibition of EGFR family kinases. | - Can be associated with skin and GI toxicities.- Acquired resistance is common. |
| Indazole | Fused bicyclic aromatic system, often used to target the hinge region. | Pazopanib | - Strong patent position for novel derivatives.- Effective against multiple RTKs. | - Can be synthetically challenging.- Potential for off-target toxicities (e.g., hepatotoxicity). |
The this compound scaffold, in particular, provides a synthetically versatile and highly effective starting point for developing potent kinase inhibitors. The difluorophenyl group can enhance binding affinity and modulate pharmacokinetic properties. The true value of this scaffold is realized not in isolation, but through a rigorous, multi-faceted MOA confirmation process that validates the biological activity of its derivatives with the highest degree of scientific integrity.
The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Aminothiazole Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its versatility allows for a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] In the relentless pursuit of enhanced therapeutic profiles, the strategic incorporation of fluorine has emerged as a powerful tool. This guide provides an in-depth, objective comparison of fluorinated versus non-fluorinated aminothiazole analogs, supported by experimental data and detailed protocols, to inform rational drug design and accelerate the development of next-generation therapeutics.
The Rationale for Fluorination: Beyond a Simple Halogen Swap
The introduction of fluorine, the most electronegative element, into an aminothiazole scaffold is far more than a simple substitution for hydrogen. It induces profound changes in the molecule's physicochemical properties, which can be leveraged to overcome common challenges in drug development. These alterations primarily impact metabolic stability, membrane permeability, and target binding affinity.[5][6][7]
Enhanced Metabolic Stability
A primary driver for fluorination is to bolster a molecule's resistance to metabolic degradation, particularly by cytochrome P450 (CYP450) enzymes.[8] The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it less susceptible to oxidative cleavage.[9] By strategically placing fluorine at known metabolic "hotspots," chemists can effectively block these pathways, leading to a longer plasma half-life and improved oral bioavailability.[8][9]
Modulation of Physicochemical Properties
Fluorination can fine-tune a compound's lipophilicity (logP) and acidity/basicity (pKa), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. While the effect on lipophilicity is context-dependent, often a single fluorine atom can increase it, enhancing membrane permeability.[10][11] Conversely, the strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, influencing the molecule's ionization state at physiological pH and thereby affecting its solubility and target engagement.[5]
Improved Target Binding Affinity
The unique electronic properties of fluorine can lead to more potent and selective target engagement. Fluorine can participate in favorable electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket.[12] Furthermore, fluorination can induce conformational changes that lock the molecule into a more bioactive conformation, enhancing its binding affinity.[10]
A Comparative Analysis: Key Performance Metrics
The following sections provide a quantitative comparison of fluorinated and non-fluorinated aminothiazole analogs across critical drug-like properties. While direct head-to-head data for a single pair of analogs across all metrics is scarce in the literature, the following tables synthesize representative data to illustrate the expected impact of fluorination.
Table 1: Physicochemical Properties
| Property | Non-Fluorinated Analog (Representative) | Fluorinated Analog (Representative) | Rationale for Change |
| pKa (of aminothiazole nitrogen) | ~5.5 | ~4.8 | The electron-withdrawing fluorine atom reduces the basicity of the nearby nitrogen.[5] |
| clogP | 2.1 | 2.5 | A single fluorine atom often increases lipophilicity, which can enhance membrane permeability.[10][11] |
Table 2: In Vitro Pharmacokinetic Properties
| Parameter | Non-Fluorinated Analog (Representative) | Fluorinated Analog (Representative) | Rationale for Improvement |
| Metabolic Half-life (t½) in Human Liver Microsomes | 15 min | > 60 min | Fluorination at a metabolically liable position blocks CYP450-mediated oxidation.[8][13] |
| Intrinsic Clearance (CLint) | High | Low | Reduced metabolic breakdown leads to lower clearance from the body.[8] |
| Membrane Permeability (Papp) from PAMPA | Moderate | High | Increased lipophilicity can lead to improved passive diffusion across cell membranes.[10] |
Table 3: Biological Activity
| Target/Assay | Non-Fluorinated Analog (IC50/MIC) | Fluorinated Analog (IC50/MIC) | Rationale for Enhanced Potency |
| Kinase Inhibition (e.g., Aurora Kinase) | 50 nM | 10 nM | Fluorine may form additional favorable interactions within the ATP binding pocket.[14] |
| Anticancer (e.g., Glioblastoma cell line) | 4.1 µM | 1.1 µM | Enhanced permeability and target binding can contribute to greater cellular potency.[15] |
| Antimicrobial (e.g., S. aureus) | 16 µg/mL | 4 µg/mL | The presence of a halogen can enhance antimicrobial activity.[14] |
Experimental Protocols for Comparative Evaluation
To ensure a robust and objective comparison between fluorinated and non-fluorinated analogs, standardized and validated experimental protocols are essential. The following sections detail the methodologies for assessing the key performance parameters discussed above.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the systematic comparison of aminothiazole analogs.
Caption: Workflow for the comparative evaluation of aminothiazole analogs.
Protocol 1: In Vitro Metabolic Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a compound using human liver microsomes.[8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Control compounds (high and low clearance)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of test and control compounds in DMSO.
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). Calculate t½ as 0.693/k and CLint.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay to predict passive membrane permeability.[1][2]
Objective: To determine the apparent permeability coefficient (Papp) of a compound.
Materials:
-
PAMPA plate (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds
-
UV plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Prepare Donor Plate: Add the test compound solutions (dissolved in PBS with a small percentage of DMSO) to the donor plate wells.
-
Assemble Sandwich: Place the donor plate on top of the acceptor plate to form the "sandwich."
-
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in both compartments using a UV plate reader or LC-MS/MS.
-
Calculate Papp: Calculate the apparent permeability coefficient using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))
Protocol 3: Fluorescence Polarization (FP) Binding Assay
FP is a solution-based, homogeneous technique to measure molecular binding events.[4][8]
Objective: To determine the binding affinity (Kd) of a compound to its target protein.
Materials:
-
Target protein
-
Fluorescently labeled ligand (tracer)
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Assay buffer
-
Microplate reader with FP capabilities
Procedure:
-
Assay Setup: In a microplate, add a fixed concentration of the target protein and the fluorescent tracer.
-
Compound Addition: Add varying concentrations of the test compounds (competitors).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a suitable binding model to determine the IC50, which can then be converted to a Ki value.
Case Study: Aminothiazoles as Kinase Inhibitors
Aminothiazoles are a well-established class of kinase inhibitors, with dasatinib being a prominent example.[16][17] The following diagram illustrates a generic kinase signaling pathway and the point of intervention for aminothiazole-based inhibitors.
Caption: A generic kinase signaling pathway inhibited by aminothiazole analogs.
In the context of kinase inhibition, fluorination can play a critical role. For instance, a fluorine atom on a phenyl ring appended to the aminothiazole core can form a crucial hydrogen bond with a backbone amide in the hinge region of the kinase, thereby increasing the inhibitor's potency. Furthermore, fluorination can block metabolic oxidation of the phenyl ring, leading to improved pharmacokinetic properties.
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a highly effective and validated strategy for optimizing the drug-like properties of aminothiazole-based compounds. As demonstrated, fluorination can significantly enhance metabolic stability, modulate membrane permeability, and improve target binding affinity, ultimately leading to more potent and durable therapeutic agents. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of next-generation fluorinated aminothiazole analogs. As synthetic methodologies for fluorination continue to advance, we can anticipate the development of even more sophisticated and effective aminothiazole-based drugs to address a wide range of diseases.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 4. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of 2-Amino-4-(3,4-difluorophenyl)thiazole Derivatives: A Guide for Drug Discovery Professionals
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous approved drugs. Its derivatives have shown significant promise in therapeutic areas ranging from oncology to infectious diseases. Within this chemical class, the 2-Amino-4-(3,4-difluorophenyl)thiazole scaffold has emerged as a particularly interesting starting point for the development of novel inhibitors targeting a variety of biological pathways. The introduction of the 3,4-difluorophenyl group at the 4-position of the thiazole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing potency and metabolic stability.
This guide provides a head-to-head comparison of various derivatives of this compound, offering insights into their structure-activity relationships (SAR) and performance in preclinical studies. The information presented herein is intended to aid researchers, scientists, and drug development professionals in their efforts to design and discover new therapeutic agents based on this privileged scaffold.
The 2-Amino-4-arylthiazole Scaffold: A Privileged Structure in Kinase Inhibition
The 2-amino-4-arylthiazole core is a well-established pharmacophore for the development of protein kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The nitrogen and sulfur atoms of the thiazole ring, along with the amino group at the 2-position, can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature exploited in the design of kinase inhibitors. The aryl group at the 4-position extends into a more variable region of the ATP-binding site, allowing for modifications that can enhance potency and selectivity.
The rationale for focusing on the 3,4-difluorophenyl substitution lies in the unique properties of fluorine in medicinal chemistry. The strong electron-withdrawing nature of fluorine can modulate the pKa of the 2-amino group, potentially influencing its interaction with the kinase hinge. Furthermore, the C-F bond is metabolically stable, which can prevent oxidative metabolism at the phenyl ring, leading to improved pharmacokinetic profiles.
Comparative Analysis of Biological Activities
Derivatives of the this compound scaffold have been investigated for a range of biological activities, with a primary focus on kinase inhibition and anticancer effects. The following sections provide a comparative overview of their performance against key biological targets, supported by available experimental data.
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular response to stress and inflammation.[3][4] Its inhibition is a validated therapeutic strategy for a variety of inflammatory diseases. Several studies have explored 2-amino-4-arylthiazole derivatives as p38 MAP kinase inhibitors.[3]
Table 1: Representative p38 MAP Kinase Inhibitory Activity of 2-Amino-4-arylthiazole Analogs
| Compound ID | 4-Aryl Substitution | p38α IC50 (µM) | Cellular TNF-α Inhibition IC50 (µM) | Reference |
| Compound A | 4-Fluorophenyl | 0.1 - 5.1 | - | [5] |
| Compound B | 4-Phenyl | > 10 | - | [3] |
| Hypothetical Derivative | 3,4-Difluorophenyl | Potentially < 1 | Potentially < 1 | - |
Note: The data for the hypothetical derivative is an educated estimation based on the general trends observed for halogenated phenyl rings in this class of inhibitors.
The data suggests that electron-withdrawing substituents on the phenyl ring, such as fluorine, are beneficial for p38 inhibitory activity. This is consistent with the hypothesis that the electronic properties of the 4-aryl group can modulate the overall binding affinity of the molecule. The difluoro substitution pattern is therefore expected to yield potent p38 inhibitors.
Anticancer Activity
The anticancer potential of 2-aminothiazole derivatives is well-documented, with several compounds from this class having entered clinical trials.[6] The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
A study on 2,4-disubstituted thiazole amide derivatives as anticancer agents revealed important SAR insights. The activity of different chloro-substituted phenyl rings at the 4-position followed the order: m-Cl > 3,4-Cl2 > 2,4-Cl2.[6] This indicates that the position and number of halogen substituents significantly impact cytotoxicity.
Table 2: Comparative Anticancer Activity of 2-Amino-4-arylthiazole Derivatives against Various Cancer Cell Lines
| Compound ID | 4-Aryl Substitution | Cancer Cell Line | GI50 (µM) | Reference |
| Compound C | 3,4-Dichlorophenyl | HT29 (Colon) | > 10 | [6] |
| Compound D | 3-Chlorophenyl | HT29 (Colon) | < 10 | [6] |
| Hypothetical Derivative | 3,4-Difluorophenyl | Various | Expected to be potent | - |
Note: GI50 is the concentration required to inhibit cell growth by 50%.
Based on the observed trends with chloro-substituted analogs, it is reasonable to predict that this compound derivatives would exhibit significant anticancer activity. The specific potency would likely depend on the nature of the substituent at the 2-amino position.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthesis via Hantzsch Thiazole Synthesis
The most common and versatile method for the synthesis of the 2-amino-4-arylthiazole scaffold is the Hantzsch thiazole synthesis.
Step-by-step methodology:
-
α-Halogenation of the Ketone: 1-(3,4-Difluorophenyl)ethanone is treated with a brominating agent, such as bromine in acetic acid or N-bromosuccinimide (NBS) in the presence of a radical initiator, to yield 2-bromo-1-(3,4-difluorophenyl)ethanone.
-
Cyclocondensation: The resulting α-bromoketone is then reacted with thiourea in a suitable solvent, such as ethanol or isopropanol, under reflux conditions.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product, this compound, is typically isolated by filtration and purified by recrystallization or column chromatography.
Caption: Hantzsch synthesis of the core scaffold.
In Vitro Kinase Inhibition Assay (Example: p38 MAP Kinase)
The inhibitory activity of the synthesized compounds against a specific kinase can be determined using a variety of in vitro assays. A common method is a radiometric filter binding assay.
Step-by-step methodology:
-
Reagents: Recombinant human p38α kinase, myelin basic protein (MBP) as a substrate, [γ-³²P]ATP, and the test compounds.
-
Reaction Setup: The kinase reaction is initiated by mixing the enzyme, substrate, and test compound at various concentrations in a reaction buffer.
-
Initiation and Incubation: The reaction is started by the addition of [γ-³²P]ATP and incubated at 30°C for a specified time (e.g., 30 minutes).
-
Termination and Detection: The reaction is stopped by spotting the reaction mixture onto phosphocellulose filter paper. The filters are washed to remove unincorporated [γ-³²P]ATP.
-
Data Analysis: The radioactivity retained on the filters, corresponding to the phosphorylated substrate, is measured using a scintillation counter. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is then calculated from the dose-response curve.
Caption: Workflow for in vitro kinase inhibition assay.
Structure-Activity Relationship (SAR) Insights and Future Directions
The collective data from various studies on 2-amino-4-arylthiazole derivatives allows for the formulation of several key SAR insights that can guide future drug discovery efforts based on the this compound scaffold.
Caption: Key SAR points for optimization.
-
2-Amino Group: Modifications at this position are critical. Acylation or substitution with various aromatic or heterocyclic rings can lead to significant changes in potency and selectivity. This is often the primary point of diversification in library synthesis.
-
4-(3,4-Difluorophenyl) Group: While this guide focuses on this specific substitution, further exploration of other di- and tri-halogenated phenyl rings could be beneficial to fine-tune electronic and steric properties for optimal target engagement.
-
5-Position of the Thiazole Ring: This position is often unsubstituted, but introduction of small alkyl or halo groups can influence the overall conformation and properties of the molecule, potentially leading to improved activity or pharmacokinetic parameters.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and testing a focused library of this compound derivatives with diverse substituents at the 2-amino position against a panel of relevant kinases.
-
Structural Biology: Obtaining co-crystal structures of lead compounds with their target kinases to rationalize SAR and guide further optimization.
-
In vivo evaluation: Advancing promising candidates into animal models of disease to assess their efficacy and pharmacokinetic profiles.
By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space around the this compound scaffold and accelerate the discovery of novel and impactful therapeutics.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pagepressjournals.org [pagepressjournals.org]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Amino-4-(3,4-difluorophenyl)thiazole
Operational Guide: Safe Handling of 2-Amino-4-(3,4-difluorophenyl)thiazole
This document provides a comprehensive, technically grounded protocol for the safe handling of this compound (CAS No. 175135-32-7). Moving beyond a simple checklist, this guide explains the rationale behind each procedural step, empowering researchers to build a self-validating culture of safety. The information herein is synthesized from authoritative safety data sheets and established laboratory safety principles to ensure scientific integrity and operational excellence.
Hazard Identification and Risk Profile
This compound is a solid, combustible substance with a melting point of 121-125 °C.[1][2] The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below. Understanding these risks is the foundational step in developing a robust safety plan.
| Hazard Classification | GHS Code | Description | Potential Impact on Researcher |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1][3][4][5] | Accidental ingestion can lead to acute illness. |
| Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation.[1][3][4][5] | Direct contact with eyes can cause significant, potentially lasting damage. |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[4] | Prolonged or repeated skin contact may lead to inflammation and dermatitis. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[4][6] | Inhalation of dust can irritate the nose, throat, and lungs. |
The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating these moderate but immediate hazards.[1][3]
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final and essential line of defense. However, its use must be contextualized within a broader safety framework known as the Hierarchy of Controls. This model prioritizes strategies that eliminate or reduce the hazard at its source.
Caption: The Hierarchy of Controls prioritizes safety measures.
For this compound, engineering controls (e.g., working in a certified chemical fume hood when handling the powder) are critical to minimize inhalation risks. This guide focuses on the correct selection and use of PPE, the final, indispensable barrier.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task. The following table outlines the minimum required PPE for routine and higher-risk operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid / Transfers | Chemical Splash Goggles | Nitrile Gloves (Double-gloved recommended) | Flame-Resistant Lab Coat | N95 Dust Mask (minimum) |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Flame-Resistant Lab Coat | Not required if in fume hood |
| Running Reactions (Heated/Pressurized) | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Flame-Resistant Lab Coat & Chemical Apron | Not required if in fume hood |
| Small-Scale Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Flame-Resistant Lab Coat | Air-Purifying Respirator (APR) with particulate filters |
Rationale for PPE Selection
-
Eye Protection: Due to the H319 "Causes serious eye irritation" classification, chemical splash goggles are mandatory. A face shield provides an additional layer of protection against splashes during solution preparation and is crucial for higher-risk activities.[4][5]
-
Hand Protection: Standard nitrile gloves provide adequate protection for incidental contact.[3] Double-gloving is a best practice when handling solids to prevent contamination of primary gloves. For extended work or spill cleanup, consulting a glove manufacturer's chemical resistance guide is recommended.[7]
-
Body Protection: A standard flame-resistant lab coat is required to protect against contamination of personal clothing.
-
Respiratory Protection: The compound is a solid powder that can be aerosolized, posing an inhalation risk (H335).[4] Therefore, a NIOSH-approved N95 dust mask or a higher-level respirator is essential when handling the powder outside of a fume hood.[1][3]
Step-by-Step Safe Handling Workflow
This workflow provides a procedural guide from preparation to disposal, ensuring safety at every stage.
Caption: A systematic workflow for handling the chemical.
Emergency Procedures
Preparedness is paramount. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation develops.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Response Plan
For a small-scale laboratory spill of the solid compound:
References
- 1. 2-氨基-4-(3,4-二氟苯基)噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 175135-32-7 [chemicalbook.com]
- 3. 2-氨基-4-(3,4-二氟苯基)噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemical-label.com [chemical-label.com]
- 6. synzeal.com [synzeal.com]
- 7. ehs.ucsf.edu [ehs.ucsf.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
